DMTr-dH2U-amidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H47N4O7P |
|---|---|
Poids moléculaire |
714.8 g/mol |
Nom IUPAC |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O7P/c1-28(2)43(29(3)4)51(48-24-10-22-40)50-35-25-38(42-23-21-37(44)41-27-42)49-36(35)26-47-39(30-11-8-7-9-12-30,31-13-17-33(45-5)18-14-31)32-15-19-34(46-6)20-16-32/h7-9,11-21,23,27-29,35-36,38H,10,24-26H2,1-6H3/t35-,36+,38+,51?/m0/s1 |
Clé InChI |
KMZDUEOOUPMTJZ-CWDWRSLKSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |
Origine du produit |
United States |
Foundational & Exploratory
what is the structure of DMTr-dH2U-amidite
An In-depth Technical Guide to the Structure and Application of DMTr-dH2U-amidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound, a key reagent in the synthesis of modified oligonucleotides.
Core Structure of this compound
This compound is a modified phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis.[][2] Its structure is composed of three primary functional components: a 5'-hydroxyl protecting group (DMTr), a modified nucleoside (dihydrouridine), and a 3'-phosphoramidite group. This configuration allows for the precise, sequential addition of the dihydrouridine modification into a growing oligonucleotide chain.[3][4]
-
5'-O-Dimethoxytrityl (DMTr) Group : The DMTr group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar.[3] Its primary function is to prevent unwanted side reactions at the 5' position during the coupling step of oligonucleotide synthesis.[2] The DMTr group is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), to expose the 5'-hydroxyl for the next coupling cycle.[3]
-
2'-deoxy-5,6-dihydrouridine (dH2U) : This is the modified nucleoside core of the molecule. It differs from the standard deoxyuridine by the saturation of the C5-C6 double bond in the uracil (B121893) base. This modification alters the three-dimensional structure of the nucleobase, making it non-planar. The presence of dihydrouridine in an oligonucleotide can impact its structural and functional properties, such as duplex stability and protein recognition.
-
3'-Phosphoramidite Moiety : The phosphoramidite group, specifically a β-cyanoethyl phosphoramidite, is located at the 3'-position of the deoxyribose sugar. This is the reactive component that, when activated by a weak acid such as tetrazole or a derivative thereof, couples with the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.[2][5] The diisopropylamino group is a good leaving group, and the cyanoethyl group protects the phosphorus during the synthesis and is easily removed during the final deprotection steps.[6]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C39H47N4O7P | [7] |
| Molecular Weight | 714.8 g/mol | [7] |
| CAS Number | 151503-28-5 | [7] |
| Appearance | White to off-white powder | [8] |
| Storage Conditions | -20°C | [7] |
| Purity (Typical) | ≥97% (UPLC) | [8] |
| Solubility | Soluble in acetonitrile (B52724) | [3] |
Experimental Protocols
The incorporation of this compound into an oligonucleotide sequence is achieved through standard automated solid-phase synthesis using the phosphoramidite method. The following is a detailed protocol for a single coupling cycle.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M 5-ethylthiotetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., 16% N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
Procedure:
-
Preparation of the Phosphoramidite Solution:
-
Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., argon) to prevent degradation.
-
-
Synthesis Cycle on an Automated Synthesizer: The synthesis cycle consists of four main steps that are repeated for each monomer addition:[2][3][4]
a. Deblocking (Detritylation):
- The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr group from the terminal nucleoside.
- The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMTr cation.
b. Coupling:
- The prepared this compound solution and the activator solution are delivered simultaneously to the synthesis column.
- The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl of the growing oligonucleotide chain.
- This reaction forms an unstable phosphite (B83602) triester linkage. Coupling times for modified phosphoramidites may need to be extended compared to standard bases to ensure high coupling efficiency.[9]
c. Capping:
- To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion sequences), the solid support is treated with the capping solutions.
- This acetylates any unreacted 5'-hydroxyl groups, rendering them inert.
d. Oxidation:
- The unstable phosphite triester is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizing solution.
- This step is crucial for the stability of the newly formed internucleotide linkage.
-
Cleavage and Deprotection:
-
After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (cyanoethyl from the phosphates and any base protecting groups) are removed. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[9]
-
If the synthesis was performed "DMT-on", the final 5'-DMTr group is removed by treatment with an acidic solution (e.g., 80% acetic acid).[3]
-
-
Purification:
-
The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[10]
-
Visualizations
Chemical Structure of this compound
The following diagram illustrates the core structure of this compound, highlighting its three main functional components.
Caption: Core components of this compound.
Workflow for a Single Coupling Cycle in Oligonucleotide Synthesis
This diagram outlines the logical flow of the four key steps involved in adding a single this compound monomer during solid-phase oligonucleotide synthesis.
Caption: Automated phosphoramidite synthesis cycle.
References
- 2. blog.invitek.com [blog.invitek.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
- 6. atdbio.com [atdbio.com]
- 7. This compound, 151503-28-5 | BroadPharm [broadpharm.com]
- 8. hongene.com [hongene.com]
- 9. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Synthesis. [bio-protocol.org]
role of dihydrouridine in RNA secondary structure
An In-depth Technical Guide on the Core Role of Dihydrouridine in RNA Secondary Structure
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrouridine (D), a post-transcriptional modification resulting from the enzymatic reduction of uridine (B1682114), is a pivotal, albeit counterintuitive, modulator of RNA structure. Unlike many other RNA modifications that enhance structural stability, dihydrouridine introduces localized flexibility.[1][2][3] This is achieved by fundamentally altering the stereochemistry of the ribose sugar and the planarity of the nucleobase.[4][5][6] Initially characterized as a hallmark of the "D-loop" in transfer RNA (tRNA), where it is crucial for tertiary folding, recent advancements in high-throughput sequencing have revealed its presence in messenger RNA (mRNA) and other non-coding RNAs, implicating it in a broader range of regulatory functions, including splicing and translation.[4][7][8] This guide provides a detailed examination of the biochemical properties of dihydrouridine, its profound impact on RNA secondary and tertiary structure, the enzymatic pathways governing its synthesis, and the experimental methodologies used for its detection and analysis.
Biochemical Properties and Synthesis of Dihydrouridine
Dihydrouridine is structurally unique among RNA modifications. It is formed by the enzymatic reduction of the C5-C6 double bond of a uridine residue, a reaction catalyzed by a conserved family of flavin-dependent enzymes known as dihydrouridine synthases (Dus).[5][9]
-
Chemical Structure: The saturation of the C5-C6 bond converts the planar, aromatic uracil (B121893) ring into a non-planar, non-aromatic 5,6-dihydrouracil ring.[5][6] This puckering of the pyrimidine (B1678525) ring is a primary determinant of its structural effects.[1]
-
Enzymatic Synthesis: Dus enzymes utilize NADPH as a hydride donor to reduce a flavin mononucleotide (FMN) cofactor.[10][11] The reduced FMN then transfers a hydride to the C6 of uridine, while a conserved cysteine residue in the enzyme's active site protonates C5, completing the reduction.[11]
The Dus enzyme family exhibits remarkable substrate specificity. In prokaryotes like E. coli, three distinct enzymes modify specific sites: DusA (positions 20 and 20a), DusB (position 17), and DusC (position 16).[6][11] Similarly, in eukaryotes like S. cerevisiae, four Dus enzymes are responsible for modifications at different positions within the tRNA structure (Dus1 at D16/17, Dus2 at D20, Dus3 at D47, and Dus4 at D20a/20b).[9]
Caption: Enzymatic synthesis of dihydrouridine from uridine by Dus enzymes.
The Structural Impact of Dihydrouridine on RNA
The incorporation of dihydrouridine profoundly alters local RNA conformation, acting as a destabilizing element that increases flexibility. This is contrary to modifications like pseudouridylation or 2'-O-methylation, which typically stabilize RNA helices.[1][2][3] The structural consequences stem from two key features:
-
Altered Sugar Pucker: Standard A-form RNA helices are characterized by a C3'-endo conformation of the ribose sugar. Dihydrouridine dramatically shifts this equilibrium, favoring the more flexible C2'-endo conformation.[1][2] This change increases the distance between adjacent phosphate (B84403) groups, effectively "stretching" the RNA backbone.[5]
-
Disrupted Base Stacking: The non-planar nature of the dihydrouracil (B119008) base prevents it from participating in the stabilizing π-π stacking interactions that are fundamental to helical structures.[4][6][12] This lack of stacking contributes significantly to the destructuring of the local environment.[1]
The cumulative effect is the introduction of a "flexible hinge" within the RNA molecule. This destabilizes the ordered, A-type helical structure and promotes the formation of loops and other dynamic tertiary interactions.[1][2][3]
Caption: Logical flow of dihydrouridine's impact on RNA secondary structure.
Quantitative Data on Conformational Changes
The energetic impact of dihydrouridine on RNA conformation has been quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies confirm that 'D' destabilizes the C3'-endo conformation associated with ordered helices.[1][2][3]
| Analyte | Temperature (°C) | Keq ([C2'-endo]/[C3'-endo]) | ΔH (kcal/mol) for C2'-endo Stabilization (vs. Uridine) | Reference |
| Uridine monophosphate (Up) | 25 | 0.85 | - | [1] |
| Dihydrouridine monophosphate (Dp) | 25 | 2.08 | 1.5 | [1][2] |
| D in ApD pA oligonucleotide | 25 | 10.8 | 5.3 | [1][2] |
| 5'-terminal A in A pDpA | 25 | 1.35 | 3.6 | [1][2] |
Table 1: Summary of thermodynamic data illustrating the conformational shift induced by dihydrouridine. The equilibrium constant (Keq) and change in enthalpy (ΔH) demonstrate a strong preference for the C2'-endo sugar pucker upon uridine reduction, an effect that is amplified when the modification is within an oligonucleotide.
Biological Roles and Distribution
Transfer RNA (tRNA)
Dihydrouridine is one of the most common modifications in tRNA, found predominantly in the D-loop, which is named for its high content of this modified nucleoside.[1][9] Its presence at positions 16, 17, 20, 20a, and 20b is highly conserved.[1][5] The flexibility imparted by 'D' is critical for the correct tertiary folding of the tRNA molecule into its L-shape, facilitating interactions between the D-loop and the T-loop.[5][7] The higher prevalence of dihydrouridine in the tRNAs of psychrophilic (cold-adapted) organisms suggests a role in maintaining RNA flexibility at low temperatures.[9]
Messenger RNA (mRNA) and other ncRNAs
The discovery of dihydrouridine in mRNA is a recent development, expanding its known biological roles.[4][8] It has been identified in 5' and 3' untranslated regions (UTRs) as well as coding sequences, often within the loop regions of stem-loop structures.[4] Functional studies suggest that 'D' in mRNA can:
-
Regulate Splicing: In the case of the RPL30 transcript, a dihydrouridine in an intron is necessary for proper splicing autoregulation.[4][12]
-
Modulate Translation: In some transcripts, dihydrouridine has been shown to suppress protein synthesis, suggesting a role in translational control.[4]
Dihydrouridine has also been identified in small nucleolar RNAs (snoRNAs) and 23S ribosomal RNA (rRNA) in some bacteria, located near the peptidyl transferase center.[4][6][10]
Experimental Protocols
High-Throughput Mapping of Dihydrouridine (D-Seq/Rho-Seq)
These methods identify dihydrouridine sites transcriptome-wide by leveraging a specific chemical reaction that causes reverse transcriptase to stall.
Methodology:
-
RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., poly(A)+ mRNA) from control and Dus-knockout/depleted cells.
-
Chemical Treatment: Treat the RNA with sodium borohydride (B1222165) (NaBH₄). This chemical reduces dihydrouridine to tetrahydrouridine (B1681287).[4][12]
-
Reverse Transcription (RT): Perform reverse transcription on the treated RNA. The tetrahydrouridine adduct is bulky and blocks the reverse transcriptase enzyme, causing it to terminate transcription at the site of modification (or one nucleotide prior).[4][12]
-
Library Preparation and Sequencing: Ligate adapters to the resulting cDNA fragments, amplify them to create a sequencing library, and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome. Dihydrouridine sites are identified as positions with a significant pileup of cDNA 3' ends (RT stops) in the NaBH₄-treated sample from control cells, but not in the untreated sample or the sample from Dus-depleted cells.[4]
Caption: Experimental workflow for D-Seq/Rho-seq to map dihydrouridine.
Structural Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary technique for detailed structural and dynamic analysis of dihydrouridine-containing RNA in solution.
Methodology:
-
Sample Preparation: Synthesize short RNA oligonucleotides with and without dihydrouridine at specific positions. For NMR, isotopic labeling (e.g., with ¹³C, ¹⁵N) can be employed.
-
NMR Data Acquisition: Perform one- and two-dimensional proton NMR experiments. Key experiments include COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Data Analysis: Analyze the coupling constants (specifically ³J(H1'-H2')) from the spectra. These values are used to calculate the equilibrium between the C2'-endo and C3'-endo sugar pucker conformations using established formalisms (e.g., the Karplus equation).[1] Thermodynamic parameters like ΔH can be derived by performing the experiments at different temperatures.[1][2]
Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for accurate quantification of modified nucleosides in an RNA sample.
Methodology:
-
RNA Digestion: Digest the purified RNA sample completely into its constituent nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.
-
Isotope Dilution: Add a known quantity of a stable isotope-labeled internal standard ([¹⁵N₂]dihydrouridine) to the digested sample.[13]
-
LC Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
MS Detection: Analyze the eluting nucleosides with a mass spectrometer operating in selected ion monitoring (SIM) mode. The instrument measures the signal intensity for the protonated molecular ions of both the endogenous dihydrouridine and the labeled internal standard.[13]
-
Quantification: The amount of dihydrouridine in the original sample is calculated from the ratio of the signal intensities of the unlabeled and labeled nucleosides. This method is highly sensitive and accurate, capable of detecting picomole levels of the modification.[13]
Conclusion and Future Directions
Dihydrouridine's primary role is to disrupt the canonical A-form RNA helix, thereby introducing conformational flexibility. This function is essential for the proper folding and function of tRNA and is emerging as a key regulatory mechanism in mRNA metabolism. The altered expression of Dus enzymes in various cancers highlights the importance of this modification in cellular health and disease, making these enzymes potential targets for therapeutic intervention.[9][14] Future research, aided by advanced chemical and sequencing tools, will continue to unravel the full extent of the "dihydrouridinome" and its functional consequences, further decoding this unique layer of epitranscriptomic regulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Conformational flexibility in RNA: the role of dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational flexibility in RNA: the role of dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]
- 5. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Exploring a unique class of flavoenzymes: Identification and biochemical characterization of ribosomal RNA dihydrouridine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
The Cornerstone of Modified Oligonucleotide Synthesis: A Technical Guide to DMTr-dH2U-amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of nucleic acid therapeutics and diagnostics, the precise incorporation of modified nucleosides into oligonucleotides is paramount. These modifications are instrumental in enhancing therapeutic efficacy, improving diagnostic specificity, and elucidating complex biological pathways. Among the diverse array of available modifications, 5,6-dihydrouridine (B1360020) (dH2U) stands out for its significant role in studying DNA damage and repair mechanisms. The key to unlocking the potential of dH2U-modified oligonucleotides lies in the use of high-purity, reactive phosphoramidite (B1245037) building blocks. This technical guide provides an in-depth exploration of 5'-O-Dimethoxytrityl-5,6-dihydrouridine-3'-O-(N,N-diisopropyl) phosphoramidite (DMTr-dH2U-amidite), a critical reagent for the synthesis of oligonucleotides containing dH2U.
This compound is a phosphoramidite monomer designed for use in automated solid-phase oligonucleotide synthesis.[1] Its structure features a dimethoxytrityl (DMTr) group protecting the 5'-hydroxyl function, which is crucial for the stepwise, controlled addition of nucleosides in the 3' to 5' direction. The phosphoramidite moiety at the 3' position enables the efficient formation of phosphite (B83602) triester linkages, which are subsequently oxidized to the natural phosphate (B84403) backbone. The core of this molecule, dihydrouracil (B119008), is a non-aromatic, reduced form of uracil (B121893) that can arise in DNA through the saturation of the C5-C6 double bond, often as a result of ionizing radiation or other oxidative stressors. The incorporation of dH2U into synthetic oligonucleotides provides an invaluable tool for researchers studying the cellular response to this type of DNA damage, particularly the base excision repair (BER) pathway.
This guide will detail the synthesis and properties of dH2U-modified oligonucleotides, their thermodynamic characteristics, and their interaction with key DNA repair enzymes, namely Uracil-DNA Glycosylase (UNG) and Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1).
Chemical and Physical Properties of this compound
The successful synthesis of high-quality modified oligonucleotides begins with a thorough understanding of the building blocks. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C39H47N4O7P | [1] |
| Molecular Weight | 714.8 g/mol | [1] |
| CAS Number | 151503-28-5 | [1] |
| Appearance | White to off-white powder | Generic Supplier Data |
| Purity | ≥98% (typically by 31P NMR and HPLC) | Generic Supplier Data |
| Storage Conditions | -20°C under inert atmosphere | [1] |
| Shipping Conditions | Ambient Temperature | [1] |
Synthesis of dH2U-Modified Oligonucleotides
The incorporation of dH2U into synthetic oligonucleotides is achieved using standard automated solid-phase phosphoramidite chemistry. The synthesis cycle, illustrated below, is a well-established and highly efficient process.
Experimental Workflow: Solid-Phase Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis workflow for modified oligonucleotides.
Coupling Efficiency
Thermodynamic Stability of dH2U-Modified Oligonucleotides
The incorporation of modified bases can impact the thermodynamic stability of DNA duplexes, which is often characterized by the melting temperature (Tm). The Tm is the temperature at which half of the DNA molecules are in a double-stranded state and half are in a single-stranded state.
While direct comparative studies on the Tm of dH2U-containing oligonucleotides were not found in the reviewed literature, the effect of the closely related uracil (dU) modification provides valuable insight. The primary difference between thymine (B56734) and uracil is the absence of a methyl group at the 5-position of the uracil base. This seemingly minor change leads to a destabilization of the DNA duplex. This destabilization is attributed to less favorable stacking interactions of uracil with neighboring bases compared to thymine. The presence of a G-C nearest neighbor can mitigate this destabilizing effect to some extent.
Given that dihydrouracil has a saturated, non-aromatic ring structure, it is anticipated that its incorporation would lead to a more significant destabilization of the DNA duplex compared to uracil due to a further disruption of base stacking interactions.
Experimental Protocol: Melting Temperature (Tm) Analysis
A standard method for determining the Tm of an oligonucleotide duplex is through UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.
-
Sample Preparation:
-
Anneal the dH2U-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a series of dilutions to the desired final concentration (e.g., 2 µM).
-
-
UV-Vis Spectrophotometry:
-
Use a spectrophotometer equipped with a temperature controller.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute) to a high final temperature (e.g., 90°C).
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The Tm is determined as the temperature at the midpoint of the transition from the lower (double-stranded) to the upper (single-stranded) absorbance baseline. This is typically calculated from the first derivative of the melting curve.
-
Enzymatic Processing of dH2U-Containing DNA
The incorporation of dH2U into oligonucleotides provides a valuable tool for studying the base excision repair (BER) pathway. In this pathway, abnormal or damaged bases are recognized and removed by DNA glycosylases. The primary enzymes responsible for the removal of uracil and its derivatives from DNA are Uracil-DNA Glycosylase (UNG) and Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1).
The Base Excision Repair Pathway
Caption: The Base Excision Repair (BER) pathway for dH2U lesions.
UNG and SMUG1 Activity on dH2U
Both UNG and SMUG1 are capable of excising uracil from DNA, but they exhibit different substrate specificities and cellular roles. UNG, particularly the nuclear isoform UNG2, is highly efficient and is primarily involved in removing uracil that arises from the misincorporation of dUTP during DNA replication. SMUG1 has a broader substrate specificity and is thought to be more involved in the repair of uracil resulting from the deamination of cytosine in non-replicating DNA. SMUG1 is also known to excise oxidized pyrimidines, such as 5-hydroxymethyluracil.
While specific kinetic data for the processing of dH2U by UNG and SMUG1 is limited in the available literature, studies on uracil provide a strong foundation for understanding their activity. The kinetic parameters for uracil excision by human SMUG1 are presented in the table below.
| Substrate | Enzyme | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| U:G | hSMUG1 | 0.2 ± 0.03 | 0.45 ± 0.02 | 2.25 | |
| U:A | hSMUG1 | 4.3 ± 0.9 | 0.28 ± 0.03 | 0.065 | |
| ssU | hSMUG1 | 3.5 ± 0.7 | 0.31 ± 0.03 | 0.088 |
Note: Data presented is for uracil (U) as a substrate, not dihydrouracil (dH2U). Kinetic parameters can vary depending on the specific oligonucleotide sequence and experimental conditions.
The non-aromatic nature of dihydrouracil may influence its recognition and processing by these glycosylases. Further research with dH2U-containing oligonucleotides is necessary to fully elucidate the kinetic parameters of its excision by UNG and SMUG1.
Experimental Protocol: DNA Glycosylase Assay
A common method to assess the activity of DNA glycosylases is a gel-based cleavage assay using a radiolabeled oligonucleotide substrate.
-
Substrate Preparation:
-
Synthesize a single-stranded oligonucleotide containing a single dH2U modification.
-
Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded substrate.
-
Purify the double-stranded substrate, for example, by native polyacrylamide gel electrophoresis (PAGE).
-
-
Enzymatic Reaction:
-
Incubate the purified, radiolabeled dH2U-containing DNA substrate with the purified DNA glycosylase (e.g., UNG or SMUG1) in an appropriate reaction buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction, for example, by adding formamide (B127407) loading buffer.
-
-
Product Analysis:
-
To cleave the abasic site generated by the glycosylase, treat the samples with an agent that cleaves the phosphodiester backbone at the abasic site (e.g., NaOH or an AP endonuclease).
-
Separate the reaction products (full-length substrate and cleaved product) by denaturing PAGE.
-
Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the percentage of substrate cleaved over time and calculate kinetic parameters.
-
Conclusion
This compound is an essential tool for the synthesis of oligonucleotides containing the DNA lesion 5,6-dihydrouridine. The incorporation of this modified nucleoside enables detailed investigations into the thermodynamic properties of damaged DNA and the mechanisms of the base excision repair pathway. While specific quantitative data for dH2U is still emerging, the extensive knowledge of the closely related uracil modification provides a robust framework for designing and interpreting experiments. The experimental protocols outlined in this guide offer a starting point for researchers to utilize dH2U-modified oligonucleotides in their studies of DNA damage and repair, ultimately contributing to a deeper understanding of genome integrity and the development of novel therapeutic strategies.
References
understanding the function of dihydrouridine in tRNA
An In-depth Technical Guide on the Core Function of Dihydrouridine in tRNA
Abstract
Dihydrouridine (D), a universally conserved post-transcriptional modification in transfer RNA (tRNA), is synthesized by the reduction of uridine (B1682114).[1][2] This modification, most frequently found in the aptly named D-loop, introduces unique structural properties to the tRNA molecule.[1][2] Unlike the planar structure of other nucleobases, the 5,6-dihydrouracil base of D is non-planar and non-aromatic, which imparts significant local flexibility to the RNA backbone.[1] This guide provides a comprehensive overview of the biosynthesis of dihydrouridine, its profound impact on tRNA structure and stability, its role in translation and cellular stress responses, and its emerging significance in human diseases such as cancer. We also detail key experimental protocols for the detection and quantification of this critical modification.
Biosynthesis and Distribution of Dihydrouridine
The formation of dihydrouridine is catalyzed by a family of flavin-dependent enzymes known as dihydrouridine synthases (Dus). These enzymes utilize NADPH as a hydride source to reduce the flavin mononucleotide (FMN) cofactor, which then transfers a hydride to the C5-C6 double bond of a specific uridine residue within the tRNA substrate.
The enzymatic process can be described in two main steps:
-
Reductive Half-Reaction : The Dus enzyme is reduced by NADPH, which transfers a hydride to the enzyme-bound FMN, forming FMNH⁻. NADP⁺ then dissociates from the enzyme.
-
Oxidative Half-Reaction : The reduced enzyme (Dus-FMNH⁻) binds to the tRNA. A hydride from FMNH⁻ is transferred to the C6 of the target uridine, while a proton is donated by a conserved cysteine residue in the active site to the C5, resulting in the formation of dihydrouridine.
Dihydrouridine is one of the most abundant modifications in tRNA, found in all domains of life. Its distribution is site-specific, with canonical positions located in the D-loop (D16, D17, D20, D20a, D20b) and the variable loop (D47). The specificity for these positions is determined by different Dus enzymes, which recognize distinct structural features of their tRNA substrates.
| Organism | Enzyme | Target Position(s) in tRNA | References |
| Escherichia coli | DusA | D20, D20a | |
| DusB | D17 | ||
| DusC | D16 | ||
| Saccharomyces cerevisiae | Dus1p | D16, D17 | |
| Dus2p | D20 | ||
| Dus3p | D47 | ||
| Dus4p | D20a, D20b | ||
| Homo sapiens | DUS1L | D16, D17 | |
| hDUS2 (DUS2L) | D20 | ||
| DUS3L | D47 |
Structural and Functional Impact of Dihydrouridine
Role in tRNA Structure and Stability
The conversion of uridine to dihydrouridine has profound consequences for the local structure of the tRNA molecule. The saturation of the C5-C6 bond results in a non-planar, puckered ring structure that disrupts the local base stacking that is characteristic of helical RNA regions.
Key structural effects include:
-
Increased Flexibility : The non-planar base and a preference for a C2'-endo sugar pucker (as opposed to the C3'-endo conformation typical of A-form RNA helices) introduce significant flexibility into the RNA backbone.
-
D-loop and Tertiary Structure : This flexibility is crucial for the proper folding of the D-loop and for facilitating the tertiary interactions between the D-loop and the T-loop, which are essential for establishing the conserved L-shaped three-dimensional structure of tRNA.
-
Decreased Stability : While contributing to flexibility, the presence of D can destabilize the C3'-endo ribose conformation associated with ordered, base-stacked RNA, potentially making the local structure less rigid.
Role in Translation
The structural alterations induced by dihydrouridine fine-tune the function of tRNA in protein synthesis. While most unmodified tRNAs can be aminoacylated in vitro, modifications like D are important for optimal function in vivo. Evidence suggests that D modification can enhance the charging of specific tRNA species and selectively improve translation at certain codons. The increased flexibility conferred by D may facilitate the accommodation of the tRNA molecule within the ribosome during the dynamic process of translocation. Recent studies have also identified D modifications in mRNA, where they can slow down ribosome translocation, suggesting a role in regulating translation speed.
Role in Cellular Physiology and Stress Response
Thermal Adaptation
The level of D modification in tRNA correlates with the optimal growth temperature of organisms. Psychrophilic (cold-loving) bacteria have been found to contain significantly higher levels of dihydrouridine in their tRNAs compared to their mesophilic counterparts. At low temperatures, RNA structures tend to become more rigid; the increased D content is thought to be an evolutionary adaptation to maintain the necessary tRNA flexibility for efficient protein synthesis in cold environments. Conversely, thermophilic organisms often have lower levels of D, as the modification can make the tRNA more susceptible to heat-induced degradation.
Oxidative Stress Response
The synthesis of dihydrouridine is a redox reaction dependent on the cellular pool of NADPH. Consequently, conditions of oxidative stress, which can deplete NADPH levels, can impact the activity of Dus enzymes and alter the D landscape of the tRNA pool. Studies in E. coli have shown that exposure to the oxidizing agent paraquat (B189505) leads to a decrease in D levels, with different Dus enzymes showing differential sensitivity to the stress. This suggests that D modification levels are dynamically regulated in response to the cellular redox state, providing a potential link between environmental stress and the regulation of translation.
| Condition | Organism | Enzyme Sensitivity | Change in D Levels | References |
| Paraquat Treatment (Oxidative Stress) | E. coli | DusC > DusB > DusA | Decrease | |
| Hydrogen Peroxide (H₂O₂) Exposure | Yeast | DUS1 | Increased Resistance upon Loss | |
| DNA Alkylating Agent (MMS) | Yeast | DUS3 | Increased Sensitivity upon Loss |
Clinical Relevance: Dihydrouridine in Human Disease
There is growing evidence linking dysregulation of tRNA modifications, including dihydrouridine, to human diseases, particularly cancer. Elevated levels of D in tRNA from malignant tissues were reported decades ago. More recently, specific Dus enzymes have been identified as key players in carcinogenesis.
-
Pulmonary Carcinogenesis : The human dihydrouridine synthase hDUS2 (DUS2L) is significantly overexpressed in non-small cell lung cancer (NSCLC) tissues. High levels of hDUS2 are associated with a poorer prognosis for patients. Mechanistically, hDUS2 interacts with the glutamyl-prolyl tRNA synthetase (EPRS), potentially enhancing the efficiency of tRNA charging and overall translation to support rapid tumor growth. Knockdown of hDUS2 in NSCLC cell lines has been shown to reduce D levels in tRNA and suppress cell growth.
-
Glioblastoma : The human enzyme DUS1L, responsible for D16/D17 formation, is implicated in glioblastoma. Higher DUS1L expression is associated with poorer patient prognosis, and the enzyme supports the growth of glioblastoma cells.
These findings suggest that Dus enzymes are potential therapeutic targets for cancer treatment.
Experimental Protocols
Protocol for Quantification of Dihydrouridine by LC-MS/MS
This method provides accurate quantification of the total D content in an RNA sample.
-
RNA Isolation and Digestion : Isolate total RNA or a specific RNA fraction (e.g., tRNA) from cells or tissues. Digest 1-5 µg of RNA to single nucleosides using a mixture of nucleases (e.g., Nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase) at 37°C for 2-4 hours.
-
Isotope-Labeled Internal Standard : Add a known amount of an isotopically labeled dihydrouridine internal standard (e.g., [¹⁵N₂]dihydrouridine) to the digested sample for precise quantification.
-
Chromatographic Separation : Separate the nucleosides using reverse-phase high-performance liquid chromatography (RP-HPLC). Dihydrouridine, being more hydrophilic than uridine, will have a shorter retention time on a C18 column.
-
Mass Spectrometry Analysis : Couple the HPLC to a triple quadrupole mass spectrometer (MS/MS) operating in positive ion mode with selected reaction monitoring (SRM).
-
Monitor the specific mass transition for dihydrouridine (e.g., m/z 247 → 115).
-
Monitor the corresponding transition for the labeled internal standard (e.g., m/z 249 → 117).
-
-
Quantification : Calculate the amount of D in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol Outline for D-Seq: Transcriptome-Wide Mapping of Dihydrouridine
D-seq is a high-throughput sequencing method to map D sites with single-nucleotide resolution.
-
Chemical Modification : Treat total cellular RNA with sodium borohydride (B1222165) (NaBH₄). This chemical reduces the dihydrouridine base, creating a modified structure.
-
Reverse Transcription (RT) : Perform reverse transcription on the chemically treated RNA. The modified D base acts as a block, causing the reverse transcriptase to stall and terminate the cDNA strand one nucleotide 3' to the original D site.
-
Library Preparation : Ligate sequencing adapters to the resulting cDNA fragments and prepare a library suitable for next-generation sequencing.
-
High-Throughput Sequencing : Sequence the prepared library.
-
Data Analysis : Align the sequencing reads to a reference transcriptome. The 5' ends of the aligned reads correspond to the termination sites of the reverse transcriptase. A pileup of these 5' ends at a specific uridine position in the reference indicates the presence of a dihydrouridine at that site. Compare with a control library prepared without NaBH₄ treatment to identify D-specific stops.
Conclusion
Dihydrouridine, long known as a fundamental component of tRNA, is emerging as a dynamic regulator of RNA function. Its unique chemical and structural properties impart local flexibility to tRNA, which is critical for proper folding, stability, and efficient translation. The enzymatic machinery responsible for D synthesis is finely tuned and responsive to cellular states, such as redox balance and environmental stress. Furthermore, the dysregulation of dihydrouridine synthases is increasingly implicated in human diseases, most notably cancer, highlighting these enzymes as promising targets for novel therapeutic strategies. The development of advanced, high-throughput methodologies to map D across the transcriptome will continue to uncover new roles for this ancient modification in the complex landscape of gene expression.
References
A Technical Guide to DMTr-dH2U-amidite: Synthesis of Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on DMTr-dH2U-amidite, a phosphoramidite (B1245037) monomer used in the synthesis of modified oligonucleotides. Dihydrouridine (dH2U) is a modified nucleoside found in transfer RNA (tRNA) that introduces conformational flexibility to the nucleic acid structure. The incorporation of dH2U into synthetic oligonucleotides is of significant interest for various therapeutic and diagnostic applications, including antisense oligonucleotides, siRNAs, and aptamers. This guide details supplier information, chemical properties, a standardized experimental protocol for oligonucleotide synthesis using this modified amidite, and a visual representation of the synthesis workflow.
Supplier and Chemical Information
For researchers looking to procure this compound, several suppliers offer this reagent. The following tables summarize the key information for procurement and chemical properties.
Table 1: Supplier Information for this compound
| Supplier | Catalog Number | CAS Number |
| BroadPharm | BP-29972 | 151503-28-5[1] |
| BLD Pharm | - | 151503-28-5[2] |
| Eurofins Panlabs (via Gentaur) | - | -[3] |
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₉H₄₇N₄O₇P |
| Molecular Weight | 714.79 g/mol [2] |
| Appearance | White to off-white powder |
| Purity | Typically >98% |
| Storage Conditions | -20°C[1] |
| Solubility | Soluble in Acetonitrile |
Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the incorporation of this compound into a growing oligonucleotide chain using an automated solid-phase DNA/RNA synthesizer. This process follows the well-established phosphoramidite chemistry, which is a cyclical four-step process.
Materials and Reagents:
-
This compound
-
Standard DNA or RNA phosphoramidites (dA, dG, dC, T, or U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solution A (Acetic Anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)
-
Acetonitrile (synthesis grade)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
Procedure:
The synthesis is performed in a 3' to 5' direction on an automated synthesizer. The following steps are repeated for each nucleotide addition, including the incorporation of this compound.
-
Deblocking (Detritylation): The 5'-O-Dimethoxytrityl (DMTr) protecting group is removed from the nucleoside bound to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMTr cation can be monitored to assess coupling efficiency.
-
Coupling: The this compound (or other desired phosphoramidite) is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This step is crucial for the purity of the final oligonucleotide product.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by treatment with the oxidizing solution.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Post-Synthesis Cleavage and Deprotection:
-
Cleavage from Support: The synthesized oligonucleotide is cleaved from the CPG solid support using a concentrated solution of ammonium hydroxide (B78521).
-
Base and Phosphate Deprotection: The same ammonium hydroxide solution is used to remove the protecting groups from the phosphodiester backbone and the nucleobases. The solution containing the oligonucleotide is heated to ensure complete deprotection.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
Oligonucleotide Synthesis Workflow
The following diagram illustrates the cyclical nature of phosphoramidite-based oligonucleotide synthesis.
Caption: The phosphoramidite synthesis cycle for oligonucleotide elongation.
This technical guide provides a foundational understanding for the utilization of this compound in the synthesis of modified oligonucleotides. For specific applications, further optimization of the synthesis and purification protocols may be required. Researchers are encouraged to consult the technical documentation provided by their synthesizer and reagent suppliers for detailed instructions and troubleshooting.
References
CAS number for DMTr-dH2U-amidite
An In-Depth Technical Guide to DMTr-dH2U-amidite for Researchers and Drug Development Professionals
CAS Number: 151503-28-5
This technical guide provides comprehensive information on 5'-O-Dimethoxytrityl-5,6-dihydrouridine-3'-O-(N,N-diisopropyl) phosphoramidite (B1245037) (this compound), a key reagent for the synthesis of oligonucleotides containing the modified nucleoside 5,6-dihydrouridine (B1360020) (dH2U). This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of dH2U-modified oligonucleotides.
Introduction to Dihydrouridine (dH2U)
5,6-Dihydrouridine is a non-canonical pyrimidine (B1678525) nucleoside that results from the enzymatic reduction of uridine (B1682114) by dihydrouridine synthases (DUS)[1]. It is a common modification found in the D-loop of transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA)[2][3]. The absence of the C5-C6 double bond in the uracil (B121893) ring imparts unique structural properties to dH2U. Unlike the planar structure of uridine, the dihydrouracil (B119008) base is non-planar, which disrupts base stacking and increases the conformational flexibility of the RNA backbone[4][5]. This inherent flexibility can influence RNA folding, stability, and its interactions with proteins and other nucleic acids.
The incorporation of dH2U into synthetic oligonucleotides allows for the investigation of its biological roles and the development of novel therapeutic and diagnostic agents. This compound is the standard chemical building block used for the site-specific introduction of dH2U into oligonucleotides via automated solid-phase synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 151503-28-5 |
| Molecular Formula | C₃₉H₄₇N₄O₇P |
| Molecular Weight | 714.8 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% (HPLC) |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Storage Conditions | -20°C, under inert atmosphere (e.g., Argon) |
Experimental Protocols
Oligonucleotide Synthesis using this compound
The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. A general protocol is outlined below.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure the solution is prepared under an inert atmosphere to prevent moisture contamination.
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The prepared this compound solution is activated by an activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI)) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites like this compound, an extended coupling time (e.g., 2-5 minutes) is recommended to ensure high coupling efficiency. A double coupling step can also be employed to maximize the incorporation of this modified base.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution or a mixture of ammonium hydroxide and methylamine.
-
Purification: The crude oligonucleotide is purified using standard methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
Detection of Dihydrouridine in RNA
For researchers investigating the biological function of dH2U-containing oligonucleotides, several methods are available to detect this modification. D-Seq and Rho-seq are high-throughput sequencing methods that can map dihydrouridine sites in RNA. These methods are based on the chemical properties of dihydrouridine.
A simplified workflow for D-Seq is as follows:
-
RNA Isolation and Fragmentation: Isolate the RNA of interest and fragment it to a suitable size.
-
Borohydride (B1222165) Reduction: Treat the RNA with sodium borohydride (NaBH₄). This reduces dihydrouridine to tetrahydrouridine, which acts as a stop for reverse transcriptase.
-
Reverse Transcription: Perform reverse transcription on the treated RNA. The reverse transcriptase will stall at the position of the tetrahydrouridine.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA fragments and perform high-throughput sequencing.
-
Data Analysis: The sites of dihydrouridine are identified by mapping the 3' ends of the sequencing reads, which correspond to the positions of reverse transcriptase termination.
Quantitative Data
The performance of this compound in oligonucleotide synthesis is comparable to standard phosphoramidites, although specific optimization may be required.
| Parameter | Typical Value/Observation |
| Coupling Efficiency | >98% with optimized coupling times. Factors influencing efficiency include the purity of the amidite and reagents, the choice of activator, and the coupling time. |
| Stability of dH2U-containing Oligonucleotides | Oligonucleotides containing dH2U exhibit altered thermal stability compared to unmodified oligonucleotides. The presence of dH2U can destabilize A-form helical structures due to its non-planar base and preference for a C2'-endo sugar pucker, which increases local flexibility. However, in certain contexts, it can contribute to the correct folding of RNA structures like hairpins. The stability of oligonucleotides is also dependent on storage conditions, with storage at -20°C in a buffered solution providing the longest shelf life. |
Visualizations
Signaling Pathway and Structural Impact
The following diagram illustrates the enzymatic synthesis of dihydrouridine from uridine by dihydrouridine synthase (DUS) and the subsequent structural impact on the RNA backbone.
Caption: Enzymatic conversion of uridine to dihydrouridine and its effect on RNA structure.
Experimental Workflow: Oligonucleotide Synthesis Cycle
The diagram below outlines the key steps in the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.
Caption: The four main steps of the phosphoramidite synthesis cycle for oligonucleotide elongation.
Conclusion
This compound is an essential tool for the synthesis of oligonucleotides containing the functionally significant 5,6-dihydrouridine modification. Understanding its properties, optimizing its incorporation into synthetic oligonucleotides, and leveraging appropriate analytical techniques are crucial for advancing research and development in RNA therapeutics and diagnostics. This guide provides a foundational understanding for professionals working in these fields.
References
- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]
Technical Guide: DMTr-dH2U-amidite for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-O-Dimethoxytrityl-2'-deoxy-5,6-dihydrouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-dH2U-amidite), a key reagent for the synthesis of oligonucleotides containing dihydrouridine. Dihydrouridine is a modified nucleoside found in transfer RNA (tRNA) that plays a crucial role in the structural integrity and function of these molecules.[1][2] The incorporation of dihydrouridine into synthetic oligonucleotides is essential for research in tRNA biology, RNA structure and function, and the development of RNA-based therapeutics.
Core Compound Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 714.8 g/mol | [3] |
| Alternate Molecular Weight | 714.79 g/mol | [4] |
| Chemical Formula | C39H47N4O7P | [3] |
| CAS Number | 151503-28-5 | |
| Appearance | Off-white powder | |
| Storage Conditions | -20°C for long term storage |
Experimental Protocol: Incorporation of this compound via Phosphoramidite (B1245037) Synthesis
The incorporation of this compound into a growing oligonucleotide chain is achieved through the well-established phosphoramidite solid-phase synthesis method. This cyclical process allows for the sequential addition of nucleotide building blocks to create a custom oligonucleotide sequence.
Materials:
-
This compound
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Methodology:
The synthesis cycle consists of four main steps, which are repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMTr cation provides a qualitative measure of the reaction efficiency.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutants, they are acetylated using the capping solutions. This step ensures that only the desired full-length oligonucleotides are synthesized.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using the oxidizing solution.
This four-step cycle is repeated for each subsequent phosphoramidite to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a final deprotection step with a suitable base, typically ammonium hydroxide. The crude oligonucleotide is then purified, commonly by HPLC.
Workflow and Pathway Visualization
The following diagram illustrates the cyclical nature of the phosphoramidite synthesis method for the incorporation of this compound.
Caption: The phosphoramidite synthesis cycle for oligonucleotide synthesis.
This in-depth guide provides the necessary information for the successful incorporation of this compound into synthetic oligonucleotides, enabling further research into the role of dihydrouridine in RNA biology and the development of novel RNA-based technologies.
References
exploring the impact of dH2U on RNA melting temperature
An In-depth Technical Guide on the Impact of Dihydrouridine (dH2U) on RNA Melting Temperature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrouridine (dH2U), a structurally unique post-transcriptional modification, significantly influences the thermodynamic stability of RNA molecules. Unlike canonical bases, the saturated C5-C6 bond in dH2U imparts a non-planar, non-aromatic character, leading to notable alterations in RNA structure and, consequently, its melting temperature (Tm). This technical guide provides a comprehensive analysis of the impact of dH2U on RNA melting temperature, detailing the underlying structural changes, presenting quantitative data, outlining experimental protocols for Tm determination, and visualizing relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of RNA biology and drug development.
Introduction to Dihydrouridine (dH2U)
Dihydrouridine is one of the most common modified nucleosides found in the transfer RNA (tRNA) of bacteria and eukaryotes.[1] It is synthesized post-transcriptionally by the reduction of uridine (B1682114), a reaction catalyzed by a class of flavin-dependent enzymes known as dihydrouridine synthases (Dus).[2][3] The most prominent structural feature of dH2U is the absence of the C5=C6 double bond in the pyrimidine (B1678525) ring, which renders the base non-aromatic and puckered.[1][2] This unique conformation has profound implications for the local structure and flexibility of the RNA backbone.
The Structural Impact of dH2U on RNA
The incorporation of dH2U into an RNA strand induces significant local conformational changes that collectively influence the overall stability of the molecule.
-
Disruption of Base Stacking: The non-planar nature of the dH2U base hinders its ability to participate in the stabilizing base-stacking interactions that are characteristic of A-form RNA helices. This disruption leads to a more flexible and less ordered local structure.
-
Alteration of Ribose Pucker: dH2U preferentially adopts a C2'-endo sugar pucker, in contrast to the C3'-endo conformation typically observed in A-form RNA. The C3'-endo conformation is associated with a more rigid, stacked helix, while the C2'-endo pucker introduces greater conformational flexibility into the phosphodiester backbone.
-
Weakened Watson-Crick Base Pairing: The altered geometry of the dH2U nucleobase disrupts the orientation of the N3 and O4 atoms involved in standard Watson-Crick base pairing with adenosine. This weakening of base pairing contributes to the overall destabilization of the RNA duplex.
Impact of dH2U on RNA Melting Temperature (Tm)
The melting temperature (Tm) of an RNA duplex is the temperature at which half of the molecules are in a double-stranded state and half are in a single-stranded state. It is a direct measure of the thermodynamic stability of the duplex.
General Destabilizing Effect
The structural perturbations introduced by dH2U, namely the disruption of base stacking and the preference for a more flexible C2'-endo sugar conformation, generally lead to a decrease in the melting temperature of RNA duplexes. The presence of dH2U introduces a localized point of instability, making it easier to thermally denature the RNA.
Quantitative Analysis of Tm Reduction
Experimental studies have quantified the destabilizing effect of dH2U on RNA duplexes. The incorporation of a single dH2U modification can result in a significant reduction in the melting temperature.
| Modification | Impact on Melting Temperature (ΔTm) | Reference |
| Single dH2U | -3 to -5 °C |
Note: The exact ΔTm can vary depending on the sequence context, the position of the modification within the duplex, and the overall stability of the unmodified duplex.
Context-Dependent Stabilizing Effect in tRNA
While dH2U generally destabilizes simple RNA duplexes, it can have a net stabilizing effect within the complex tertiary structure of transfer RNA (tRNA). The D-loop of tRNA, which is rich in dH2U, is a key region for the proper folding of the molecule. The increased flexibility conferred by dH2U in the D-loop can facilitate the formation of crucial tertiary interactions with the T-loop, which are essential for the overall stability of the L-shaped tRNA structure. In this context, the localized destabilization by dH2U is outweighed by the stabilization gained from the resulting tertiary contacts. For instance, the absence of a dH2U modification at position 20a in E. coli tRNASer has been shown to lower the overall melting temperature of the tRNA, indicating a stabilizing contribution of the dH2U in the native molecule.
Experimental Protocols for Determining RNA Melting Temperature
The most common method for determining the melting temperature of RNA is UV-Vis spectrophotometry , also known as thermal denaturation analysis .
Principle
Nucleic acids absorb ultraviolet light with a maximum absorbance at approximately 260 nm. In a double-stranded RNA, the bases are stacked, which results in a lower absorbance compared to the unstacked bases in a single-stranded RNA. This phenomenon is known as the hypochromic effect . As the temperature is increased, the RNA duplex "melts" into single strands, leading to an increase in UV absorbance, termed the hyperchromic effect . The melting temperature (Tm) is the temperature at which the absorbance change is halfway between the lower (double-stranded) and upper (single-stranded) plateaus of the resulting sigmoidal curve.
Detailed Methodology for UV Melting Analysis
-
Sample Preparation:
-
Synthesize and purify the RNA oligonucleotides, both the unmodified and the dH2U-containing strands. Purity should be assessed by methods such as HPLC or denaturing PAGE.
-
Anneal the complementary strands to form the duplex. This is typically done by mixing equimolar amounts of the two strands in a buffer solution, heating to a temperature above the expected Tm (e.g., 95 °C) for a few minutes, and then slowly cooling to room temperature.
-
The buffer composition is critical and should be reported. A common buffer is 1 M NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, pH 7.0.
-
-
Instrumentation:
-
A UV-Vis spectrophotometer equipped with a Peltier temperature controller is required. This allows for precise and programmable temperature ramping.
-
Use quartz cuvettes with a defined path length (e.g., 1 cm).
-
-
Data Acquisition:
-
Place the RNA duplex solution in the cuvette and allow it to equilibrate at the starting temperature.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 or 1.0 °C per minute).
-
Collect data over a temperature range that covers the entire melting transition, from the fully duplexed state to the fully single-stranded state (e.g., 20 °C to 90 °C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition. This can be calculated from the first derivative of the melting curve, where the maximum of the derivative corresponds to the Tm.
-
Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of the melting transition can be derived from the shape of the melting curve.
-
Visualization of Relevant Pathways and Workflows
Dihydrouridine (dH2U) Synthesis Pathway
The enzymatic conversion of uridine to dihydrouridine is a key step in RNA modification. The following diagram illustrates the general pathway for dH2U synthesis by Dus enzymes.
Caption: Enzymatic synthesis of dH2U by Dus enzymes.
Experimental Workflow for D-Seq (Dihydrouridine Sequencing)
D-Seq is a method for the transcriptome-wide mapping of dH2U sites at single-nucleotide resolution. The workflow involves a specific chemical treatment that leads to reverse transcriptase stalling at the modified site.
Caption: Workflow for mapping dH2U sites using D-Seq.
Conclusion
Dihydrouridine has a pronounced and generally destabilizing effect on the melting temperature of RNA duplexes, primarily due to its unique non-planar structure which disrupts base stacking and promotes a more flexible sugar-phosphate backbone. This destabilization, quantified as a 3 to 5 °C reduction in Tm per modification, is a critical consideration in the design and analysis of RNA-based therapeutics and diagnostics. However, within the intricate architecture of tRNA, the flexibility introduced by dH2U can be harnessed to facilitate stabilizing tertiary interactions, highlighting the context-dependent nature of this modification's impact. The experimental protocols and workflows detailed herein provide a robust framework for the empirical investigation of dH2U's influence on RNA thermodynamics. A thorough understanding of these principles is essential for researchers and professionals aiming to manipulate and exploit the properties of RNA for therapeutic and biotechnological applications.
References
Methodological & Application
Application Notes and Protocols: Incorporation of Dihydrouridine into RNA using Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouridine (D) is a structurally unique modified nucleoside found in various RNA species, most notably transfer RNA (tRNA) and, as more recent studies have revealed, messenger RNA (mRNA).[1][2][3][4] Unlike the planar and aromatic structure of uridine, the saturation of the C5-C6 double bond in dihydrouridine results in a non-planar, non-aromatic nucleobase.[1][3] This distinct conformation has profound implications for RNA structure and function. The incorporation of dihydrouridine into RNA destabilizes the standard A-type helical structure by promoting a C2'-endo sugar pucker, which increases the conformational flexibility of the RNA backbone.[5][6] This property is crucial for the formation of tertiary interactions and loop structures within RNA molecules.[5][6][7]
The ability to site-specifically incorporate dihydrouridine into synthetic RNA oligonucleotides is of significant interest for researchers studying RNA structure-function relationships, as well as for the development of RNA-based therapeutics. This document provides detailed application notes and protocols for the incorporation of dihydrouridine into RNA using standard phosphoramidite (B1245037) chemistry, including the synthesis of the necessary phosphoramidite building block and guidelines for the synthesis and characterization of dihydrouridine-modified RNA.
Data Presentation
Structural Impact of Dihydrouridine on RNA Conformation
The incorporation of dihydrouridine significantly alters the local conformation of an RNA duplex. The primary effect is a shift in the sugar pucker equilibrium from the C3'-endo conformation, which is characteristic of A-form RNA, towards the C2'-endo conformation. This change in sugar pucker leads to a destabilization of the helical structure and increased flexibility.
| Nucleoside/Oligonucleotide | Temperature (°C) | Keq ([C2'-endo]/[C3'-endo]) | ΔH (kcal/mol) for C2'-endo stabilization |
| Up | 25 | 0.85 | - |
| Dp | 25 | 2.08 | 1.5 |
| 5'-terminal A in ApDpA | 25 | 1.35 | 3.6 |
| D in ApDpA | 25 | 10.8 | 5.3 |
| Data compiled from studies on the conformational analysis of dihydrouridine-containing mono- and oligonucleotides.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-dihydrouridine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
This protocol describes the chemical synthesis of the dihydrouridine phosphoramidite monomer required for automated RNA synthesis.
Materials:
-
Dihydrouridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (B79036) (AgNO3)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (acetonitrile, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve dihydrouridine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the 5'-O-DMT-dihydrouridine by silica gel column chromatography.
-
-
2'-O-TBDMS Protection:
-
Dissolve the 5'-O-DMT-dihydrouridine in anhydrous pyridine.
-
Add AgNO3 and stir for 30 minutes in the dark.
-
Add TBDMS-Cl and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through Celite and evaporate the solvent.
-
Purify the 5'-O-DMT-2'-O-TBDMS-dihydrouridine by silica gel column chromatography.
-
-
3'-O-Phosphitylation:
-
Dissolve the 5'-O-DMT-2'-O-TBDMS-dihydrouridine in anhydrous dichloromethane.
-
Add DIPEA and cool the mixture to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final phosphoramidite product by silica gel column chromatography under an inert atmosphere.
-
Protocol 2: Automated Solid-Phase Synthesis of Dihydrouridine-Containing RNA
This protocol outlines the steps for incorporating the dihydrouridine phosphoramidite into an RNA oligonucleotide using a standard automated DNA/RNA synthesizer.
Materials:
-
Dihydrouridine phosphoramidite (dissolved in anhydrous acetonitrile (B52724) to 0.1 M)[5]
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup:
-
Install the dihydrouridine phosphoramidite vial on the synthesizer.
-
Program the desired RNA sequence, indicating the position for dihydrouridine incorporation.
-
Use standard synthesis cycles for RNA production.
-
-
Synthesis Cycle for Dihydrouridine Incorporation:
-
Detritylation: Removal of the 5'-DMT group from the growing RNA chain.
-
Coupling: The dihydrouridine phosphoramidite is activated by tetrazole and coupled to the 5'-hydroxyl of the support-bound oligonucleotide.[8] Coupling efficiencies are typically high, often exceeding 98-99%.[9][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[8]
-
-
Repeat Cycles: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.
Protocol 3: Cleavage and Deprotection of Dihydrouridine-Containing RNA
Special care must be taken during the deprotection of dihydrouridine-containing RNA to avoid opening of the dihydrouracil (B119008) ring.[11]
Materials:
-
Ammonia/ethanol (B145695) (3:1) solution or methylamine (B109427) in ethanol/DMSO.[5][11]
-
Triethylamine trihydrofluoride (TEA·3HF) or another fluoride (B91410) source for 2'-O-silyl group removal.
Procedure:
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the CPG support with the synthesized RNA to a screw-cap vial.
-
Add a solution of ammonia/ethanol (3:1) and incubate at 55°C for 3 hours.[5] Alternatively, for a milder condition, use a solution of methylamine in ethanol/DMSO.[11]
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-TBDMS Deprotection:
-
Resuspend the dried RNA pellet in a solution of TEA·3HF.
-
Incubate at room temperature or as recommended by the reagent manufacturer to remove the TBDMS protecting groups.
-
Quench the reaction and desalt the RNA using standard methods such as ethanol precipitation or size-exclusion chromatography.
-
Protocol 4: Analysis of Dihydrouridine-Containing RNA
Methods:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized RNA and verify the successful incorporation of dihydrouridine.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized oligonucleotide. Both ion-exchange and reverse-phase HPLC can be used.
-
Nuclease Digestion and HPLC/MS Analysis: To confirm the presence and position of dihydrouridine. The RNA is digested into its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase, and the resulting nucleoside mixture is analyzed by HPLC or LC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the dihydrouridine-containing RNA to study its conformation in solution.[5]
Visualizations
Caption: Experimental workflow for incorporating dihydrouridine into RNA.
Caption: Structural impact of dihydrouridine on RNA conformation.
References
- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Conformational flexibility in RNA: the role of dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DihydrouridinE RNA modification marks: written and erased by the same enzyme | ANR [anr.fr]
- 8. Protocol Online: Cached [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Potent and Stable siRNA Duplexes Incorporating Dihydrouridine using DMTr-dH-U-amidite
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of RNAi therapeutics.
Abstract: This document provides a detailed protocol for the synthesis, purification, and characterization of small interfering RNA (siRNA) duplexes containing 5,6-dihydrouridine (B1360020) (dH-U). The incorporation of dH-U, a naturally occurring modified nucleoside, can modulate the thermodynamic properties and biological activity of siRNA. This protocol utilizes the phosphoramidite (B1245037) DMTr-dH-U-amidite for standard solid-phase oligonucleotide synthesis, with a critical modification to the deprotection step to ensure the integrity of the dihydrouracil (B119008) base. Application data on thermal stability and gene silencing activity are presented to guide researchers in the development of novel siRNA-based therapeutics.
Introduction
Small interfering RNAs (siRNAs) are powerful tools for gene silencing and have immense therapeutic potential. Chemical modifications are often introduced into synthetic siRNAs to enhance their stability, potency, and pharmacokinetic properties. 5,6-dihydrouridine (dH-U) is a modified uridine (B1682114) found in natural RNAs, such as tRNA, where it contributes to the local flexibility of the RNA structure.[1] Incorporating dH-U into siRNAs can destabilize the duplex, which may facilitate RISC loading and improve gene silencing activity in certain contexts.[2] However, the non-aromatic nature of the dihydrouracil ring makes it susceptible to ring-opening under standard basic deprotection conditions.[3] This protocol details the successful synthesis of dH-U-containing siRNAs using a commercially available DMTr-dH-U-amidite and a modified, mild deprotection procedure.
Materials and Reagents
-
Phosphoramidites:
-
Standard ribonucleoside phosphoramidites (A, C, G, U)
-
DMTr-dH-U-amidite (5'-O-Dimethoxytrityl-5,6-dihydrouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite)
-
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the desired initial nucleoside.
-
Synthesis Reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous Acetonitrile (B52724)
-
-
Deprotection Reagents:
-
Anhydrous Ethanol (B145695) (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous Methylamine (B109427) (MeNH₂)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
-
Purification Supplies:
-
Anion-Exchange and/or Reverse-Phase HPLC columns
-
Appropriate buffers and solvents for HPLC
-
-
Characterization Reagents:
-
Buffers for thermal melting analysis (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.0)
-
Nuclease solution (e.g., fetal bovine serum or specific RNases) for stability assays.
-
Cell culture reagents, transfection reagents, and reporter gene plasmids for functional assays.
-
Experimental Protocols
I. Solid-Phase Synthesis of dH-U Containing siRNA
The synthesis of siRNA strands containing dH-U is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The DMTr-dH-U-amidite is incorporated at the desired positions within the oligonucleotide sequence.
Protocol:
-
Preparation:
-
Dissolve all phosphoramidites, including DMTr-dH-U-amidite, in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the reagent bottles on the synthesizer.
-
Program the desired siRNA sequence into the synthesizer software.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: Removal of the 5'-DMTr protecting group from the solid support-bound nucleoside using the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite (including DMTr-dH-U-amidite) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5-15 minutes is generally recommended for modified phosphoramidites to ensure high coupling efficiency.[4] The optimal coupling time for DMTr-dH-U-amidite should be determined empirically, but a longer coupling time (e.g., 10-12 minutes) is a reasonable starting point.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate triester using the oxidizer solution.
-
-
Final Deblocking: After the final coupling step, the terminal 5'-DMTr group is typically removed (DMT-off synthesis) to facilitate purification.
II. Mild Deprotection of dH-U Containing siRNA
Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) can lead to the opening of the dihydrouracil ring. Therefore, a milder deprotection protocol is essential.[3]
Protocol:
-
Cleavage from Support and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add a freshly prepared solution of aqueous Methylamine/Ethanol/DMSO. A common ratio is a 1:1 mixture of 40% aqueous methylamine and ethanol, with DMSO added to ensure solubility.
-
Incubate the mixture at a controlled temperature (e.g., 35-45°C) for a specific duration (e.g., 1-2 hours). The exact conditions should be optimized to ensure complete removal of the protecting groups without damaging the dihydrouracil base.
-
After incubation, cool the vial and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Wash the CPG with a small volume of the deprotection solution and combine the supernatants.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Resuspend the dried oligonucleotide in a solution of triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or DMSO.
-
Incubate at an elevated temperature (e.g., 65°C) for 2-4 hours to remove the 2'-O-silyl protecting groups.
-
Quench the reaction by adding a suitable quenching buffer (e.g., isopropoxytrimethylsilane).
-
Precipitate the deprotected oligonucleotide with an appropriate salt and alcohol solution (e.g., sodium acetate (B1210297) and ethanol).
-
Centrifuge to pellet the RNA, wash with cold ethanol, and dry the pellet.
-
III. Purification of dH-U Containing siRNA
The crude, deprotected siRNA strands can be purified by anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).
Anion-Exchange HPLC Protocol:
-
Sample Preparation: Dissolve the dried siRNA pellet in RNase-free water or a low-salt buffer.
-
Chromatography:
-
Equilibrate a suitable anion-exchange column with a low-salt mobile phase (e.g., 20 mM Tris-HCl, 15% Acetonitrile, pH 8.5).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of a high-salt mobile phase (e.g., 20 mM Tris-HCl, 1 M NaCl, 15% Acetonitrile, pH 8.5).
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the full-length product.
-
Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or ethanol precipitation.
-
IV. Characterization of dH-U Containing siRNA
1. Mass Spectrometry: Confirm the molecular weight of the purified single strands using ESI-MS or MALDI-TOF mass spectrometry.
2. Duplex Annealing:
-
Quantify the purified sense and antisense strands by UV-Vis spectrophotometry at 260 nm.
-
Mix equimolar amounts of the complementary strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
-
Heat the mixture to 95°C for 2 minutes and then cool slowly to room temperature.
3. Thermal Stability Analysis (Melting Temperature, Tm):
-
Dilute the annealed siRNA duplex to a final concentration of approximately 1-3 µM in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[5]
-
Measure the UV absorbance at 260 nm as a function of temperature, increasing the temperature at a rate of 0.5-1.0 °C/min.[5]
-
The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated, determined from the first derivative of the melting curve.[6]
4. Nuclease Resistance Assay:
-
Incubate the siRNA duplexes (e.g., 1-5 µM) in a solution containing nucleases, such as 50% fetal bovine serum (FBS), at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the degradation by adding a quenching buffer and freezing the samples.
-
Analyze the integrity of the siRNA by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantify the amount of full-length siRNA remaining at each time point.
5. In Vitro Gene Silencing Assay:
-
Transfect a suitable cell line (e.g., HeLa or HEK293) expressing a reporter gene (e.g., luciferase) with the dH-U modified siRNA and a control siRNA at various concentrations.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity.
-
Normalize the reporter gene expression to a co-transfected control plasmid or a housekeeping gene.
-
Calculate the IC50 value, which is the concentration of siRNA required to achieve 50% inhibition of gene expression.
Data Presentation
Table 1: Thermal Stability of dH-U Modified siRNA Duplexes
| Duplex ID | Modification Position (Antisense Strand) | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| Unmodified | None | 75.2 | 0.0 | [2] |
| dH-U @ pos 10 | 10 | 71.3 | -3.9 | [2] |
| dH-U @ pos 19 | 19 | 74.8 | -0.4 | [2] |
Data adapted from literature.[2] The exact Tm values will depend on the siRNA sequence and buffer conditions.
Table 2: Gene Silencing Activity of dH-U Modified siRNA
| Duplex ID | Modification Position (Antisense Strand) | IC50 (nM) | Relative Activity vs. Unmodified | Reference |
| Unmodified | None | 1.2 | 1.0 | [2] |
| dH-U @ pos 10 | 10 | > 50 | < 0.02 | [2] |
| dH-U @ pos 19 | 19 | 1.5 | 0.8 | [2] |
Data adapted from literature.[2] The IC50 values are dependent on the cell line, target gene, and transfection conditions.
Visualizations
Caption: Workflow for the synthesis and characterization of dH-U modified siRNA.
Caption: Potential influence of dH-U on the RISC loading pathway.
Discussion
The incorporation of dihydrouridine into siRNA duplexes offers a means to modulate their thermodynamic stability. As shown in Table 1, the introduction of a single dH-U modification in the central region of the antisense strand leads to a significant decrease in the melting temperature of the duplex.[2] This destabilization is attributed to the non-aromatic nature of the dihydrouracil base, which disrupts base stacking interactions, and its preference for a C2'-endo sugar pucker, which can locally alter the A-form helical geometry of the RNA duplex.[2]
The effect of dH-U modification on gene silencing activity is position-dependent. When placed in the central region of the guide strand (position 10), the modification dramatically reduces silencing activity.[2] This is likely due to the disruption of the crucial interactions between the siRNA-mRNA duplex and the Argonaute-2 protein required for target cleavage. However, when placed near the 3'-end of the guide strand (position 19), the impact on activity is minimal.[2] This suggests that modifications in this region are better tolerated by the RISC machinery. The destabilizing effect of dH-U at the ends of the duplex could potentially facilitate the unwinding of the siRNA and the loading of the guide strand into the RISC complex, although further studies are needed to confirm this hypothesis.
The successful synthesis of dH-U containing siRNAs hinges on the use of a mild deprotection protocol. The dihydrouracil ring is susceptible to hydrolysis under the strongly basic conditions of standard ammonia (B1221849) deprotection. The use of a methylamine/ethanol/DMSO mixture provides a gentler alternative that effectively removes the protecting groups while preserving the integrity of the dH-U modification.[3]
Conclusion
This application note provides a comprehensive protocol for the synthesis, purification, and characterization of siRNAs containing dihydrouridine using DMTr-dH-U-amidite. The key to successful synthesis is the implementation of a mild deprotection step to prevent the degradation of the dihydrouracil base. The incorporation of dH-U can significantly alter the thermodynamic stability of the siRNA duplex, and its effect on gene silencing activity is highly dependent on its position within the siRNA strand. These findings provide a valuable resource for researchers exploring novel chemical modifications to fine-tune the properties of siRNA for therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Utilizing DMTr-dH2U-amidite for Antisense Oligonucleotide Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Antisense oligonucleotides: modifications and clinical trials | Semantic Scholar [semanticscholar.org]
- 4. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing Dihydrouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouridine (D) is a modified nucleoside found in various RNA molecules, playing a crucial role in their structure and function. The synthesis of oligonucleotides containing dihydrouridine is a critical process for researchers studying RNA biology and for the development of RNA-based therapeutics. A key challenge in the chemical synthesis of these modified oligonucleotides is the final deprotection step. The dihydrouracil (B119008) base is susceptible to ring-opening under standard alkaline deprotection conditions, which can compromise the integrity and function of the final product.
These application notes provide a detailed protocol for the mild basic deprotection of oligonucleotides containing dihydrouridine, designed to preserve the integrity of this sensitive modification. The recommended procedure utilizes a mixture of methylamine (B109427), ethanol, and dimethyl sulfoxide (B87167) (DMSO) to ensure efficient removal of protecting groups while minimizing degradation of the dihydrouridine residue.
Protecting Groups for Standard and Dihydrouridine Phosphoramidites
During automated solid-phase synthesis, various protecting groups are employed to prevent unwanted side reactions on the exocyclic amines of the standard nucleobases (Adenine, Guanine, and Cytosine), the phosphate (B84403) backbone, and the 5'-hydroxyl group. For oligonucleotides containing sensitive modifications like dihydrouridine, the choice of protecting groups on the standard bases is critical to enable milder deprotection conditions. The use of more labile protecting groups, such as phenoxyacetyl (Pac) for Adenine and Guanine, and acetyl (Ac) for Cytosine, is recommended over standard benzoyl (Bz) and isobutyryl (iBu) groups.
| Nucleoside | 5'-OH Protection | Base Protection (Standard) | Base Protection (Mild) | Phosphate Protection |
| Adenosine (A) | Dimethoxytrityl (DMT) | Benzoyl (Bz) | Phenoxyacetyl (Pac) | 2-Cyanoethyl (CE) |
| Guanosine (G) | Dimethoxytrityl (DMT) | Isobutyryl (iBu) | Phenoxyacetyl (Pac) | 2-Cyanoethyl (CE) |
| Cytidine (C) | Dimethoxytrityl (DMT) | Benzoyl (Bz) | Acetyl (Ac) | 2-Cyanoethyl (CE) |
| Uridine (U) | Dimethoxytrityl (DMT) | None | None | 2-Cyanoethyl (CE) |
| Dihydrouridine (D) | Dimethoxytrityl (DMT) | None | None | 2-Cyanoethyl (CE) |
Deprotection Strategy for Dihydrouridine-Containing Oligonucleotides
A two-step deprotection strategy is employed. The first step involves cleavage of the oligonucleotide from the solid support and removal of the base and phosphate protecting groups under mild basic conditions. The second step is the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) if RNA or modified RNA is being synthesized.
Key Considerations for Deprotection:
-
Avoidance of Strong Bases: Standard deprotection reagents like concentrated ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine) can cause the degradation of the dihydrouridine base.
-
Mild Deprotection Reagent: A mixture of methylamine, ethanol, and DMSO provides a sufficiently basic environment to remove the protecting groups from the standard bases and the phosphate backbone without causing significant opening of the dihydrouracil ring.
-
Temperature and Time: Careful control of the deprotection temperature and duration is crucial to ensure complete deprotection while minimizing side reactions.
Experimental Protocols
Protocol 1: Mild Base Deprotection of Dihydrouridine-Containing Oligonucleotides
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of base and phosphate protecting groups.
Materials:
-
Oligonucleotide synthesis column containing the dihydrouridine-modified oligonucleotide on a solid support (e.g., CPG).
-
Methylamine solution (e.g., 33% in absolute ethanol).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Anhydrous Ethanol.
-
Microcentrifuge tubes (1.5 mL).
-
Syringes.
-
Heating block or incubator.
-
Centrifugal vacuum concentrator.
Procedure:
-
Preparation of Deprotection Solution: In a fume hood, prepare the deprotection solution by mixing methylamine solution (33% in ethanol) and DMSO in a 1:1 (v/v) ratio. Note: Prepare this solution fresh before each use.
-
Cleavage and Deprotection:
-
Carefully remove the caps (B75204) from the synthesis column.
-
Using a syringe, pass 1 mL of the freshly prepared MeNH₂/DMSO deprotection solution through the column, collecting the eluent in a 1.5 mL microcentrifuge tube.
-
Seal the tube tightly and incubate at a controlled temperature (e.g., 35-45 °C) for a specified time (e.g., 4-6 hours). The optimal time and temperature may need to be determined empirically for specific sequences and protecting groups.
-
-
Drying: After incubation, cool the tube to room temperature and concentrate the solution to dryness using a centrifugal vacuum concentrator.
Protocol 2: Desilylation of RNA containing Dihydrouridine (if applicable)
This protocol is for the removal of the 2'-hydroxyl silyl (B83357) protecting groups (e.g., TBDMS) after the mild base deprotection.
Materials:
-
Dried, base-deprotected oligonucleotide from Protocol 1.
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Anhydrous DMSO.
-
N-methylpyrrolidone (NMP).
-
Quenching buffer (e.g., 1.5 M ammonium bicarbonate).
Procedure:
-
Resuspension: Resuspend the dried oligonucleotide pellet in a solution of TEA·3HF, NMP, and DMSO (e.g., in a ratio of 1.5:0.75:1 v/v/v).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 65 °C) for a specified time (e.g., 2.5 hours).
-
Quenching: Quench the reaction by adding a quenching buffer.
-
Purification: The deprotected oligonucleotide can then be purified using standard methods such as HPLC or solid-phase extraction.
Data Presentation
The following tables present illustrative data for the deprotection of a hypothetical 21-mer RNA oligonucleotide containing a single dihydrouridine residue. The data compares the mild deprotection protocol with a standard deprotection method.
Table 1: Comparison of Deprotection Conditions
| Parameter | Standard Deprotection | Mild Deprotection |
| Reagent | Ammonium Hydroxide/Methylamine (AMA) | Methylamine/Ethanol/DMSO |
| Temperature | 65 °C | 40 °C |
| Time | 10 minutes | 5 hours |
Table 2: Illustrative Purity and Yield of a Dihydrouridine-Containing Oligonucleotide
| Deprotection Method | Purity by HPLC (%) | Yield (OD₂₆₀) |
| Standard Deprotection | ~70% (with degradation products) | 4.5 |
| Mild Deprotection | >90% | 6.8 |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific oligonucleotide sequence, synthesis efficiency, and analytical methods used.
Visualizations
Deprotection Workflow
Caption: Workflow for the deprotection of dihydrouridine-containing oligonucleotides.
Chemical Transformation during Deprotection
Caption: General chemical transformation during the deprotection process.
Conclusion
The successful synthesis of oligonucleotides containing dihydrouridine hinges on a carefully optimized deprotection strategy. The use of mild basic conditions, specifically with a methylamine, ethanol, and DMSO mixture, is essential to prevent the degradation of the dihydrouridine base. By employing the protocols outlined in these application notes, researchers can significantly improve the purity and yield of their dihydrouridine-modified oligonucleotides, thereby enabling more reliable downstream applications in research and drug development. It is recommended to perform initial small-scale trials to optim
Application Notes and Protocols for the Purification of dH2U-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides, such as 5,6-dihydrouridine (B1360020) (dH2U), into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. dH2U modifications can enhance the structural stability and nuclease resistance of oligonucleotides, and modulate their interactions with target molecules. The presence of these modifications, however, necessitates robust purification strategies to ensure the final product is of high purity and suitable for downstream applications. This document provides detailed application notes and protocols for the purification of dH2U-modified oligonucleotides using three common methods: High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).
I. Purification Method Selection
The choice of purification method depends on several factors, including the length of the oligonucleotide, the scale of the synthesis, the desired final purity, and the intended application. The table below provides a general comparison of the three methods.
| Method | Principle | Typical Purity (%) | Typical Yield (%) | Recommended For | Key Advantages | Key Disadvantages |
| RP-HPLC | Hydrophobicity | >85[1] | 60-95[2] | Short to medium length oligos (<50 bases)[3], large scale synthesis. | High resolution, automation-friendly, removes failure sequences. | Resolution decreases with length, hydrophobic modifications can alter elution. |
| AX-HPLC | Charge | >96 | Variable | Short to medium length oligos (<40 bases), sequences prone to secondary structures. | Excellent resolution based on charge, effective for removing n-1 sequences. | Resolution decreases with length, high salt buffers require desalting. |
| PAGE | Size and Charge | >90-99 | 15-50 | High-purity applications (e.g., crystallography, NMR), long oligos (≥50 bases). | Excellent resolution for long oligos, high purity. | Low yield, labor-intensive, potential for contamination from gel matrix. |
| SPE | Hydrophobicity | 68-78 (can be >90 with optimization) | 60-95 | Rapid purification, desalting, removal of failure sequences in "trityl-on" mode. | Fast, can be automated, cost-effective for routine purification. | Lower resolution than HPLC, may not remove all n-1 sequences. |
II. High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a powerful technique for the purification of dH2U-modified oligonucleotides, offering high resolution and the ability to remove failure sequences. Both Reversed-Phase (RP-HPLC) and Anion-Exchange (AX-HPLC) can be employed.
A. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates oligonucleotides based on their hydrophobicity. The presence of the relatively polar dH2U modification may lead to earlier elution compared to its unmodified uridine (B1682114) counterpart. "Trityl-on" purification, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product, is a common strategy to enhance the separation of the desired oligonucleotide from shorter, "trityl-off" failure sequences.
Caption: Workflow for RP-HPLC purification of dH2U-modified oligonucleotides.
-
Sample Preparation:
-
Following solid-phase synthesis, ensure the final 5'-DMT group remains on the full-length oligonucleotide.
-
Cleave the oligonucleotide from the solid support and deprotect the bases using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).
-
Evaporate the ammonia and resuspend the crude oligonucleotide pellet in an appropriate volume of HPLC-grade water or mobile phase A.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0-7.5, or a mass spectrometry compatible buffer like 8.6 mM Triethylamine (B128534) (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration. A typical gradient might be 5-35% B over 30 minutes. This may need to be optimized based on the hydrophobicity of the specific oligonucleotide.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV absorbance at 260 nm.
-
-
Purification:
-
Inject the dissolved crude oligonucleotide onto the equilibrated HPLC column.
-
Collect the major, late-eluting peak corresponding to the DMT-on full-length product. Failure sequences (trityl-off) will elute earlier.
-
-
Post-Purification:
-
Detritylation: To the collected fraction, add an equal volume of 80% acetic acid and let it stand for 30 minutes at room temperature. The solution should turn orange, indicating the release of the DMT cation.
-
Desalting: Neutralize the solution with a base (e.g., triethylamine) and desalt using a desalting column (e.g., Sephadex G-25) or a suitable solid-phase extraction cartridge.
-
Quantification and Analysis: Lyophilize the desalted oligonucleotide to a dry pellet. Resuspend in an appropriate buffer, quantify using UV absorbance at 260 nm, and verify purity and identity by analytical LC-MS.
-
B. Anion-Exchange HPLC (AX-HPLC)
AX-HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone. It provides excellent resolution for separating full-length products from shorter failure sequences (n-1).
-
Sample Preparation:
-
Cleave and deprotect the dH2U-modified oligonucleotide as described for RP-HPLC. The DMT group should be removed.
-
Dissolve the crude oligonucleotide in mobile phase A.
-
-
HPLC Conditions:
-
Column: A strong anion-exchange column.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Gradient: A linear gradient from low to high salt concentration (e.g., 0-100% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Purification:
-
Inject the sample and collect the major peak corresponding to the full-length oligonucleotide. Shorter sequences will elute earlier due to their lower net charge.
-
-
Post-Purification:
-
Desalt the collected fraction to remove the high concentration of salt.
-
Quantify and analyze the purified oligonucleotide as described for RP-HPLC.
-
III. Polyacrylamide Gel Electrophoresis (PAGE) Purification
PAGE is the method of choice for obtaining highly pure dH2U-modified oligonucleotides, especially for longer sequences. Denaturing PAGE, which includes urea, is used to separate oligonucleotides based on their size with single-nucleotide resolution.
Caption: Workflow for PAGE purification of dH2U-modified oligonucleotides.
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide (B121943), 7 M urea) in 1X TBE buffer. The percentage of acrylamide will depend on the length of the oligonucleotide.
-
-
Sample Preparation:
-
Dissolve the crude dH2U-modified oligonucleotide in a formamide-based loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.
-
-
Electrophoresis:
-
Load the denatured sample into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the tracking dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide will appear as a dark shadow.
-
Carefully excise the band corresponding to the full-length product using a clean scalpel.
-
-
Elution:
-
Crush the excised gel slice into small pieces.
-
Elute the oligonucleotide from the gel matrix by incubating the crushed gel in an elution buffer (e.g., 0.3 M sodium acetate, pH 5.2) overnight with agitation.
-
-
Recovery and Desalting:
-
Separate the elution buffer containing the oligonucleotide from the gel fragments by centrifugation through a filter column.
-
Precipitate the oligonucleotide from the eluate by adding 3 volumes of cold ethanol.
-
Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.
-
-
Quantification and Analysis:
-
Quantify the purified oligonucleotide by UV absorbance and assess purity by analytical HPLC or LC-MS.
-
IV. Solid-Phase Extraction (SPE) Purification
SPE is a rapid and convenient method for purifying synthetic oligonucleotides, particularly in a "trityl-on" format. It utilizes a reversed-phase mechanism similar to RP-HPLC but in a cartridge format.
Caption: Workflow for SPE purification of dH2U-modified oligonucleotides.
-
Sample Preparation:
-
Start with the crude, trityl-on dH2U-modified oligonucleotide after cleavage and deprotection.
-
Dissolve the sample in a low-organic loading buffer.
-
-
SPE Procedure:
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing acetonitrile through it.
-
Equilibration: Equilibrate the cartridge with an aqueous buffer (e.g., 0.1 M TEAA).
-
Loading: Load the dissolved sample onto the cartridge. The trityl-on oligonucleotide will bind to the sorbent.
-
Washing: Wash the cartridge with a low-organic solvent (e.g., 5-10% acetonitrile in water) to elute the unbound, trityl-off failure sequences.
-
Detritylation: Pass a detritylating solution (e.g., 2% trifluoroacetic acid in water) through the cartridge to cleave the DMT group.
-
Elution: Elute the purified, detritylated oligonucleotide with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).
-
-
Post-Purification:
-
Lyophilize the eluted fraction to obtain the purified oligonucleotide.
-
Quantify by UV absorbance and verify purity by analytical HPLC or LC-MS.
-
V. Purity Analysis by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for assessing the purity and confirming the identity of modified oligonucleotides. Due to the lack of a strong chromophore in dH2U, mass spectrometry is particularly crucial for its analysis.
-
Chromatography:
-
Use a C18 column with a mobile phase system compatible with mass spectrometry, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP) in water and methanol.
-
A shallow gradient is often used to achieve good separation of the full-length product from closely related impurities.
-
-
Mass Spectrometry:
-
Employ electrospray ionization (ESI) in negative ion mode.
-
Acquire the full mass spectrum to identify the molecular weight of the main product and any impurities. The observed mass should be compared to the theoretical mass of the dH2U-modified oligonucleotide.
-
Deconvolution software can be used to determine the exact molecular weight from the multiple charge states observed in the ESI spectrum.
-
Conclusion
The successful purification of dH2U-modified oligonucleotides is a critical step in their development for various applications. The choice of purification method should be carefully considered based on the specific requirements of the final product. HPLC offers high resolution for a range of scales, PAGE provides the highest purity for demanding applications, and SPE allows for rapid, routine purification. For all methods, subsequent analysis by LC-MS is essential to confirm the identity and purity of the final dH2U-modified oligonucleotide product.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcluster.com [labcluster.com]
Application Note and Protocols for DMTr-dH2U-amidite Coupling Time in Automated Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides is a critical aspect of therapeutic oligonucleotide development, enabling enhanced stability, target affinity, and reduced off-target effects. 5,6-Dihydrouridine (dH2U) is a naturally occurring modified pyrimidine (B1678525) found in tRNA, and its incorporation into synthetic oligonucleotides can confer unique structural and functional properties. The successful synthesis of high-quality oligonucleotides containing dH2U relies on the efficient coupling of its phosphoramidite (B1245037) precursor, 5'-O-Dimethoxytrityl-2'-deoxy-5,6-dihydrouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMTr-dH2U-amidite).
Due to the potential for steric hindrance from the non-planar structure of the dihydrouracil (B119008) ring, the coupling time for this compound may deviate from standard DNA or RNA phosphoramidites. Optimizing the coupling time is crucial to ensure high coupling efficiency, thereby maximizing the yield of the full-length product and minimizing the formation of truncated sequences. This application note provides a detailed protocol for the optimization of this compound coupling time in automated solid-phase oligonucleotide synthesis.
Factors Influencing Coupling Efficiency
Several factors can influence the coupling efficiency of modified phosphoramidites like this compound:
-
Steric Hindrance: The three-dimensional structure of the phosphoramidite can affect its ability to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][2]
-
Phosphoramidite Concentration: A higher concentration of the phosphoramidite can help drive the coupling reaction to completion.[1]
-
Activator Type and Concentration: The choice of activator and its concentration are critical for the efficient activation of the phosphoramidite. More potent activators may be required for sterically hindered amidites.[3]
-
Coupling Time: An extended coupling time can provide sufficient opportunity for the sterically hindered phosphoramidite to react completely.[1]
-
Anhydrous Conditions: The presence of water will lead to the hydrolysis of the activated phosphoramidite, reducing coupling efficiency.
Data Presentation: Optimization of this compound Coupling Time
The following table presents a hypothetical but representative dataset from an experiment to optimize the coupling time for this compound. The goal is to identify the shortest coupling time that achieves the highest coupling efficiency and purity of the final oligonucleotide.
| Coupling Time (seconds) | Stepwise Coupling Efficiency (%) | Full-Length Product Purity (%) | n-1 Impurity (%) |
| 60 (Standard) | 95.2 | 85.4 | 12.1 |
| 120 | 97.8 | 92.1 | 6.5 |
| 180 | 99.1 | 96.5 | 2.8 |
| 240 | 99.3 | 96.8 | 2.5 |
| 300 | 99.4 | 97.0 | 2.3 |
| 360 | 99.4 | 97.1 | 2.2 |
Data is hypothetical and for illustrative purposes only. Actual results may vary based on the synthesizer, reagents, and sequence.
Experimental Protocols
Protocol 1: Optimization of this compound Coupling Time
This protocol describes a systematic approach to determine the optimal coupling time for this compound.
Materials:
-
This compound
-
Standard DNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Anhydrous acetonitrile (B52724) (ACN)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Capping solution (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
-
HPLC system with a suitable column for oligonucleotide analysis
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Design: Design a short, test oligonucleotide sequence (e.g., a 10-mer) that includes one or more incorporations of the dH2U modification. For example: 5'-TGT G(dH2U)G TGT G-3'.
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).
-
Synthesis Program: Program the synthesizer to run a series of syntheses of the test oligonucleotide, varying only the coupling time for the this compound. It is recommended to test a range of coupling times, for example: 60, 120, 180, 240, 300, and 360 seconds. Keep the coupling time for the standard phosphoramidites at the synthesizer's default setting (e.g., 60 seconds).
-
Double Coupling (Optional): For a more rigorous comparison, a double coupling cycle can be implemented for the this compound. This involves repeating the coupling step before the oxidation step.
-
Synthesis and Trityl Monitoring: Perform the syntheses. If the synthesizer is equipped with a trityl cation monitor, record the stepwise coupling efficiency for each cycle. A significant drop in the trityl signal after the dH2U coupling step indicates poor coupling efficiency.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.
-
Analysis:
-
HPLC Analysis: Analyze the crude, deprotected oligonucleotides by reverse-phase or anion-exchange HPLC. Quantify the percentage of the full-length product and the major n-1 deletion impurity.
-
Mass Spectrometry: Confirm the identity of the full-length product and any major impurities by mass spectrometry.
-
-
Data Evaluation: Compare the coupling efficiencies and purity of the oligonucleotides synthesized with different coupling times to determine the optimal condition.
Protocol 2: General Protocol for Incorporation of this compound
Once the optimal coupling time is determined, this protocol can be used for the routine synthesis of oligonucleotides containing dH2U.
Methodology:
-
Reagent Preparation: Prepare all reagents as described in Protocol 1. Dissolve this compound to a concentration of 0.1 M in anhydrous acetonitrile.
-
Synthesis Cycle Programming: Program the automated synthesizer with the standard synthesis cycle, but modify the coupling step for this compound to use the optimized coupling time (e.g., 180-240 seconds).
-
Synthesis: Perform the oligonucleotide synthesis.
-
Cleavage and Deprotection: Cleave and deprotect the oligonucleotide using standard procedures.
-
Purification: Purify the final oligonucleotide using the desired method (e.g., HPLC or PAGE).
-
Quality Control: Analyze the purified oligonucleotide by HPLC and mass spectrometry to confirm its purity and identity.
Visualizations
Caption: Workflow for optimizing this compound coupling time.
Caption: The phosphoramidite coupling reaction in oligonucleotide synthesis.
References
Application Notes and Protocols: Dihydrouridine-Modified Probes in Hybridization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouridine (D), a non-aromatic, modified pyrimidine (B1678525) nucleoside, is a natural component of transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA).[1][2][3] Its unique structural properties, stemming from the saturation of the C5-C6 double bond in the uracil (B121893) ring, offer intriguing possibilities for the design of specialized nucleic acid probes for hybridization assays. Unlike many other modified nucleotides that aim to increase duplex stability, dihydrouridine introduces localized flexibility and destabilization.[2][4] These characteristics, while seemingly counterintuitive for probe design, can be harnessed for specific applications where enhanced mismatch discrimination is paramount.
This document provides an overview of the potential applications of dihydrouridine-modified probes, detailed experimental protocols for their synthesis and use, and a summary of the available quantitative data regarding their hybridization properties.
Physicochemical Properties of Dihydrouridine
The incorporation of dihydrouridine into an oligonucleotide probe imparts distinct structural and thermodynamic properties:
-
Non-Planar Base: The dihydrouracil (B119008) base is non-planar, which disrupts the stacking interactions with adjacent bases that are crucial for the stability of A-form (RNA) and B-form (DNA) helices.
-
Increased Flexibility: Dihydrouridine favors a C2'-endo sugar pucker, which is more characteristic of B-form DNA, as opposed to the C3'-endo pucker typical of A-form RNA helices. This preference increases the conformational flexibility of the phosphodiester backbone.
-
Duplex Destabilization: The combination of disrupted base stacking and altered sugar pucker leads to a significant destabilization of the nucleic acid duplex. This is reflected in a lower melting temperature (Tm) compared to an equivalent unmodified probe.
Potential Applications
The unique destabilizing nature of dihydrouridine-modified probes makes them particularly suited for applications requiring high specificity and the ability to discriminate between closely related sequences.
Single Nucleotide Polymorphism (SNP) Detection
The accurate detection of single nucleotide polymorphisms (SNPs) is critical in genetic analysis, disease diagnostics, and personalized medicine. A key challenge in hybridization-based SNP detection is to achieve a significant difference in signal between a perfectly matched probe and a probe with a single mismatch.
Dihydrouridine-modified probes can enhance SNP discrimination. By strategically placing a dihydrouridine residue at or near the SNP site, the overall stability of the probe-target duplex is reduced. This reduction in stability can amplify the destabilizing effect of a mismatch, leading to a larger difference in melting temperature (ΔTm) between the perfect match and the mismatch. This enhanced ΔTm allows for more stringent hybridization and washing conditions, resulting in a higher signal-to-noise ratio and more reliable SNP calling.
Data Presentation
The incorporation of dihydrouridine has a quantifiable impact on the thermodynamic stability of nucleic acid duplexes. The following tables summarize the available data.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |
| Dihydrouridine (D) | -3.9 to -6.6 |
Table 1: Effect of a single dihydrouridine substitution on the melting temperature of an siRNA duplex.
| Parameter | Uridine (Up) | Dihydrouridine (Dp) | Dihydrouridine in ApD pA | Reference |
| ΔH° for C2'-endo stabilization (kcal/mol) | Not reported | 1.5 | 5.3 |
Table 2: Thermodynamic stabilization of the C2'-endo sugar pucker conformation by dihydrouridine.
Experimental Protocols
Protocol 1: Synthesis of Dihydrouridine-Modified Oligonucleotide Probes
This protocol outlines the general steps for synthesizing a dihydrouridine-modified oligonucleotide using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. A dihydrouridine phosphoramidite is required.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
5,6-Dihydrouridine phosphoramidite
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Prepare the synthesizer with the required reagents, including the standard and dihydrouridine phosphoramidites dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for the incorporation of the dihydrouridine residue.
-
Automated Synthesis: Initiate the automated synthesis protocol. The synthesis cycle for each nucleotide addition consists of the following steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone by incubating with concentrated ammonium hydroxide.
-
Purification: Purify the full-length dihydrouridine-modified oligonucleotide using standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Storage: Quantify the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm and store at -20°C.
Protocol 2: Hybridization Assay for SNP Detection using Dihydrouridine-Modified Probes (e.g., Fluorescence In Situ Hybridization - FISH)
This protocol is a general guideline for using dihydrouridine-modified probes in a hybridization assay. The key consideration is the optimization of hybridization and washing temperatures to leverage the destabilizing effect of dihydrouridine for enhanced mismatch discrimination.
Materials:
-
Dihydrouridine-modified probe, labeled with a fluorophore
-
Perfect match and mismatch target DNA sequences
-
Hybridization buffer (e.g., 2x SSC, 50% formamide, 10% dextran (B179266) sulfate, 0.1% Tween-20)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
Microscope slides with fixed cells or tissue sections
-
Coverslips
-
Humidified chamber
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Dilute the fluorescently labeled dihydrouridine-modified probe in hybridization buffer to the desired final concentration (e.g., 1-10 ng/µL).
-
Sample Preparation: Prepare the microscope slides with fixed cells or tissue sections according to standard protocols for FISH.
-
Denaturation: Denature the target DNA on the slide by heating (e.g., 75°C for 5 minutes in 70% formamide/2x SSC) and then dehydrate through an ethanol (B145695) series. Denature the probe solution by heating (e.g., 75°C for 5 minutes) and then placing on ice.
-
Hybridization: Apply the denatured probe solution to the slide, cover with a coverslip, and seal. Incubate in a humidified chamber at a temperature optimized for the dihydrouridine-modified probe. Note: The optimal hybridization temperature will likely be lower than for an unmodified probe of the same sequence. A temperature gradient hybridization can be performed to determine the optimal temperature.
-
Washing: After hybridization, remove the coverslip and wash the slides with increasing stringency to remove non-specifically bound probes. For example:
-
2x SSC at 42°C for 5 minutes.
-
0.5x SSC at the hybridization temperature for 10 minutes.
-
0.1x SSC at room temperature for 5 minutes. Note: The washing temperatures and buffer concentrations should be carefully optimized to differentiate between the perfect match and mismatch signals.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope. The signal intensity for the perfect match target should be significantly higher than for the mismatch target.
Conclusion
Dihydrouridine-modified probes represent a specialized tool in the molecular biologist's toolkit. While their duplex-destabilizing properties make them unsuitable for general-purpose hybridization assays where high affinity is desired, this very characteristic opens up possibilities for applications that demand exquisite specificity, such as SNP genotyping. The increased flexibility imparted by dihydrouridine may also find utility in the design of aptamers and other functional nucleic acids that require specific three-dimensional conformations. Further research into the synthesis and application of these modified probes is warranted to fully explore their potential in diagnostics and drug development.
References
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA-Protein Interactions Using DMTr-dH2U-amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, from gene regulation to catalysis. The binding specificity and affinity in these interactions are not only determined by the primary sequence of the RNA but are also heavily influenced by its secondary and tertiary structure, as well as post-transcriptional modifications. Dihydrouridine (D), a prevalent modification in non-coding RNAs, is a key modulator of RNA conformation. Unlike the planar and aromatic canonical bases, the saturated C5-C6 bond in dihydrouridine puckers the uracil (B121893) ring, leading to a non-planar structure.[1] This structural perturbation destabilizes the C3'-endo sugar conformation typical of A-form RNA helices and promotes a more flexible C2'-endo conformation, thereby increasing the conformational flexibility of the RNA backbone.[2][3]
The incorporation of dihydrouridine can disrupt canonical base stacking and alter the local RNA structure, which in turn can significantly impact the binding of proteins.[2] Understanding how this modification influences RNA-protein interactions is crucial for elucidating the regulatory roles of modified RNAs and for the development of RNA-based therapeutics.
This document provides detailed protocols for the site-specific incorporation of 5'-O-Dimethoxytrityl-5,6-dihydrouridine-3'-O-(N,N-diisopropyl) phosphoramidite (B1245037) (DMTr-dH2U-amidite) into synthetic RNA oligonucleotides. It further outlines key biophysical methods to quantitatively assess the impact of this modification on RNA-protein binding affinity, kinetics, and thermodynamics.
Synthesis of dH2U-Modified RNA Oligonucleotides
The site-specific incorporation of dihydrouridine into an RNA oligonucleotide is achieved using standard solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer. This compound is used as a building block in the same manner as the canonical RNA phosphoramidites.
Protocol 1: Solid-Phase Synthesis of dH2U-Containing RNA
Materials:
-
This compound
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solutions (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA))
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal
Procedure:
-
Preparation: Dissolve this compound and standard RNA phosphoramidites in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration (typically 0.1 M). Install the vials on the synthesizer.
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMTr protecting group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (e.g., this compound) with the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing RNA chain. A longer coupling time (e.g., 15 minutes) may be beneficial for modified amidites to ensure high coupling efficiency. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: a. Following the completion of the synthesis, cleave the RNA oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation in the AMA solution at an elevated temperature (e.g., 65°C for 15-20 minutes). b. Evaporate the AMA solution. c. Remove the 2'-O-silyl protecting groups (e.g., TBDMS) by treating the oligonucleotide with TEA·3HF.
-
Purification: Purify the full-length dH2U-modified RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification and Verification: Determine the concentration of the purified RNA by UV-Vis spectrophotometry at 260 nm. Verify the mass and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Application I: Assessing the Impact of dH2U on RNA-Protein Binding Affinity
The introduction of a flexible dH2U residue can alter the local RNA conformation, potentially increasing or decreasing the binding affinity of an RBP. The following assays can be used to quantify these changes.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used technique to study RNA-protein interactions in vitro.[4] It is based on the principle that an RNA-protein complex migrates more slowly than the free RNA in a non-denaturing polyacrylamide gel.[5]
Materials:
-
Purified RBP of interest
-
Radiolabeled ([³²P]) or fluorescently labeled unmodified and dH2U-modified RNA probes
-
Binding buffer (composition is protein-dependent, but typically contains HEPES, KCl, MgCl₂, DTT, and glycerol)
-
Native polyacrylamide gel
-
TBE buffer
-
Loading dye
Procedure:
-
Probe Labeling: End-label the unmodified and dH2U-modified RNA probes with [γ-³²P]ATP using T4 polynucleotide kinase or with a fluorescent dye according to the manufacturer's protocol. Purify the labeled probes.
-
Binding Reactions: a. Set up a series of binding reactions, each containing a constant, low concentration of the labeled RNA probe (e.g., <1 nM). b. Add increasing concentrations of the purified RBP to each reaction tube. c. Incubate the reactions at an appropriate temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Electrophoresis: a. Add loading dye to the reactions. b. Load the samples onto a pre-run native polyacrylamide gel. c. Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.
-
Detection and Quantification: a. For radiolabeled probes, dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. b. For fluorescently labeled probes, visualize the gel using a suitable fluorescence scanner. c. Quantify the intensity of the bands corresponding to the free probe and the shifted RNA-protein complex in each lane.
-
Data Analysis: a. Calculate the fraction of bound RNA at each protein concentration. b. Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd). c. Compare the Kd values obtained for the unmodified and dH2U-modified RNA probes.
Protocol 3: Filter Binding Assay
This is a quantitative technique that relies on the property of nitrocellulose membranes to bind proteins but not free nucleic acids.[6][7] RNA-protein complexes are retained on the filter, allowing for the quantification of the bound RNA.[8]
Materials:
-
Purified RBP of interest
-
Radiolabeled ([³²P]) unmodified and dH2U-modified RNA probes
-
Binding buffer
-
Wash buffer (same as binding buffer but without glycerol (B35011) or BSA)
-
Nitrocellulose and charged nylon membranes
-
Dot-blot or slot-blot apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Membrane Preparation: Pre-soak the nitrocellulose and nylon membranes in wash buffer. Assemble the filter apparatus with the nitrocellulose membrane on top of the nylon membrane.
-
Binding Reactions: Prepare binding reactions with a fixed, low concentration of radiolabeled RNA probe and varying concentrations of the RBP, as described for EMSA.
-
Filtration: a. Apply a gentle vacuum to the apparatus. b. Slowly apply each binding reaction to a separate well of the apparatus. c. Wash each well with a small volume of cold wash buffer to remove unbound RNA.
-
Quantification: a. Disassemble the apparatus and air-dry the membranes. b. Quantify the radioactivity on the nitrocellulose membrane (representing the protein-bound RNA) and the nylon membrane (representing the free RNA) using a phosphorimager or by cutting out the dots and using a scintillation counter.
-
Data Analysis: Calculate the fraction of bound RNA at each protein concentration. Plot the data and determine the Kd as described for EMSA.
Application II: Characterizing Binding Kinetics and Thermodynamics
While affinity (Kd) is a crucial parameter, a deeper understanding of the interaction can be gained by dissecting the kinetic (on- and off-rates) and thermodynamic (enthalpic and entropic) contributions to binding.
Protocol 4: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.[11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated chip)
-
Biotinylated unmodified and dH2U-modified RNA oligonucleotides
-
Purified RBP of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
RNA Immobilization: a. Immobilize the biotinylated unmodified RNA on one flow cell and the biotinylated dH2U-modified RNA on another flow cell of the streptavidin-coated sensor chip. b. A third flow cell should be left blank or immobilized with a non-specific RNA to serve as a reference.
-
Binding Analysis: a. Inject a series of increasing concentrations of the purified RBP (analyte) over all flow cells at a constant flow rate. b. Monitor the binding in real-time as an increase in response units (RU). This is the association phase . c. After the injection, flow running buffer over the chip to monitor the dissociation of the RBP from the RNA. This is the dissociation phase .
-
Regeneration: If necessary, inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound protein and prepare the surface for the next injection.
-
Data Analysis: a. Subtract the signal from the reference flow cell from the signals of the experimental flow cells. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). c. Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka). d. Compare the kinetic and affinity constants for the unmodified and dH2U-modified RNAs.
References
- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Conformational flexibility in RNA: the role of dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Detecting Protein–RNA Interactions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Electrophoretic mobility shift assays for RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with DMTr-dH2U-amidite
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low coupling efficiency during oligonucleotide synthesis using 5'-Dimethoxytrityl-5,6-dihydrouridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-dH2U-amidite). The unique structure of dihydrouridine may present challenges not typically observed with standard phosphoramidites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a significant drop in trityl yield after the coupling step with this compound. What are the potential causes?
A1: A sudden decrease in trityl signal is a direct indication of poor coupling efficiency. For modified phosphoramidites like this compound, the common culprits are often magnified. The primary reasons include:
-
Suboptimal Coupling Time: The saturated ring of dihydrouridine can introduce steric hindrance, potentially slowing down the coupling reaction compared to standard pyrimidine (B1678525) amidites. The standard coupling time may be insufficient for achieving high efficiency.
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water in the acetonitrile (B52724) (ACN), activator solution, or on the synthesis support will react with the activated amidite, rendering it incapable of coupling to the growing oligonucleotide chain.[1][2]
-
Degraded this compound: Like all phosphoramidites, the dH2U amidite has a limited shelf life and is susceptible to oxidation and hydrolysis. Improper storage or using an expired reagent will lead to poor performance.
-
Insufficient Activator Strength or Concentration: Modified amidites may require a more potent activator or a higher concentration to achieve optimal reaction kinetics.
-
Issues with Reagent Delivery: Problems with the synthesizer's fluidics, such as blocked lines or leaky valves, can prevent the necessary amount of amidite or activator from reaching the synthesis column.
Q2: What is the recommended coupling time for this compound?
A2: While specific data for this compound is not broadly published, a general strategy for modified amidites with potential steric bulk is to extend the coupling time. If you are using a standard 2-minute coupling time, consider increasing it to 5-10 minutes. For particularly challenging sequences, a double coupling protocol may be beneficial.[3] It is advisable to perform a small-scale test synthesis to optimize the coupling time for your specific conditions.
Q3: Which activator is best suited for coupling this compound?
A3: For modified phosphoramidites that may be sterically hindered, a more active activator than the standard 1H-Tetrazole may be required.[] Consider using:
-
5-(Ethylthio)-1H-tetrazole (ETT)
-
5-(Benzylthio)-1H-tetrazole (BTT)
-
4,5-Dicyanoimidazole (DCI)
The optimal choice may depend on your synthesizer and other synthesis conditions. If you are experiencing low coupling efficiency with a standard activator, switching to one of these more potent options is a recommended troubleshooting step.
Q4: How can we ensure our reagents are anhydrous and the phosphoramidite (B1245037) is not degraded?
A4: Strict adherence to anhydrous techniques is critical for successful oligonucleotide synthesis.[2]
-
Solvents: Use freshly opened, septum-sealed bottles of anhydrous acetonitrile with low water content (<30 ppm).
-
Phosphoramidites: Purchase fresh, high-quality this compound and store it under argon or nitrogen in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation. For prolonged storage, keep it at the recommended temperature (typically -20°C).
-
Activator: Prepare activator solutions with anhydrous acetonitrile and handle them under an inert atmosphere.
Q5: Can the structure of the oligonucleotide sequence itself affect the coupling of this compound?
A5: Yes, sequence-dependent effects can influence coupling efficiency. High GC content can lead to the formation of secondary structures that may hinder the accessibility of the 5'-hydroxyl group of the growing chain. Additionally, the steric environment created by neighboring bases can impact the coupling of a modified residue.
Quantitative Data Summary
The following table provides a general comparison of expected coupling efficiencies for standard and modified phosphoramidites. Please note that the values for this compound are estimations based on typical performance of modified amidites and should be optimized for your specific experimental setup.
| Phosphoramidite Type | Standard Conditions (e.g., 2 min coupling with Tetrazole) | Optimized Conditions (e.g., 5-10 min coupling with ETT/BTT/DCI) |
| Standard DNA/RNA Amidites | > 99% | > 99.5% |
| This compound (Expected) | 95 - 98% | > 98.5% |
Experimental Protocols
Protocol 1: Small-Scale Test Synthesis for Optimizing this compound Coupling
Objective: To determine the optimal coupling time for this compound.
Materials:
-
DNA synthesizer
-
CPG solid support pre-loaded with a standard nucleoside (e.g., T)
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
This compound, freshly prepared at 0.1 M in anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Standard deblocking, capping, and oxidation reagents
-
Cleavage and deprotection solution (e.g., AMA - Ammonium Hydroxide/Methylamine)
-
HPLC system for analysis
Methodology:
-
Synthesize a short test sequence, for example, 5'-TTT-X-TTT-3', where 'X' is the position for dH2U.
-
Program the synthesizer to perform the standard synthesis cycle for the first three thymidine (B127349) residues.
-
For the coupling of this compound, create three different synthesis protocols with varying coupling times: 2 minutes, 5 minutes, and 10 minutes.
-
After the dH2U coupling, complete the synthesis of the remaining three thymidine residues using the standard protocol.
-
Ensure the final trityl group remains on the oligonucleotide for trityl-on purification.
-
Cleave and deprotect the oligonucleotides from the solid support.
-
Analyze the crude product by reverse-phase HPLC.
-
Compare the chromatograms from the three different coupling times. The optimal coupling time will correspond to the highest percentage of the full-length product.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
References
Navigating DMTr-dH2U-Amidite Chemistry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 5,6-dihydrouridine (B1360020) (dH2U) into oligonucleotides offers unique structural and functional properties, making it a valuable modification in therapeutic and research applications. However, the synthesis of dH2U-containing oligonucleotides using DMTr-dH2U-amidite can present challenges, primarily related to the stability of the dihydrouracil (B119008) ring during standard oligonucleotide synthesis and deprotection steps. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate potential side reactions and ensure the successful synthesis of high-purity dH2U-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed with this compound during oligonucleotide synthesis?
A1: The most significant side reaction is the base-catalyzed ring-opening of the 5,6-dihydrouracil moiety during the final deprotection step.[1][2] Standard deprotection conditions using strong bases like ammonium (B1175870) hydroxide (B78521) or ammonium hydroxide/methylamine (AMA) can lead to the hydrolysis of the amide bond within the dihydrouracil ring, resulting in the formation of a ureidopropanol derivative. This byproduct is incorporated into the oligonucleotide chain, leading to a heterogeneous final product.
Q2: How does temperature affect the stability of the dihydrouridine modification?
A2: The stability of the dihydrouridine ring is highly dependent on temperature. Elevated temperatures during deprotection significantly accelerate the rate of the ring-opening side reaction.[1] Therefore, careful control of the deprotection temperature is crucial to minimize the formation of the ureidopropanol byproduct.
Q3: Are there alternative deprotection strategies to minimize this side reaction?
A3: Yes, employing milder deprotection conditions is the most effective strategy. Using reagents such as potassium carbonate in methanol (B129727) or conducting the deprotection at room temperature for a longer duration can significantly reduce the extent of ring-opening compared to standard, high-temperature protocols with strong bases.[3] For oligonucleotides containing other base-labile modifications, it is imperative to use the mildest deprotection conditions compatible with all modified residues.[4][5]
Q4: How can I detect and quantify the ring-opening side reaction?
A4: The primary methods for detecting and quantifying the ring-opened byproduct are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Reversed-phase HPLC can be used to separate the full-length oligonucleotide containing the intact dihydrouridine from the more polar ring-opened species.[6][7] The peak corresponding to the byproduct will typically have a shorter retention time.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the mass of the desired product and the byproduct. The ring-opening reaction results in the addition of a water molecule (18 Da) to the mass of the oligonucleotide. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the modification and the structure of the byproduct through fragmentation analysis.[8][9][10][11]
Q5: What are the potential consequences of this side reaction for my application?
A5: The presence of the ureidopropanol byproduct can have several negative consequences:
-
Reduced Purity: The final product will be a mixture of the desired oligonucleotide and the ring-opened species, complicating downstream applications.
-
Altered Biological Activity: The structural change resulting from ring-opening can significantly impact the binding affinity, specificity, and overall biological activity of the oligonucleotide.
-
Compromised Structural Integrity: The modification disrupts the native structure of the oligonucleotide, which can affect its folding and interaction with target molecules.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of dH2U-containing oligonucleotides.
Problem 1: Low yield of the desired full-length product and presence of a significant earlier-eluting peak in the HPLC chromatogram.
Potential Cause: Base-catalyzed ring-opening of the dihydrouracil moiety during deprotection.
Troubleshooting Steps:
-
Optimize Deprotection Conditions:
-
Lower the Temperature: If using standard ammonium hydroxide or AMA deprotection, reduce the temperature from 55-65 °C to room temperature.[1] Be aware that this will require a significantly longer reaction time.
-
Use Milder Bases: Switch to a milder deprotection reagent such as 0.05 M potassium carbonate in methanol.[3] This is particularly important if your sequence contains other base-sensitive modifications.
-
Reduce Deprotection Time: For standard conditions, carefully optimize the deprotection time to be the minimum required for complete removal of the protecting groups from the standard bases.
-
-
Analytical Verification:
-
HPLC Analysis: Use a high-resolution reversed-phase HPLC method to resolve the desired product from the ring-opened byproduct. The byproduct, being more polar, will typically elute earlier.
-
Mass Spectrometry Analysis: Confirm the identity of the main peak and the earlier-eluting peak by ESI-MS. The mass of the byproduct will be 18 Da higher than the expected mass of the full-length product.
-
Problem 2: Broad or tailing peaks in the HPLC chromatogram of the purified oligonucleotide.
Potential Cause: Incomplete removal of protecting groups or on-column degradation.
Troubleshooting Steps:
-
Ensure Complete Deprotection:
-
Review your deprotection protocol to ensure that the conditions are sufficient for complete removal of all protecting groups from the standard nucleobases, especially if you have modified the conditions to be milder for the dH2U.
-
Analyze the crude product by HPLC and MS before purification to assess the completeness of the deprotection.
-
-
Optimize HPLC Conditions:
-
Adjust the gradient and mobile phase composition to improve peak shape.
-
Ensure the column is properly equilibrated and maintained.
-
Problem 3: Low coupling efficiency of the this compound.
Potential Cause: Poor quality of the amidite or suboptimal synthesis conditions.
Troubleshooting Steps:
-
Check Amidite Quality:
-
Ensure the this compound is fresh and has been stored under anhydrous conditions to prevent hydrolysis.
-
Consider performing a small-scale test synthesis to verify the coupling efficiency of a new batch of amidite.
-
-
Optimize Coupling Step:
-
Ensure all reagents used in the synthesis, particularly the activator and acetonitrile (B52724), are anhydrous.
-
Optimize the coupling time for the this compound, as modified amidites may require longer coupling times than standard phosphoramidites.
-
Quantitative Data Summary
The extent of dihydrouridine ring-opening is highly dependent on the deprotection conditions. The following table summarizes the expected outcomes under different deprotection protocols. Note: Specific percentages can vary depending on the oligonucleotide sequence and the exact experimental conditions.
| Deprotection Reagent | Temperature (°C) | Time | Expected Ring-Opening |
| Ammonium Hydroxide (30%) | 55 - 65 | 8 - 17 hours | High (>20%) |
| Ammonium Hydroxide / Methylamine (AMA) (1:1) | 55 - 65 | 10 - 15 min | Moderate to High (10-30%) |
| Ammonium Hydroxide (30%) | Room Temp (approx. 25) | 24 - 48 hours | Low to Moderate (5-15%) |
| 0.05 M Potassium Carbonate in Methanol | Room Temp (approx. 25) | 12 - 24 hours | Low (<5%) |
Key Experimental Protocols
Protocol 1: HPLC Analysis of Dihydrouridine-Containing Oligonucleotides
Objective: To separate and quantify the intact dH2U-containing oligonucleotide from its ring-opened byproduct.
Instrumentation:
-
Reversed-phase HPLC system with a UV detector.
Column:
-
C18 column (e.g., Waters XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[6]
Mobile Phases:
-
Solvent A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0, in water.
-
Solvent B: Acetonitrile.
Gradient:
-
A linear gradient from 5% to 30% Solvent B over 20 minutes. The optimal gradient may need to be adjusted based on the length and sequence of the oligonucleotide.
Flow Rate:
-
1.0 mL/min.
Detection:
-
UV absorbance at 260 nm.
Procedure:
-
Dissolve the crude or purified oligonucleotide in Solvent A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient program.
-
The intact oligonucleotide will elute as the major peak, while the more polar, ring-opened byproduct will elute earlier.
-
Quantify the relative amounts of the two species by integrating the peak areas.
Protocol 2: Mass Spectrometry Analysis of Dihydrouridine-Containing Oligonucleotides
Objective: To confirm the identity of the desired product and the ring-opened byproduct.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS), preferably coupled to an HPLC system (LC-MS).
Sample Preparation:
-
The sample can be analyzed directly from the HPLC eluent or prepared by dissolving the oligonucleotide in a suitable solvent (e.g., 50% acetonitrile in water with a volatile buffer like triethylammonium acetate).
MS Parameters:
-
Ionization Mode: Negative ion mode.
-
Mass Range: Scan a range that includes the expected molecular weights of the oligonucleotide and its byproduct.
-
Deconvolution: Use appropriate software to deconvolute the multiple charge states to obtain the neutral mass of the species.
Data Interpretation:
-
Determine the molecular weight of the main peak, which should correspond to the calculated mass of the desired dH2U-containing oligonucleotide.
-
Look for a peak with a mass that is 18 Da higher than the desired product. This corresponds to the ring-opened ureidopropanol derivative.
-
For further confirmation, perform tandem MS (MS/MS) on both the parent ion of the desired product and the +18 Da species. The fragmentation patterns will help to confirm the sequence and pinpoint the location of the modification and the site of ring opening.[10][11]
Visualizing the Workflow and Side Reaction
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
Dihydrouridine Ring-Opening Side Reaction
Caption: Base-catalyzed ring-opening of dihydrouridine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. mz-at.de [mz-at.de]
- 7. Separation of oligo-RNA by reverse-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Interpretation of oligonucleotide mass spectra for determination of sequence using electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deprotection of dH2U-Containing Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and frequently asked questions for the successful deprotection of oligonucleotides containing the base-labile modification 5,6-dihydrouridine (B1360020) (dH2U).
Frequently Asked Questions (FAQs)
Q1: Why do oligonucleotides containing 5,6-dihydrouridine (dH2U) require special deprotection conditions?
A1: The 5,6-dihydrouridine modification is inherently base-labile. The non-aromatic ring of dH2U is susceptible to hydrolytic opening under the mild to strong alkaline conditions used in standard deprotection protocols (e.g., ammonium (B1175870) hydroxide (B78521) or AMA at elevated temperatures).[1][2][3] This degradation leads to cleavage of the oligonucleotide backbone at the modification site, resulting in low yields of the desired full-length product. Therefore, "Ultra-Mild" deprotection methods are mandatory to preserve the integrity of the dH2U-containing oligonucleotide.
Q2: What is the recommended deprotection strategy for a dH2U-containing oligonucleotide?
A2: The recommended strategy involves a two-part approach:
-
Use of Ultra-Mild Phosphoramidites: During synthesis, standard base protecting groups (like Bz-dC, Bz-dA, iBu-dG) must be replaced with "Ultra-Mild" versions, such as Acetyl-dC (Ac-dC), Phenoxyacetyl-dA (Pac-dA), and Isopropyl-phenoxyacetyl-dG (iPr-Pac-dG).[4][5] These groups can be removed under much gentler basic conditions.
-
Ultra-Mild Cleavage and Deprotection: The use of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol (B129727) at room temperature is the preferred method for deprotection. This condition is effective at removing the mild protecting groups without degrading the sensitive dH2U modification.
Q3: Can I use standard deprotection reagents like Ammonium Hydroxide (NH₄OH) or AMA at room temperature?
A3: While using standard reagents at room temperature is milder than at elevated temperatures, it is still not recommended for highly sensitive modifications like dH2U. Ammonium hydroxide at room temperature may still be too harsh, and complete removal of robust protecting groups like benzoyl (Bz) is not efficient under these conditions, leading to incomplete deprotection. The use of Ammonium Hydroxide/Methylamine (AMA) is designed for rapid deprotection at high temperatures and is unsuitable for dH2U.
Q4: How can I verify that the dH2U modification is intact after deprotection?
A4: The integrity of the final oligonucleotide should be confirmed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: A clean, single peak on an anion-exchange or reversed-phase HPLC chromatogram suggests a high-purity product. The presence of multiple peaks may indicate degradation or incomplete deprotection.
-
Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is crucial for confirming that the final product has the correct molecular weight. Any deviation, particularly a mass loss, could indicate the degradation of the dH2U base.
Troubleshooting Guide
Problem 1: My final yield is very low after deprotection.
| Possible Cause | Recommended Solution |
| Degradation of dH2U: The deprotection conditions were too harsh, leading to strand cleavage. | Switch to an Ultra-Mild deprotection protocol. Use 0.05 M potassium carbonate in methanol at room temperature for 4-6 hours. Ensure you used Ultra-Mild phosphoramidites (Ac-dC, Pac-dA, iPr-Pac-dG) during synthesis. |
| Incomplete Cleavage from Support: The mild conditions may not be sufficient for complete cleavage if a standard succinyl linkage was used. | Use a support with a more labile linker , such as a "Q-support", which is designed for Ultra-Mild deprotection conditions. |
| Physical Loss of Sample: The oligo may have been lost during post-deprotection workup steps. | Ensure careful handling during all transfer, washing, and drying steps. When neutralizing potassium carbonate solutions with acetic acid, avoid over-acidification. |
Problem 2: Mass Spectrometry analysis shows multiple species, including masses lower than the expected product.
| Possible Cause | Recommended Solution |
| dH2U Ring Opening: The primary degradation pathway for dH2U under basic conditions is the opening of its ring structure, which can lead to strand scission. | This is a clear indication that the deprotection was too aggressive. Immediately switch to the Ultra-Mild potassium carbonate protocol. If already using a mild protocol, reduce the temperature or time. Confirm that your reagents are fresh and correctly prepared. |
| Incomplete Deprotection: Some peaks may correspond to the desired oligo with protecting groups still attached. | If using Ultra-Mild amidites, incomplete deprotection with K₂CO₃ is rare. However, if standard amidites were used by mistake, the mild conditions will not remove them. The synthesis must be repeated with the correct Ultra-Mild amidites. |
Problem 3: The HPLC chromatogram of the purified oligo shows a broad peak or multiple small peaks.
| Possible Cause | Recommended Solution |
| Oligo Degradation: As with low yield and incorrect mass, this points to the degradation of the dH2U modification. | Re-evaluate and optimize the deprotection protocol. Move to the gentlest conditions possible (0.05 M K₂CO₃ in methanol). Analyze a small aliquot of the crude product before purification to diagnose the issue at the source. |
| Formation of Adducts: Acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) deprotection, can sometimes form adducts with nucleobases. | While less common with mild conditions, ensure the synthesis column is thoroughly dried before starting deprotection to remove residual acetonitrile (B52724) from the synthesis cycle. Some protocols recommend a pre-wash with a non-nucleophilic base in an organic solvent to remove the cyanoethyl groups before cleavage. |
| Secondary Structure: The purified RNA may be forming secondary structures. | Analyze the sample under denaturing conditions (e.g., heating the sample before injection or using a denaturing agent in the mobile phase) to see if the multiple peaks resolve into a single peak. |
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common deprotection methods and their suitability for oligonucleotides containing the base-labile dH2U modification.
| Deprotection Method | Reagent | Temperature | Time | Suitability for dH2U | Key Considerations |
| Standard | Concentrated Ammonium Hydroxide (NH₄OH) | 55 °C | 8-12 hours | Not Recommended | Causes complete degradation of dH2U. |
| Fast (UltraFAST) | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1) | 65 °C | 10-15 min | Not Recommended | High temperature and aggressive basicity will degrade dH2U. |
| Mild | NH₄OH / Ethanol (3:1) | Room Temp. | 17 hours | Use with Caution | May be an option but carries a risk of partial degradation. Only for Ultra-Mild protecting groups. |
| Ultra-Mild | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol | Room Temp. | 4-6 hours | Highly Recommended | The safest and most effective method for preserving dH2U integrity. Requires Ultra-Mild protecting groups on other bases. |
| Gas Phase | Gaseous Ammonia or Methylamine | 80-90 °C | 1-2 hours | Potentially Suitable | Can be milder than liquid-phase methods, but requires specialized equipment. Temperature must be carefully optimized. |
Experimental Protocols
Recommended Protocol: Ultra-Mild Deprotection using Potassium Carbonate
This protocol is designed for oligonucleotides synthesized with Ultra-Mild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and containing dH2U.
Materials:
-
Oligonucleotide synthesis column containing the CPG-bound product.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Glacial acetic acid.
-
Screw-cap vial (2 mL).
-
Syringes.
-
Anhydrous solvents for washing (optional).
Procedure:
-
After synthesis, thoroughly dry the solid support within the column using a stream of argon or by vacuum.
-
Carefully open the column and transfer the CPG solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of 0.05 M K₂CO₃ in anhydrous methanol to the vial.
-
Seal the vial tightly and incubate at room temperature for 4-6 hours. Gentle agitation is recommended.
-
After incubation, carefully transfer the methanolic supernatant containing the cleaved oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG support twice with 0.5 mL of methanol and combine the washes with the supernatant.
-
Crucial Step: Neutralize the solution by adding ~6 µL of glacial acetic acid for every 1 mL of potassium carbonate solution used. This prevents degradation of the oligo during the subsequent drying step. Verify the pH is approximately 7.0.
-
Dry the neutralized solution completely in a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in a suitable buffer for quantification and downstream analysis (e.g., HPLC, MS).
Visualizations
Decision Pathway for dH2U Deprotection
Caption: Logical workflow for selecting the appropriate synthesis and deprotection strategy.
Experimental Workflow for Ultra-Mild Deprotection
Caption: Step-by-step experimental workflow for the recommended Ultra-Mild deprotection protocol.
References
- 1. DihydrouridinE RNA modification marks: written and erased by the same enzyme | ANR [anr.fr]
- 2. Differential redox sensitivity of tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional redundancy in tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
Technical Support Center: Synthesis of Dihydrouridine-Containing Oligonucleotides
Welcome to the technical support center for the synthesis of oligonucleotides containing 5,6-dihydrouridine (B1360020). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the incorporation of this base-labile modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: Why is dihydrouridine prone to degradation during oligonucleotide synthesis?
A1: The 5,6-dihydrouracil base of dihydrouridine lacks the C5=C6 double bond found in uridine, making its heterocyclic ring non-aromatic and susceptible to chemical degradation.[1] It is particularly sensitive to alkaline (basic) conditions commonly used during the deprotection step of oligonucleotide synthesis. These conditions can cause the dihydrouracil (B119008) ring to open, forming a ureido-group and rendering the oligonucleotide non-functional.[1] Additionally, dihydrouridine is sensitive to high temperatures, with its stability decreasing significantly as the temperature rises.
Q2: Are there special protecting groups required for the dihydrouridine phosphoramidite (B1245037)?
A2: While standard protecting groups are used for the 5'-hydroxyl (DMT) and the phosphate (B84403) group (β-cyanoethyl), the dihydrouracil base itself is typically used without an additional protecting group on the base during solid-phase synthesis. This is because the imide proton is not reactive under the standard coupling conditions. The primary focus for preventing degradation is on the post-synthesis processing steps.
Q3: What are the recommended deprotection conditions for oligonucleotides containing dihydrouridine?
A3: Due to the base-lability of dihydrouridine, standard deprotection methods using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures must be avoided. Mild deprotection conditions are essential. A recommended method for deprotecting RNA oligonucleotides containing dihydrouridine involves a solution of methylamine (B109427) in ethanol (B145695) and DMSO.[2] For DNA, UltraMILD deprotection conditions, such as using 0.05 M potassium carbonate in methanol (B129727) at room temperature, are recommended.[3]
Q4: How can I purify my dihydrouridine-containing oligonucleotide?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying oligonucleotides containing modified bases like dihydrouridine.[4] Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) can be effective. RP-HPLC separates the oligonucleotide based on hydrophobicity, which is useful for separating the full-length product from shorter failure sequences. AEX-HPLC separates based on the overall negative charge of the phosphate backbone and can be particularly useful for longer oligonucleotides or those with secondary structures.
Q5: How can I confirm the integrity of my dihydrouridine-containing oligonucleotide after synthesis?
A5: Mass spectrometry is a crucial tool for verifying the molecular weight of the final product. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can confirm the successful incorporation of dihydrouridine and the absence of degradation products. Degradation products, such as those resulting from ring-opening, will exhibit a characteristic mass increase. Tandem mass spectrometry (MS/MS) can be used to sequence the oligonucleotide and confirm the location of the dihydrouridine modification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of dihydrouridine-containing oligonucleotides.
Problem 1: Low Yield of the Full-Length Oligonucleotide
| Possible Cause | Recommended Solution |
| Degradation during Deprotection | Switch to a milder deprotection method. For RNA, use a methylamine/ethanol/DMSO mixture. For DNA, use 0.05 M potassium carbonate in methanol at room temperature. Avoid elevated temperatures during deprotection. |
| Inefficient Coupling | Ensure the 5,6-dihydrouridine phosphoramidite is fresh and has been stored under anhydrous conditions to prevent hydrolysis. Increase the coupling time for the dihydrouridine monomer to ensure complete reaction. |
| Loss during Purification | Optimize the HPLC purification protocol. For RP-HPLC, ensure the DMT group is left on for purification (trityl-on) to enhance separation. For AEX-HPLC, adjust the salt gradient to ensure proper elution of the full-length product. |
Problem 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
| Possible Cause | Identification | Recommended Solution |
| Dihydrouridine Ring-Opening | An additional peak with a mass increase of +18 Da (addition of H₂O) corresponding to the hydrolyzed ring-opened product. | Use milder deprotection conditions as described above. Ensure the deprotection solution is fresh and anhydrous where specified. |
| Formation of Adducts | Peaks with unexpected mass additions. For example, acrylonitrile (B1666552) adducts (+53 Da) can form if the cyanoethyl protecting groups are not removed cleanly before base deprotection. | Ensure complete removal of cyanoethyl groups by using fresh deprotection reagents and appropriate reaction times. |
| Incomplete Deprotection | Peaks corresponding to the mass of the oligonucleotide with protecting groups still attached. | Increase the deprotection time or use a slightly stronger (but still mild) deprotection reagent if compatible with dihydrouridine. |
Key Experimental Protocols
Protocol 1: Mild Deprotection of Dihydrouridine-Containing RNA Oligonucleotides
This protocol is adapted for oligonucleotides containing base-labile modifications like dihydrouridine.
Reagents:
-
Methylamine/Ethanol/DMSO solution (specific ratios should be optimized, e.g., 1:1:2 v/v/v)
Procedure:
-
After solid-phase synthesis, transfer the controlled pore glass (CPG) support containing the synthesized oligonucleotide to a sealed vial.
-
Add the methylamine/ethanol/DMSO deprotection solution to the vial, ensuring the CPG is fully submerged.
-
Incubate the vial at room temperature for 4-6 hours. Do not heat.
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with an appropriate solvent (e.g., 50% acetonitrile (B52724) in water) and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide in sterile, nuclease-free water or an appropriate buffer for purification.
Protocol 2: Quality Control by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or MALDI Time-of-Flight (TOF) Mass Spectrometer.
Procedure:
-
Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent (e.g., 50% acetonitrile in water with a small amount of a volatile salt like ammonium acetate).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode.
-
Calculate the expected molecular weight of the full-length oligonucleotide containing dihydrouridine.
-
Compare the theoretical mass with the observed mass.
-
Look for the presence of peaks corresponding to potential degradation products (e.g., +18 Da for ring-opening).
Visualizations
Workflow for Synthesis of Dihydrouridine-Containing Oligonucleotides
Caption: Workflow for synthesizing dihydrouridine-containing oligonucleotides.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Long Oligonucleotides Incorporating DMTr-dH2U-Amidite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing DMTr-dihydrouridine (dH2U)-amidite in the synthesis of long oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is DMTr-dH2U-amidite and what is its primary role in oligonucleotide synthesis?
This compound is a phosphoramidite (B1245037) monomer of dihydrouridine, a modified nucleoside where the double bond in the uracil (B121893) base is absent.[1][2] This structural difference results in a non-planar base that increases the flexibility of the oligonucleotide backbone by disrupting base stacking.[2][3] While commonly found in tRNA, its incorporation into synthetic oligonucleotides can be leveraged to introduce conformational flexibility.[3][4]
Q2: Can the incorporation of dH2U improve the yield of long oligonucleotides?
While dihydrouridine's primary role is to alter the structural properties of the final oligonucleotide, its impact on synthesis yield is not well-documented. The synthesis of long oligonucleotides is primarily dependent on achieving high stepwise coupling efficiency for all phosphoramidites used.[5] Any factors that could potentially hinder coupling, such as steric hindrance from a modified base, could negatively impact the overall yield. However, by strategically placing a flexible dH2U monomer, it might theoretically help to reduce secondary structures in the growing oligonucleotide chain on the solid support, which can sometimes interfere with reagent access and lower yields. This effect is hypothetical and would be sequence-dependent.
Q3: What are the most critical factors for achieving high yields in long oligonucleotide synthesis?
The successful synthesis of long oligonucleotides hinges on several key factors:
-
High Coupling Efficiency: Even a small decrease in coupling efficiency has a cumulative negative effect on the final yield of the full-length product. An efficiency below 99% can lead to a significant increase in truncated sequences.[5]
-
Anhydrous Conditions: Moisture is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[5][6] Using anhydrous solvents and reagents is critical.[5][6]
-
Effective Capping: Inefficient capping of unreacted 5'-hydroxyl groups leads to the accumulation of n-1 deletion mutants, which are difficult to separate from the full-length product.[5]
-
Minimal Depurination: Acid-catalyzed removal of the DMTr group can also lead to the cleavage of purine (B94841) bases (depurination), creating abasic sites and leading to chain cleavage during deprotection.[5]
Troubleshooting Guide
Issue 1: Low Overall Yield of a dH2U-Containing Long Oligonucleotide
Possible Causes & Solutions
| Possible Cause | Recommended Action | Explanation |
| Sub-optimal Coupling Efficiency | 1. Verify Reagent Quality: Ensure all phosphoramidites, including this compound, and the activator are fresh and of high purity. Use anhydrous acetonitrile (B52724) for all solutions.[6] 2. Check for Moisture: Implement stringent anhydrous techniques. Ensure synthesizer lines and all reagents are dry. Consider pre-treating acetonitrile with molecular sieves.[7][8] 3. Optimize Coupling Time: For modified amidites like dH2U, a longer coupling time (e.g., 5-15 minutes) may be necessary to overcome potential steric hindrance.[8] Consider performing a double or triple coupling for the dH2U monomer.[8] | Low coupling efficiency is the most significant factor in reduced yield for long oligonucleotides.[5] Moisture will hydrolyze activated phosphoramidites, preventing them from coupling to the growing chain.[5] Modified amidites may react more slowly than standard A, C, G, and T amidites. |
| Inefficient Oxidation | 1. Use Fresh Oxidizer: Ensure the iodine-based oxidizing solution is fresh and has not degraded. 2. Check for Complete Delivery: Verify that the synthesizer is delivering the correct volume of oxidizer. Incomplete oxidation leads to chain cleavage at the phosphite (B83602) triester linkage during the subsequent acidic deblocking step.[9] | The unstable phosphite triester linkage formed during coupling must be converted to a stable phosphate (B84403) triester. Failure to do so results in cleavage of the oligonucleotide chain.[9] |
| Depurination | 1. Use a Milder Deblocking Agent: Switch from trichloroacetic acid (TCA) to dichloroacetic acid (DCA) for the detritylation step.[5] 2. Reduce Deblocking Time: Minimize the contact time of the acid with the oligonucleotide to what is necessary for complete DMT removal. | Strong acids used for deblocking can cause depurination, especially at adenosine (B11128) and guanosine (B1672433) residues, leading to strand scission during final deprotection and a lower yield of full-length product.[5] |
| Secondary Structure Formation | 1. Increase Synthesis Temperature: If your synthesizer allows, increasing the synthesis temperature may help to disrupt secondary structures on the solid support. 2. Incorporate dH2U Strategically: The flexible nature of dH2U can be used to break up stable secondary structures that may form during synthesis. | The growing oligonucleotide chain can fold into secondary structures that hinder the access of reagents to the reactive 5'-hydroxyl group, thereby reducing coupling efficiency. |
Experimental Protocols & Methodologies
Protocol 1: General Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four key steps in one cycle of phosphoramidite-based oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr protecting group, exposing a free 5'-hydroxyl group for the next coupling reaction. The orange-colored DMTr cation released can be quantified spectrophotometrically to monitor coupling efficiency in real-time.[6]
-
-
Coupling:
-
Reagents:
-
Phosphoramidite solution (e.g., 0.1 M this compound in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite is activated by the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified amidites, a longer coupling time may be required.[8]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Cap B: N-methylimidazole in THF.
-
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from reacting in subsequent cycles, which would result in n-1 deletion mutants.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester. This step is followed by a thorough wash with acetonitrile to remove residual water before the next cycle begins.
-
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Troubleshooting workflow for low yield of long oligonucleotides.
References
- 1. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]
- 3. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Modified Phosphoramidite Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in modified phosphoramidite (B1245037) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Coupling Efficiency & Yield
Q1: My overall synthesis yield is significantly lower than expected. What are the primary causes?
Low overall yield in modified oligonucleotide synthesis can stem from several factors throughout the synthesis cycle. The most common culprits are poor coupling efficiency, issues with reagents, and problems with the synthesizer itself.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Phosphoramidites: Ensure phosphoramidites are not expired and have been stored under anhydrous conditions.[1] Frequent thawing and exposure to air can degrade the reagent, leading to reduced coupling efficiency.[2] For moisture-sensitive synthons, consider treating with molecular sieves.[3]
-
Activator: Use the appropriate activator at the correct concentration. Degraded activator solution can significantly reduce coupling efficiency.[1] Common activators include tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (B129182) (DCI).[2]
-
Solvents: Ensure all solvents, especially acetonitrile, are anhydrous. Trace amounts of water can lead to side reactions and compromise coupling efficiency.
-
-
Optimize Coupling Conditions:
-
Coupling Time: While standard base coupling is typically rapid (around 30 seconds), modified phosphoramidites, especially those with bulky protecting groups, may require extended coupling times (5-10 minutes or longer).
-
Reagent Concentration: Using an excess of the phosphoramidite reagent can help drive the reaction to completion.
-
-
Monitor Synthesis Performance:
-
Trityl Monitoring: The most common method for real-time monitoring of coupling efficiency is measuring the absorbance of the trityl cation released during the deblocking step. A consistent and high trityl release at each cycle indicates efficient coupling. A sudden drop in the trityl signal is a clear indicator of a coupling problem.
-
-
Check Synthesizer Fluidics:
-
Leaks, blocked lines, or inaccurate reagent delivery can prevent sufficient reagents from reaching the synthesis column. Regularly maintain and calibrate your DNA synthesizer.
-
Q2: How do I troubleshoot a sudden drop in coupling efficiency for a specific modified phosphoramidite?
A sudden drop in coupling efficiency for a particular modification often points to an issue with that specific reagent or its interaction with the synthesis cycle.
Troubleshooting Steps:
-
Re-evaluate the Modified Phosphoramidite:
-
Confirm the purity and integrity of the modified phosphoramidite vial in use. If possible, test a fresh vial.
-
Some modified phosphoramidites are inherently less reactive due to steric hindrance from bulky protecting groups. This can impede reagent accessibility.
-
-
Adjust Synthesis Protocol for the Modification:
-
Extended Coupling Time: Increase the coupling time for the specific modified amidite.
-
Activator Choice: The choice of activator can impact the reaction rate and the extent of side reactions, especially with sterically hindered or modified nucleotides. Consider using a stronger activator if compatible with the modification.
-
-
Analyze Crude Product:
-
Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to analyze the crude product. The presence of a significant n-1 peak corresponding to the failed coupling of the modified base will confirm the issue.
-
Section 2: Deprotection & Cleavage Issues
Q1: I'm observing incomplete deprotection of my modified oligonucleotide. How can I resolve this?
Incomplete deprotection can lead to poor performance of the final oligonucleotide and is a common issue, especially with modified bases. The choice of deprotection strategy is critical and must be compatible with all modifications present in the sequence.
Troubleshooting Steps:
-
Review Deprotection Compatibility:
-
Ensure the deprotection conditions (reagent, temperature, and time) are suitable for all nucleobases and modifications in your oligonucleotide. Some modifications are sensitive to standard deprotection conditions like ammonium (B1175870) hydroxide (B78521).
-
For sensitive modifications, consider using milder deprotection reagents such as potassium carbonate in methanol.
-
-
Optimize Deprotection Protocol:
-
Time and Temperature: Extend the deprotection time or increase the temperature according to the recommendations for the specific protecting groups used. For example, the removal of the protecting group on the Guanine base is often the rate-determining step.
-
Reagent Volume and Freshness: Use a sufficient volume of fresh deprotection solution.
-
-
Analyze for Incomplete Deprotection:
-
Mass Spectrometry (MS): This is a highly effective method to detect the presence of residual protecting groups.
-
HPLC Analysis: Incompletely deprotected oligonucleotides may appear as distinct peaks, often eluting later in reverse-phase HPLC.
-
Q2: My modified oligonucleotide appears to be degrading during deprotection. What should I do?
Degradation during deprotection is a sign that the conditions are too harsh for one or more components of your oligonucleotide.
Troubleshooting Steps:
-
Identify the Labile Modification:
-
Review the chemical stability of all modifications in your sequence. Some modifications, like certain fluorescent dyes, are not stable under standard deprotection conditions.
-
-
Switch to Milder Deprotection Conditions:
-
Utilize "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis, which allows for deprotection with milder reagents like potassium carbonate in methanol.
-
For methylphosphonate (B1257008) oligonucleotides, which are base-labile, standard ammonium hydroxide deprotection will cause degradation. Alternative methods, such as a two-step process with a mild ammonium hydroxide treatment followed by ethylenediamine (B42938) (EDA), can be effective.
-
Table 1: Common Deprotection Reagents and Conditions
| Reagent | Typical Conditions | Use Case | Considerations |
| Ammonium Hydroxide | 55°C, 8-16 hours | Standard DNA/RNA synthesis | Can be too harsh for sensitive modifications. |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10-15 minutes | Fast deprotection | Not suitable for all modifications. |
| Potassium Carbonate in Methanol | Room Temp, 4 hours | UltraMILD protecting groups, sensitive dyes | Requires compatible phosphoramidites during synthesis. |
| t-butylamine/methanol/water | 55°C, overnight | For TAMRA-containing oligonucleotides. | Specific to certain modifications. |
Section 3: Purification Challenges
Q1: I'm having difficulty purifying my modified oligonucleotide using HPLC. What could be the issue?
Purification of modified oligonucleotides can be challenging due to the altered properties imparted by the modifications.
Troubleshooting Steps:
-
Assess the Crude Product:
-
Analyze the crude product by analytical HPLC and MS to understand the impurity profile. A high proportion of failure sequences (shortmers) suggests a problem during synthesis, not just purification.
-
-
Optimize HPLC Method:
-
Reverse-Phase (RP-HPLC): This method separates based on hydrophobicity. If your modification is very hydrophobic, it can significantly alter the retention time. Consider adjusting the gradient of the organic solvent (e.g., acetonitrile). RP-HPLC is generally not recommended for oligonucleotides longer than 50 bases due to decreased resolution.
-
Ion-Exchange (IE-HPLC): This method separates based on charge. It is particularly effective for oligonucleotides with significant secondary structure (e.g., high GC content) as the alkaline mobile phase disrupts hydrogen bonding.
-
Ion-Pairing Reverse-Phase (IP-RP-HPLC): This is often used when the 5'-DMT protecting group is removed prior to purification.
-
-
Consider DMT-On vs. DMT-Off Purification:
-
DMT-On: Purifying with the hydrophobic 5'-dimethoxytrityl (DMT) group attached allows for good separation of the full-length product from failure sequences. The DMT group is then removed post-purification.
-
DMT-Off: Purification without the DMT group relies on other properties for separation and may require different chromatographic conditions.
-
Table 2: HPLC Purification Method Selection
| HPLC Method | Separation Principle | Best For | Not Recommended For |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | DMT-on purification, oligonucleotides <50 bases. | Long oligonucleotides (>50 bases). |
| Ion-Exchange (IE-HPLC) | Charge | Oligonucleotides with significant secondary structure (high GC content). | Separating sequences of the same length with different modifications that do not alter the charge. |
| Ion-Pairing RP-HPLC | Hydrophobicity with ion-pairing reagent | DMT-off purification. |
Experimental Protocols
Protocol 1: Analysis of Coupling Efficiency via Trityl Cation Monitoring
Objective: To quantitatively assess the stepwise coupling efficiency during solid-phase oligonucleotide synthesis.
Methodology:
-
The DNA synthesizer is equipped with a UV-Vis detector in the fluid path.
-
After each coupling cycle, the 5'-DMT protecting group is removed by an acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
The released DMT cation, which is bright orange and has a strong absorbance around 495 nm, is passed through the detector.
-
The synthesizer's software records the absorbance value for each cycle.
-
A stable or gradually increasing absorbance reading indicates high and consistent coupling efficiency.
-
A significant drop in absorbance compared to the previous cycle indicates a failure in the coupling step of that particular cycle.
-
The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, although this is often automated by the synthesizer's software.
Visualizations
Caption: Troubleshooting workflow for low oligonucleotide synthesis yield.
Caption: Decision tree for troubleshooting deprotection issues.
References
Technical Support Center: Stability of DMTr-dH2U-amidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water content on the stability of 5'-O-Dimethoxytrityl-2'-deoxy-5,6-dihydrouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMTr-dH2U-amidite). The information is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.
Disclaimer: The following information is based on the general principles of phosphoramidite chemistry. While there is no specific quantitative data publicly available for this compound, the stability of phosphoramidites is universally affected by water. These guidelines should be adapted as needed for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How does water content affect the stability of this compound?
A1: Water content is a critical factor that negatively impacts the stability of all phosphoramidites, including this compound. Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that cleaves the phosphoramidite bond. This degradation leads to the formation of the corresponding H-phosphonate and other byproducts. The presence of these impurities reduces the purity of the reagent, which can significantly lower coupling efficiency during oligonucleotide synthesis, resulting in truncated sequences and lower yields of the desired full-length product.[1][2]
Q2: What is the recommended maximum water content in the solvent used to dissolve this compound?
A2: To ensure optimal performance and minimize degradation, it is crucial to use anhydrous solvents with very low water content. For acetonitrile (B52724), the most common solvent for oligonucleotide synthesis, the recommended water content should be less than 30 parts per million (ppm), and preferably 10 ppm or less.[3] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite.
Q3: My oligonucleotide synthesis is showing low coupling efficiency. Could this be related to the water content in my this compound solution?
A3: Yes, low coupling efficiency is a common symptom of phosphoramidite degradation due to moisture.[1] If you are experiencing lower than expected coupling efficiencies, it is highly recommended to assess the water content of your solvent and the integrity of your phosphoramidite solution.
Q4: How can I detect the degradation of my this compound?
A4: Degradation of phosphoramidites can be monitored using analytical techniques such as ³¹P NMR and High-Performance Liquid Chromatography (HPLC). In ³¹P NMR, the intact phosphoramidite (a P(III) species) typically shows a characteristic signal around 140-155 ppm.[4] Its primary hydrolysis product, the H-phosphonate, will appear at a different chemical shift, generally in the range of 5-10 ppm.[5] In HPLC analysis, pure phosphoramidite will appear as a major peak (often a doublet due to diastereomers), while degradation products will elute at different retention times.
Q5: What is the stability of the dihydrouridine nucleoside itself to hydrolysis?
A5: The dihydrouridine ring is stable at 25°C. However, at elevated temperatures, such as 100°C at pH 7, the half-life for ring opening is approximately 9.1 hours.[6] This intrinsic instability of the nucleoside at high temperatures is a separate consideration from the hydrolysis of the phosphoramidite moiety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low coupling efficiency | Phosphoramidite degradation due to moisture. | • Use fresh, high-purity this compound.• Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).• Test the water content of the solvent using Karl Fischer titration.• Minimize the exposure of the phosphoramidite solution to the atmosphere.[1] |
| Presence of unexpected peaks in ³¹P NMR or HPLC analysis | Hydrolysis of the phosphoramidite. | • Confirm the identity of impurities using techniques like LC-MS.• If significant degradation is observed, discard the solution and prepare a fresh one using anhydrous solvent. |
| Inconsistent synthesis results | Variable water content in reagents or improper storage. | • Implement stringent protocols for handling and storing anhydrous solvents and phosphoramidite solutions.• Use molecular sieves to dry solvents.[1] |
Data Presentation
As specific quantitative data for the stability of this compound versus water content is not available, the following table provides an illustrative example of how such data would be presented for a generic phosphoramidite. This data is for informational purposes only and does not represent actual experimental results for this compound.
Table 1: Illustrative Example of Phosphoramidite Stability in Acetonitrile at 25°C over 48 Hours
| Water Content (ppm) | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) | H-phosphonate formation after 48h (%) |
| < 10 | 99.5 | 99.2 | 98.9 | 0.6 |
| 30 | 99.5 | 98.5 | 97.0 | 2.5 |
| 50 | 99.5 | 97.0 | 94.5 | 5.0 |
| 100 | 99.5 | 94.0 | 88.0 | 11.5 |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by ³¹P NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in about 0.5 mL of a deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d) in an NMR tube. A small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during analysis.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis: The intact phosphoramidite should show a signal around 140-155 ppm. The H-phosphonate hydrolysis product will appear around 5-10 ppm, and any oxidized phosphate (B84403) (P(V)) species will be near 0 ppm. Quantify the extent of degradation by integrating the respective peaks.[4]
Protocol 2: Purity and Degradation Analysis by HPLC
-
Sample Preparation: Prepare a sample solution of the this compound at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the phosphoramidite and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or another appropriate wavelength.
-
-
Analysis: Inject the sample onto the HPLC system. The pure this compound will typically appear as a major peak (or a doublet of diastereomers). Degradation products, such as the H-phosphonate, will elute at different retention times.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for assessing amidite stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving failed sequences in dH2U oligonucleotide synthesis
Welcome to the technical support center for dihydrouridine (dH2U) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of oligonucleotides containing the modified nucleoside, dihydrouridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dH2U-containing oligonucleotides.
| Issue | Potential Cause | Recommended Action | Analytical Method for Diagnosis |
| Low Yield of Full-Length Product | 1. Low Coupling Efficiency of dH2U Phosphoramidite (B1245037): The steric bulk or chemical nature of the dH2U phosphoramidite may result in slower coupling kinetics compared to standard phosphoramidites. | - Increase Coupling Time: Double the standard coupling time for the dH2U monomer. - Use a Stronger Activator: Consider using a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). - Increase Phosphoramidite Concentration: A higher concentration can help drive the reaction to completion. | - Trityl Monitoring: A significant drop in trityl cation signal after the dH2U coupling step indicates poor coupling efficiency. - HPLC Analysis: The presence of a significant peak corresponding to the n-1 sequence in the crude product chromatogram. - Mass Spectrometry (MS): Detection of a species with a mass corresponding to the oligonucleotide lacking the dH2U residue. |
| 2. Degradation of dH2U Phosphoramidite: Modified phosphoramidites can be more sensitive to moisture and oxidation than standard phosphoramidites. | - Use Fresh Reagents: Ensure the dH2U phosphoramidite and all synthesis reagents (especially acetonitrile) are fresh and anhydrous. - Proper Storage: Store the dH2U phosphoramidite under an inert atmosphere (argon or nitrogen) and at the recommended temperature. | - HPLC and MS of Crude Product: A complex mixture of shorter sequences and unexpected adducts may be observed. | |
| 3. Degradation of dH2U During Deprotection: Dihydrouridine is a base-labile modification and can be degraded by standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures). | - Use Mild Deprotection Conditions: Employ "UltraMild" deprotection reagents. A common recommendation for base-labile modifications is the use of 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature. - Ammonia (B1221849)/Methylamine (B109427) (AMA): Use AMA at room temperature for 2 hours. | - HPLC Analysis: Appearance of multiple degradation peaks in the chromatogram of the purified product. - Mass Spectrometry (MS): Detection of masses that do not correspond to the full-length product or expected failure sequences. | |
| Presence of n-1 Deletion Sequence | 1. Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after a failed coupling step will lead to the synthesis of n-1 oligonucleotides. | - Ensure Fresh Capping Reagents: Capping solutions (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) can degrade over time. - Check Fluidics: Verify that the synthesizer is delivering the correct volumes of capping reagents. | - HPLC Analysis: A distinct peak eluting just before the full-length product. - Mass Spectrometry (MS): A species with a mass corresponding to the full-length product minus one nucleotide. |
| Unexpected Peaks in HPLC/MS | 1. Side Reactions During Synthesis: The dH2U modification may be susceptible to side reactions with other reagents used in the synthesis cycle. | - Review Synthesis Cycle: Ensure that all steps are optimized and that there are no extended delays between steps. | - Mass Spectrometry (MS): Characterize the unexpected peaks to identify potential adducts or degradation products. |
| 2. Incomplete Deprotection: Protecting groups on the standard bases or the phosphate (B84403) backbone may not be fully removed under mild deprotection conditions. | - Optimize Mild Deprotection: If using UltraMild conditions, ensure the time and temperature are sufficient for the standard protecting groups used. It may be necessary to use phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG). | - Mass Spectrometry (MS): Detection of masses corresponding to the oligonucleotide with protecting groups still attached (e.g., +52 Da for benzoyl, +42 Da for acetyl). |
Frequently Asked Questions (FAQs)
Q1: What is the expected coupling efficiency for dH2U phosphoramidite?
While specific, supplier-guaranteed coupling efficiencies for dH2U phosphoramidite are not always publicly available, it is common for modified phosphoramidites to exhibit slightly lower coupling efficiencies than the standard A, C, G, and T phosphoramidites. A well-optimized synthesis should still aim for a coupling efficiency of >98% for dH2U. If you are experiencing lower efficiencies, refer to the troubleshooting guide above.
Q2: What deprotection strategy is recommended for oligonucleotides containing dH2U?
Due to the base-labile nature of dihydrouridine, standard deprotection with concentrated ammonium hydroxide at 55°C is not recommended as it can lead to the degradation of the dH2U base.[1][2] The following mild deprotection methods are suggested:
-
Potassium Carbonate in Methanol: 0.05 M potassium carbonate in anhydrous methanol for 4-6 hours at room temperature. This is a very gentle method suitable for highly sensitive modifications.
-
Ammonia/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine at room temperature for 2 hours.
-
tert-Butylamine (B42293)/Water: A 1:3 (v/v) mixture of tert-butylamine and water at 60°C for 6 hours.
It is crucial to use phosphoramidites with compatible protecting groups (e.g., UltraMILD monomers) when employing these milder deprotection strategies to ensure complete deprotection of all bases.
Q3: How can I confirm the successful incorporation of dH2U into my oligonucleotide?
The most definitive method for confirming the incorporation of dH2U is through mass spectrometry.[3][4][5] The expected molecular weight of the synthesized oligonucleotide should be calculated and compared to the observed mass. The mass of a dH2U residue is different from that of a standard uridine (B1682114) residue, and this difference should be accounted for in the calculation. High-resolution mass spectrometry can also be used to confirm the elemental composition.
Q4: Can I use standard HPLC purification methods for dH2U-containing oligonucleotides?
Yes, standard reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) chromatography methods can be used for the purification of dH2U-containing oligonucleotides.[3][4][5] The retention time of the oligonucleotide may be slightly altered by the presence of the dH2U modification. It is important to collect fractions and confirm their identity by mass spectrometry.
Experimental Protocols
Protocol 1: Quality Control of Crude dH2U Oligonucleotide by HPLC and Mass Spectrometry
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and deprotect using a mild deprotection method suitable for dH2U (e.g., 0.05 M potassium carbonate in methanol for 4 hours at room temperature).
-
Dry the resulting oligonucleotide solution in a vacuum concentrator.
-
-
Sample Preparation:
-
Resuspend the dried oligonucleotide in an appropriate buffer (e.g., nuclease-free water or 0.1 M triethylammonium (B8662869) acetate (B1210297) - TEAA).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Analysis: Analyze the chromatogram for the presence of the full-length product, n-1 deletions, and any significant impurity peaks.
-
-
Mass Spectrometry Analysis:
-
Desalt the crude oligonucleotide sample using a desalting column or ethanol (B145695) precipitation.
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.
-
Compare the observed mass with the calculated mass of the desired dH2U-containing oligonucleotide.
-
Visualizations
Caption: Workflow for dH2U Oligonucleotide Synthesis.
Caption: Troubleshooting Logic for dH2U Synthesis.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advion.com [advion.com]
- 5. [PDF] Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. | Semantic Scholar [semanticscholar.org]
optimizing activator concentration for DMTr-dH2U-amidite coupling
Welcome to the technical support center for optimizing the coupling of 5'-O-Dimethoxytrityl-5,6-dihydrouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMTr-dH2U-amidite). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high coupling efficiencies in their oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phosphoramidite monomer used in oligonucleotide synthesis to incorporate 5,6-dihydrouridine (B1360020) (dH2U) into a growing oligonucleotide chain.[1] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, which is removed before the next coupling step.
Q2: What is "coupling efficiency" and why is it critical?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[2] Achieving a high coupling efficiency (ideally >99%) is crucial because unreacted sites lead to truncated sequences, reducing the yield of the desired full-length oligonucleotide and complicating downstream purification.[2]
Q3: Are there specific challenges associated with coupling this compound?
A3: While specific studies on this compound are not extensively detailed in the provided results, modified phosphoramidites, especially those with bulky protecting groups or altered ring structures like dihydrouridine, can present steric hindrance.[3][] This can potentially lead to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites, necessitating optimization of coupling times and activator concentration.
Q4: Which activators are recommended for modified phosphoramidites like this compound?
A4: For sterically hindered phosphoramidites, more potent activators than the standard 1H-Tetrazole are often recommended. Activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are commonly used. DCI is noted for increasing the rate of activation and coupling. The choice of activator can significantly impact the coupling efficiency, and the optimal choice may depend on the specific sequence and synthesis conditions.
Troubleshooting Guide
Problem: Low Coupling Efficiency with this compound
Low coupling efficiency is a common issue in oligonucleotide synthesis. Below are potential causes and solutions to troubleshoot this problem.
| Potential Cause | Recommended Action | Explanation |
| Suboptimal Activator Concentration | Optimize the activator concentration. Start with the manufacturer's recommendation and perform a titration to find the optimal concentration for this compound. For DCI, a concentration of 0.25 M is often optimal for routine synthesis. | The activator concentration directly impacts the rate of the coupling reaction. Too low a concentration may result in incomplete activation, while an excessively high concentration of a highly acidic activator could lead to side reactions like detritylation. |
| Inappropriate Activator | Consider switching to a more effective activator for modified amidites, such as ETT, BTT, or DCI. | The pKa and nucleophilicity of the activator are critical. More acidic or more nucleophilic activators can increase the reaction rate, which is beneficial for sterically hindered amidites. |
| Presence of Moisture | Ensure all reagents, especially acetonitrile (B52724) (ACN) and the activator solution, are anhydrous. Use fresh, high-quality reagents and consider drying the dissolved amidite with molecular sieves. | Water hydrolyzes the activated phosphoramidite, rendering it incapable of coupling and leading to truncated sequences. |
| Degraded Phosphoramidite | Use fresh this compound. Ensure it has been stored properly at -20°C and protected from moisture and oxidation. | Phosphoramidites have a limited shelf life and their degradation leads to poor coupling efficiency. |
| Insufficient Coupling Time | Increase the coupling time. For modified nucleosides, a longer coupling time (e.g., 5-15 minutes) may be necessary to overcome steric hindrance. | A longer reaction time can allow for more complete coupling of sterically hindered amidites. Consider a double or triple coupling step for particularly difficult couplings. |
| Instrument or Fluidics Issues | Check the DNA synthesizer for any leaks, blocked lines, or issues with reagent delivery. | Mechanical problems can prevent the correct amount of reagents from reaching the synthesis column, leading to failed couplings. |
| Solid Support Problems | For long oligonucleotides, ensure the pore size of the solid support is adequate to prevent clogging by the growing chains, which can hinder reagent access. | Clogged pores can significantly reduce coupling efficiency, especially in later synthesis cycles. |
Activator Properties and Recommended Concentrations
The choice of activator and its concentration are critical parameters. The following table summarizes the properties of common activators.
| Activator | pKa | Solubility in Acetonitrile | Recommended Concentration |
| 1H-Tetrazole | 4.8 | ~0.50 M | 0.45 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | 0.25 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M | 0.25 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | 0.25 M (for <15 µmol scale) |
Experimental Protocols
Protocol 1: General Optimization of Activator Concentration
This protocol provides a framework for determining the optimal activator concentration for this compound coupling.
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Prepare several activator solutions at different concentrations (e.g., 0.1 M, 0.25 M, 0.5 M) in anhydrous acetonitrile.
-
-
Synthesize a Test Oligonucleotide:
-
Program the DNA synthesizer to synthesize a short, test oligonucleotide containing at least one dH2U incorporation.
-
Set up parallel syntheses, with each using a different activator concentration.
-
Keep all other synthesis parameters (e.g., coupling time, reagents) constant across the runs.
-
-
Analyze the Crude Product:
-
After synthesis, cleave and deprotect the oligonucleotides.
-
Analyze the crude product from each synthesis by reverse-phase HPLC or mass spectrometry.
-
-
Evaluate Coupling Efficiency:
-
In the HPLC chromatogram, a higher peak for the full-length product relative to truncated sequences (n-1) indicates higher coupling efficiency.
-
Mass spectrometry will show the distribution of full-length and truncated products, allowing for a direct assessment of coupling success.
-
Compare the results across the different activator concentrations to determine the optimal condition.
-
Visualizing the Workflow and Troubleshooting
Diagram 1: Phosphoramidite Coupling Workflow
A diagram of the four-step phosphoramidite chemical synthesis cycle.
Diagram 2: Troubleshooting Logic for Low Coupling Efficiency
References
Validation & Comparative
Navigating the Nuances: A Comparative Guide to Mass Spectrometry Analysis of Oligonucleotides with Dihydrouridine (dH2U)
For researchers, scientists, and drug development professionals delving into the world of modified oligonucleotides, the precise characterization of molecules containing dihydrouridine (dH2U) is paramount. This guide provides an objective comparison of mass spectrometry-based methodologies, supported by experimental insights, to facilitate informed decisions in your analytical workflow.
Dihydrouridine, a common post-transcriptional modification in tRNA, introduces unique analytical challenges due to its non-aromatic nature and potential impact on oligonucleotide structure and fragmentation. Selecting the optimal mass spectrometry (MS) strategy is critical for accurate molecular weight determination, sequence verification, and impurity profiling. This guide compares key methodologies, from sample preparation to data analysis, to empower researchers in this specialized field.
At a Glance: Comparison of Analytical Strategies
The analysis of dH2U-containing oligonucleotides can be approached at two levels: analysis of the intact oligonucleotide and analysis at the nucleoside level after enzymatic digestion. Each approach has its distinct advantages and is suited for different analytical goals.
| Analytical Strategy | Separation Technique | Ionization Method | Throughput | Key Advantages | Key Disadvantages |
| Intact Oligonucleotide Analysis | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Electrospray Ionization (ESI) | Moderate | Excellent resolution for isomers and impurities.[1][2][3][4] | Ion-pairing reagents can suppress MS signal and contaminate the system.[5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Electrospray Ionization (ESI) | Moderate to High | MS-friendly mobile phases, reducing signal suppression. | May have lower resolution for certain impurities compared to IP-RP-HPLC. | |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | High | High tolerance to salts and complex mixtures. Rapid analysis. | Generally lower resolution and mass accuracy than ESI for large oligonucleotides. | ||
| Nucleoside Level Analysis | Reversed-Phase HPLC | Electrospray Ionization (ESI) | High | Highly sensitive and quantitative for determining the total amount of dH2U. | Loses sequence information and the position of the modification. |
In-Depth Methodologies and Experimental Considerations
Intact Oligonucleotide Analysis: Preserving the Sequence
Analysis of the intact oligonucleotide is essential for confirming the full sequence and identifying any modifications or impurities. The choice of liquid chromatography (LC) and MS ionization technique is critical.
Liquid Chromatography: Separation Strategies
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used and powerful technique for oligonucleotide separation, offering high resolution for full-length products from failure sequences and other impurities. The use of ion-pairing reagents, such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), neutralizes the negative charge of the phosphate (B84403) backbone, allowing for retention on a reversed-phase column. However, these reagents are known to cause ion suppression in the mass spectrometer and can lead to system contamination, requiring dedicated LC systems.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative to IP-RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique separates oligonucleotides based on their hydrophilicity and is compatible with MS-friendly mobile phases, such as ammonium (B1175870) acetate (B1210297) in acetonitrile/water. This avoids the issue of ion suppression seen with ion-pairing reagents.
Ionization Techniques: Getting Oligonucleotides into the Gas Phase
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of large, polar molecules like oligonucleotides. It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on mass spectrometers with a limited m/z range. ESI is readily coupled with liquid chromatography for LC-MS analysis.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. This process leads to the desorption and ionization of the analyte, typically as singly charged ions. MALDI-TOF (Time-of-Flight) MS offers high throughput and is more tolerant of salts and buffers in the sample compared to ESI. However, for oligonucleotides, MALDI may exhibit lower resolution and mass accuracy than ESI, particularly for larger molecules.
Fragmentation Analysis: Deciphering the Sequence
Tandem mass spectrometry (MS/MS) is crucial for sequence verification and localization of modifications. Collision-Induced Dissociation (CID) is the most common fragmentation method for oligonucleotides. In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation along the phosphodiester backbone. For RNA, the typical fragment ions observed are c- and y-type ions from the 5' and 3' termini, respectively.
While specific fragmentation data for dH2U-containing oligonucleotides is not widely published, labile modifications can sometimes lead to characteristic neutral losses. It is important to carefully analyze the MS/MS spectra for any unique fragmentation patterns associated with the dH2U modification. Higher-energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) are alternative fragmentation methods that can provide complementary structural information.
Nucleoside Level Analysis: A Quantitative Approach
For accurate quantification of the total dH2U content in an RNA sample, a "bottom-up" approach involving enzymatic digestion followed by LC-MS analysis of the resulting nucleosides is a robust and sensitive method.
Experimental Protocol: Quantification of dH2U by Isotope Dilution LC-MS
This protocol is adapted from the method described by Dalluge, Hashizume, and McCloskey (1996).
-
Enzymatic Digestion: The RNA sample is completely hydrolyzed to its constituent nucleosides using a mixture of enzymes such as nuclease P1, followed by bacterial alkaline phosphatase.
-
Isotope Dilution: A known amount of a stable isotope-labeled internal standard, [1,3-¹⁵N₂]dihydrouridine, is added to the digested sample. A labeled standard for uridine (B1682114), [1,3-¹⁵N₂]uridine, is also added for normalization.
-
LC-MS Analysis: The mixture of nucleosides is separated by reversed-phase HPLC. The eluent is introduced into an electrospray ionization mass spectrometer.
-
Quantification: The amounts of dihydrouridine and uridine are determined by selected ion monitoring (SIM) of the protonated molecular ions of the unlabeled and labeled nucleosides. The ratio of the peak areas of the endogenous nucleoside to its corresponding labeled internal standard is used to calculate the exact amount of each nucleoside in the original sample.
Quantitative Data from Nucleoside Analysis
| Analyte | Sample Type | Amount Analyzed | Accuracy | Precision (RSD) | Reference |
| Dihydrouridine | E. coli tRNASer(VGA) | ~1 pmol | 98% | 0.43-2.4% | |
| Dihydrouridine | E. coli tRNAThr(GGU) | ~1 pmol | 95% | 0.43-2.4% | |
| Dihydrouridine | E. coli 23S rRNA | ~5 pmol | - | 0.43-2.4% |
Visualizing the Workflow
A typical workflow for the LC-MS analysis of intact dH2U-containing oligonucleotides involves several key steps, from sample preparation to data interpretation.
References
- 1. [PDF] Analysis of native and chemically modified oligonucleotides by tandem ion-pair reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Analysis of native and chemically modified oligonucleotides by tandem ion-pair reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Purification of Oligonucleotides Containing 5,6-Dihydrouridine (dH2U)
For researchers, scientists, and drug development professionals working with modified oligonucleotides, ensuring the purity of the final product is paramount. The incorporation of modified nucleosides, such as 5,6-dihydrouridine (B1360020) (dH2U), can alter the physicochemical properties of an oligonucleotide, thereby influencing its purification profile. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) purification of oligonucleotides synthesized with DMTr-dH2U-amidite versus their standard, unmodified counterparts, supported by established chromatographic principles.
Comparative Analysis of Physicochemical Properties
The fundamental difference in the HPLC behavior between a standard oligonucleotide and one containing dH2U originates from the distinct properties of uridine (B1682114) (U) versus 5,6-dihydrouridine (dH2U). The reduction of the C5=C6 double bond in the uracil (B121893) base to form dH2U has a significant impact on its structure and hydrophobicity.
The saturation of this bond renders the dihydrouracil (B119008) ring non-aromatic and non-planar. This structural change reduces the hydrophobicity of the nucleobase. Consequently, in Reversed-Phase (RP) HPLC, dH2U is the earliest eluting of the common nucleosides.[1]
| Feature | Standard Uridine (U) | 5,6-Dihydrouridine (dH2U) | Impact on Oligonucleotide |
| Base Structure | Aromatic, Planar | Non-Aromatic, Non-Planar | Alters local conformation and stacking interactions. |
| Hydrophobicity | More Hydrophobic | Less Hydrophobic | Reduces overall hydrophobicity of the oligonucleotide. |
| Interaction with C18 | Stronger hydrophobic interaction | Weaker hydrophobic interaction | Leads to earlier elution in RP-HPLC. |
Impact on HPLC Purification Profile
The choice of HPLC method—primarily Reversed-Phase (RP-HPLC) or Anion-Exchange (IEX-HPLC)—is critical. The DMTr-on strategy, where the hydrophobic 5'-dimethoxytrityl group is left on the full-length product, is a powerful technique for separating the target sequence from failure sequences (n-1, n-2) in RP-HPLC.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The hydrophobic DMTr group strongly interacts with the C18 or C8 stationary phase, leading to significant retention of the full-length oligonucleotide. Failure sequences, which are capped and lack the DMTr group, are much more hydrophilic and are washed away.
When comparing a dH2U-containing oligo to an unmodified oligo of the same length in an RP-HPLC system:
-
Shorter Retention Time: The dH2U-containing oligonucleotide will exhibit a shorter retention time (elute earlier) under identical conditions. This is a direct consequence of the reduced hydrophobicity imparted by the dH2U base(s).
-
Resolution: The resolution between the full-length product and failure sequences is primarily determined by the presence or absence of the DMTr group. Therefore, the efficiency of separating the main product from truncated sequences is expected to be comparable for both types of oligonucleotides.
-
Failure Sequences: The failure sequences for both syntheses will be structurally similar (lacking the DMTr group) and will elute early in the chromatogram.
Anion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates oligonucleotides based on the total negative charge of their phosphodiester backbone. Longer oligonucleotides have more phosphate (B84403) groups, a greater negative charge, and bind more strongly to the positively charged stationary phase.
-
Negligible Impact on Retention Time: Since dH2U is a neutral base modification, its presence does not alter the overall charge of the oligonucleotide. Therefore, a dH2U-containing oligo and its unmodified counterpart of the same length will have nearly identical retention times in an IEX-HPLC system.
-
Separation of Failure Sequences: This method effectively separates full-length products from shorter failure sequences based on the difference in the number of phosphate groups. This separation efficiency is expected to be the same for both dH2U-modified and standard oligonucleotides.
Comparative Summary of HPLC Performance
| Parameter | DMTr-dH2U-Oligo | Standard Unmodified Oligo | Rationale |
| RP-HPLC Retention Time | Shorter | Longer | Reduced hydrophobicity of the dH2U base decreases interaction with the stationary phase. |
| RP-HPLC Purity Achieved | High (>85%) | High (>85%) | Purity is primarily dependent on the DMTr-on strategy, which is effective for both. |
| IEX-HPLC Retention Time | Comparable | Comparable | Separation is based on backbone charge, which is unaffected by the dH2U modification. |
| IEX-HPLC Purity Achieved | High (>90%) | High (>90%) | Separation of failure sequences by length is equally effective for both. |
Experimental Protocols
Oligonucleotide Synthesis and Deprotection Note
The synthesis of both standard and dH2U-containing oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. A critical difference arises during the deprotection step. Due to the labile nature of the 5,6-dihydrouridine modification, milder deprotection conditions (e.g., reduced time or temperature with ammonium (B1175870) hydroxide) are often required to prevent degradation of the dH2U base.
DMTr-On Reversed-Phase HPLC Purification Protocol
This protocol is a representative method for the purification of DMTr-on oligonucleotides.
| Step | Parameter | Description |
| HPLC System | Preparative HPLC System | Capable of binary gradient elution with UV detection. |
| Column | Reversed-Phase C8 or C18 | e.g., ACE 10 C8, 250 mm x 10 mm. |
| Mobile Phase A | 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5 | Aqueous buffer. |
| Mobile Phase B | 0.1 M TEAB, pH 7.5, in 50% Acetonitrile | Organic elution buffer. |
| Flow Rate | 4.0 mL/min | For a 10 mm i.d. column. Adjust as needed for other column dimensions. |
| Temperature | 50-60 °C | Elevated temperature helps to denature secondary structures. |
| Detection | 260 nm | Standard wavelength for nucleic acids. |
| Gradient | 0% to 50% Mobile Phase B over 20 minutes | This gradient should be optimized. The DMTr-on dH2U-oligo is expected to elute at a lower percentage of Mobile Phase B than the standard oligo. |
| Post-Purification | 1. Collect fractions containing the main DMTr-on peak.2. Lyophilize the collected fractions.3. Treat with 80% acetic acid to remove the DMTr group.4. Desalt the final product (e.g., using a NAP column). |
Visualizations
Conclusion
The incorporation of this compound in oligonucleotide synthesis results in a product that is amenable to standard HPLC purification techniques, particularly the highly effective DMTr-on RP-HPLC strategy. The primary distinction in the purification profile compared to an unmodified oligonucleotide is the reduced retention time in reversed-phase chromatography, a direct result of the lower hydrophobicity of the 5,6-dihydrouridine base. In contrast, purification by anion-exchange HPLC is largely unaffected by this modification. Researchers can therefore employ established purification protocols with the predictable expectation that dH2U-containing sequences will elute earlier in RP-HPLC gradients, allowing for appropriate adjustment of collection windows and gradient optimization.
References
A Comparative Guide to DMTr-dH2U-amidite and Standard U-amidite in Oligonucleotide Synthesis
For researchers and professionals engaged in the synthesis of oligonucleotides for therapeutic and research applications, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of the final product's characteristics and performance. This guide provides a detailed comparison of DMTr-dihydrouridine-amidite (DMTr-dH2U-amidite) and the standard Uracil-amidite (U-amidite), focusing on their structural differences, impact on oligonucleotide properties, and considerations for their use in solid-phase synthesis.
Introduction to this compound and Standard U-amidite
Standard U-amidite is the conventional phosphoramidite used to incorporate uridine (B1682114) (U) into a growing oligonucleotide chain during chemical synthesis.[1][2] Uridine is one of the four canonical nucleobases in RNA, featuring a planar aromatic ring that contributes to the formation of stable A-form helical structures through base stacking.[3]
This compound is a modified phosphoramidite monomer used to introduce dihydrouridine (dH2U) into a synthetic oligonucleotide.[4][5] Dihydrouridine is a naturally occurring modified nucleoside found frequently in the D-loop of transfer RNA (tRNA). The defining structural feature of dihydrouridine is the absence of the C5=C6 double bond in the uracil (B121893) ring, resulting in a non-planar, puckered conformation. This seemingly subtle modification has significant implications for the structure and function of the resulting RNA molecule.
Structural and Functional Comparison
The primary difference between this compound and standard U-amidite lies in the structure of the uracil base, which in turn influences the conformational dynamics and stability of the resulting oligonucleotide.
| Feature | This compound | Standard U-amidite |
| Base Structure | Non-planar, puckered dihydrouracil (B119008) ring | Planar, aromatic uracil ring |
| Sugar Pucker Preference | Favors C2'-endo conformation | Favors C3'-endo conformation (in A-form helices) |
| Impact on RNA Structure | Increases local conformational flexibility; destabilizes A-form helices | Promotes stable A-form helical structures |
| Role in Folding | Can induce the formation of specific tertiary structures, such as hairpins | Contributes to the stability of secondary structures through base pairing and stacking |
| Enzymatic Stability | Oligonucleotides with dH2U analogs can exhibit increased resistance to nuclease degradation | Standard susceptibility to nuclease degradation |
| Thermal Stability (Tm) | The effect can be sequence-dependent; some modifications can increase duplex stability | Standard thermal stability based on sequence and base composition |
Performance in Oligonucleotide Synthesis
Direct, head-to-head comparative data on the performance of this compound versus standard U-amidite in terms of coupling efficiency and deprotection kinetics is not extensively available in peer-reviewed literature. However, based on general principles of oligonucleotide synthesis with modified phosphoramidites, some expectations can be outlined.
| Parameter | This compound (Expected) | Standard U-amidite (Typical) |
| Coupling Efficiency | Potentially slightly lower than standard amidites due to the non-planar structure, which may introduce some steric hindrance. Optimization of coupling time may be required. | High, typically >99% under optimized conditions. |
| Deprotection | Standard deprotection protocols are generally applicable. The stability of the dihydrouracil base to these conditions is expected to be high. | Compatible with a wide range of standard, mild, and rapid deprotection protocols. |
| Final Purity | Dependent on coupling efficiency; lower coupling can lead to a higher proportion of n-1 shortmer impurities. | High purity achievable with high coupling efficiency. |
Experimental Protocols
The following sections provide a general overview of the experimental protocols for oligonucleotide synthesis using the phosphoramidite method. These protocols are applicable to both standard and modified amidites, with specific considerations for this compound noted.
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides is an automated, cyclical process performed on a solid support. Each cycle consists of four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The incoming phosphoramidite (either standard U-amidite or this compound) is activated by a catalyst (e.g., tetrazole or a derivative) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified amidites like this compound, a longer coupling time may be beneficial to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants (n-1 sequences).
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and a weak base.
Cleavage and Deprotection Workflow
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases, phosphate backbone, and 2'-hydroxyls for RNA) are removed.
A standard deprotection protocol involves treating the solid support with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. For oligonucleotides containing sensitive modifications, milder conditions, such as using a mixture of methylamine (B109427) and ammonium hydroxide (AMA) or potassium carbonate in methanol, may be necessary. The dihydrouracil base is generally stable under standard deprotection conditions.
Quality Control
The purity and identity of the final oligonucleotide product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC can be used to assess the purity of the oligonucleotide by separating the full-length product from shorter failure sequences.
-
Mass Spectrometry confirms the identity of the synthesized oligonucleotide by verifying that its molecular weight matches the calculated theoretical mass.
Conclusion
The choice between this compound and standard U-amidite depends on the desired properties of the final oligonucleotide. Standard U-amidite is the default choice for synthesizing RNA sequences that require canonical structure and function. In contrast, this compound is a valuable tool for researchers seeking to introduce conformational flexibility, modulate thermal and enzymatic stability, or mimic naturally occurring tRNA structures. While the synthesis process is largely similar for both amidites, careful optimization of the coupling step may be required for this compound to ensure high yields of the desired full-length product. As with any modified oligonucleotide, rigorous analytical quality control is essential to confirm the successful incorporation of the modified base and the overall purity of the final product.
References
A Comparative Guide to siRNA Modifications: DMTr-dH2U-amidite vs. 2'-O-methyl U-amidite in siRNA Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the chemical modification of small interfering RNA (siRNA) duplexes is paramount for enhancing their efficacy, stability, and safety. Among the myriad of available modifications, 2'-O-methyl (2'-OMe) uridine (B1682114) is a well-established and widely utilized modification. This guide provides a comparative analysis of siRNAs incorporating 2'-O-methyl U-amidite and the less common but potentially impactful dihydrouridine (represented here as DMTr-dH2U-amidite, with "DMTr" being the standard protecting group for synthesis and "dH2U" referring to dihydrouridine), summarizing key performance data and outlining experimental methodologies.
Executive Summary
Both 2'-O-methyl and dihydrouridine modifications offer distinct advantages in siRNA design. 2'-O-methyl modifications are extensively documented to enhance nuclease resistance, reduce off-target effects, and modulate immune responses, although their impact on silencing potency is highly position-dependent. Dihydrouridine, a naturally occurring modified nucleoside, has been shown to enhance the silencing activity of siRNAs, particularly when strategically placed within the duplex. The choice between these modifications will depend on the specific therapeutic goals, such as maximizing on-target potency, minimizing off-target effects, or improving in vivo stability.
Performance Comparison
The following tables summarize the known effects of incorporating 2'-O-methyl uridine and dihydrouridine into siRNA duplexes based on available experimental data.
Table 1: Impact on Gene Silencing Efficiency (Potency)
| Modification | Effect on Silencing Activity | Key Findings | Citations |
| 2'-O-methyl Uridine | Position-dependent; can decrease, maintain, or in some contexts, increase activity. | - Full 2'-O-methyl substitution on both strands can abolish activity.[1] - Modifications in the seed region (positions 2-8 of the guide strand) can reduce potency.[2][3] - Strategic placement, such as at position 2 of the guide strand, can reduce off-target effects without significantly impacting on-target silencing.[1] - Introduction of four 2'-OMe modified nucleotides at the 3'-end increased silencing activity.[4] | [1][2][3][4] |
| Dihydrouridine (dH2U) | Can enhance silencing activity. | - Introduction of a single dihydrouridine at the 3'-end of the sense strand led to a more significant enhancement of silencing activity (40% more than non-modified) compared to other modifications like 2-thiouridine.[5] | [5] |
Table 2: Nuclease Resistance
| Modification | Effect on Nuclease Resistance | Key Findings | Citations |
| 2'-O-methyl Uridine | Generally increases resistance to nuclease degradation. | - 2'-O-methyl modifications are known to protect siRNA from ribonucleases.[6] - Duplexes with fully 2'-O-methylated sense strands show improved resistance against serum nucleases.[7] - Selective 2'-O-methyl modifications at nuclease-sensitive sites significantly improve stability in serum.[8] | [6][7][8] |
| Dihydrouridine (dH2U) | Data not extensively available in direct comparison, but modifications at the ends of duplexes are a common strategy to enhance stability. | - The study showing enhanced silencing did not explicitly report on nuclease resistance in comparison to unmodified or 2'-OMe modified siRNAs.[5] | [5] |
Table 3: Off-Target Effects
| Modification | Effect on Off-Target Effects | Key Findings | Citations |
| 2'-O-methyl Uridine | Can significantly reduce off-target effects, particularly seed-mediated effects. | - 2'-O-methyl modification at position 2 of the guide strand is key to reducing silencing of partially complementary transcripts.[1] - Modifications in the seed region (positions 2-5) of the guide strand reduce seed-dependent off-target effects.[3] - Can reduce off-target effects by sterically hindering base-pairing with unintended targets.[2] | [1][2][3] |
| Dihydrouridine (dH2U) | Data not available. | - The primary study on dihydrouridine in siRNA focused on enhancing on-target activity.[5] | [5] |
Table 4: Immunogenicity
| Modification | Effect on Immunogenicity | Key Findings | Citations |
| 2'-O-methyl Uridine | Generally reduces innate immune stimulation. | - Incorporation of 2'-O-methyl modifications can inhibit immune stimulation.[9] - 2'-OMe modifications can reduce the immunogenicity of siRNAs.[6] - Two 2'-OMe modifications in the sense strand can be sufficient to minimize IFN and inflammatory cytokine induction.[6] | [6][9] |
| Dihydrouridine (dH2U) | Data not available. | - The immunogenic profile of dihydrouridine-modified siRNAs has not been extensively characterized in the available literature. |
Experimental Methodologies
The following sections detail the typical experimental protocols used to synthesize and evaluate modified siRNAs.
Synthesis of Modified siRNAs
Objective: To incorporate this compound or 2'-O-methyl U-amidite into siRNA strands during solid-phase synthesis.
Protocol:
-
Oligonucleotide Synthesis: siRNAs are synthesized on a DNA/RNA synthesizer using standard phosphoramidite (B1245037) chemistry.[10][11]
-
Amidite Preparation: The desired phosphoramidite (DMTr-dH2U-CE Phosphoramidite or 2'-O-methyl U-CE Phosphoramidite) is dissolved in anhydrous acetonitrile (B52724) to the required concentration.
-
Coupling: During the desired coupling cycle, the modified phosphoramidite solution is delivered to the synthesis column. The coupling time may be extended for modified amidites to ensure efficient incorporation.[11]
-
Standard Cycles: The subsequent steps of capping, oxidation, and detritylation are carried out using standard synthesizer protocols.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using an appropriate solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide).
-
Purification: The crude siRNA strands are purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[10]
-
Duplex Annealing: The purified complementary sense and antisense strands are mixed in equimolar amounts in an annealing buffer (e.g., phosphate-buffered saline), heated to 95°C for 2-5 minutes, and then slowly cooled to room temperature to form the final siRNA duplex.
In Vitro Gene Silencing Assay (Dual-Luciferase Reporter Assay)
Objective: To quantify the on-target gene silencing efficiency of modified siRNAs.
Protocol:
-
Cell Culture: Human cell lines (e.g., HeLa or HEK293) are cultured in appropriate media and seeded in 96-well plates.
-
Co-transfection: Cells are co-transfected with a reporter plasmid expressing a target gene (e.g., Firefly luciferase) and a control plasmid (e.g., Renilla luciferase), along with the modified or unmodified siRNAs at various concentrations using a suitable transfection reagent.
-
Incubation: Cells are incubated for 24-48 hours post-transfection to allow for siRNA-mediated mRNA degradation and subsequent protein expression changes.
-
Lysis and Luciferase Measurement: Cell lysates are collected, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The silencing efficiency is calculated as the percentage reduction in the normalized luciferase activity in siRNA-treated cells compared to control (e.g., non-targeting siRNA or mock-transfected) cells.
Nuclease Resistance Assay
Objective: To assess the stability of modified siRNAs in the presence of nucleases.
Protocol:
-
Incubation: The modified and unmodified siRNA duplexes are incubated in a solution containing nucleases, such as human serum (e.g., 10% in PBS) or specific ribonucleases (e.g., RNase A), at 37°C.[12]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The degradation reaction in each aliquot is stopped by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
Analysis: The integrity of the siRNA is analyzed by PAGE. The gel is stained with a fluorescent dye (e.g., SYBR Gold), and the amount of intact siRNA at each time point is quantified by densitometry.
-
Half-life Calculation: The half-life of the siRNA is determined by plotting the percentage of intact siRNA against time.[12]
Visualizing the Impact of Modifications
The following diagrams illustrate the conceptual workflows and pathways discussed in this guide.
Caption: Workflow for the synthesis and evaluation of modified siRNAs.
Caption: The RNAi pathway and points of influence for chemical modifications.
Conclusion
The choice between this compound and 2'-O-methyl U-amidite for siRNA design is a strategic one, guided by the desired therapeutic outcome. 2'-O-methyl modification is a versatile tool for enhancing stability and mitigating off-target effects, with a well-characterized impact on silencing activity that is highly dependent on its position within the siRNA duplex. While less studied, dihydrouridine presents an intriguing option for potentially boosting on-target potency. Further research directly comparing these two modifications across all performance parameters would be highly valuable to the field. Researchers should carefully consider the specific goals of their RNAi application when selecting a modification strategy.
References
- 1. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate immune regulations and various siRNA modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-O-methyl-modified anti-MDR1 fork-siRNA duplexes exhibiting high nuclease resistance and prolonged silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Dichotomy of RNA's Modified Uridines: Dihydrouridine vs. Pseudouridine
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of dihydrouridine (D) and pseudouridine (B1679824) (Ψ) in RNA biology. This guide delves into their structural and functional impacts, supported by experimental data and detailed methodologies.
In the intricate world of RNA, post-transcriptional modifications add a crucial layer of complexity and regulation. Among the more than 100 known modifications, dihydrouridine (D) and pseudouridine (Ψ), both isomers of uridine, stand out for their prevalence and profound influence on RNA structure and function. While both originate from the same parent nucleoside, their distinct chemical properties impart divergent effects on RNA stability, translation, and interactions with other molecules. This guide provides a detailed functional comparison of dihydrouridine and pseudouridine, offering a valuable resource for researchers navigating the epitranscriptome.
At a Glance: Structural and Functional Showdown
| Feature | Dihydrouridine (D) | Pseudouridine (Ψ) |
| Chemical Structure | Saturated C5-C6 bond in the uracil (B121893) ring, resulting in a non-planar structure.[1][2] | C-C glycosidic bond between C1' of the ribose and C5 of the uracil base, creating an extra hydrogen bond donor at N1.[1][3][4] |
| Impact on RNA Structure | Increases conformational flexibility by destabilizing the C3'-endo sugar pucker and disrupting base stacking. Favors the C2'-endo sugar conformation. | Enhances local RNA stability through improved base stacking and the potential for an additional hydrogen bond with water. Favors the C3'-endo conformation. |
| Effect on RNA Stability | Generally destabilizes helical regions and is often found in flexible loops. However, in some contexts, it can contribute to the overall stability of tRNA's L-shaped structure. | Generally increases the thermodynamic stability of RNA duplexes. Can stabilize RNA-RNA interactions, such as those in snRNA-pre-mRNA pairings. |
| Role in Translation | Can suppress the translation of specific mRNAs. In vitro translation assays with synthetic mRNAs showed no significant impact in some contexts. In E. coli, enhances the charging of specific tRNA species and improves translation at certain codons. | Can have varied effects. In some contexts, it impedes translation elongation and increases amino acid substitutions. In others, particularly in synthetic mRNAs used for therapeutics, it enhances translation by reducing PKR activation. It can also promote nonsense suppression. |
| RNA-Protein Interactions | Can influence tRNA structure, which is crucial for interactions with the translational machinery. | Can either enhance or weaken RNA-protein interactions depending on the specific protein and context. For example, it can weaken the binding of the PUM2 protein. |
| Cellular Stress Response | Dihydrouridine levels in tRNA can be influenced by oxidative stress. | Pseudouridylation is often induced by cellular stress, such as heat shock and nutrient deprivation, and plays a role in the cellular stress response. PUS7, a pseudouridine synthase, is upregulated by MYC and helps mitigate cellular stress in cancer. |
| Location in RNA | Predominantly found in the D-loop of tRNAs. Also found in mRNAs, often in loop regions of stem-loop structures. | Found in a wide variety of RNAs, including tRNA (TΨC loop), rRNA, snRNA, and mRNA. In mRNA, it is distributed throughout the 5' UTR, coding sequence, and 3' UTR. |
Visualizing the Chemical and Functional Differences
To better understand the fundamental distinctions between uridine, dihydrouridine, and pseudouridine, the following diagrams illustrate their chemical structures and the divergent paths they set for RNA function.
Caption: Chemical structures of Uridine, Dihydrouridine, and Pseudouridine.
References
- 1. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine - Wikipedia [en.wikipedia.org]
- 4. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dihydrouridine (dH2U) Incorporation: A Comparative Guide to Enzymatic and Analytical Methods
For researchers, scientists, and drug development professionals, the accurate validation of modified nucleotides such as 5,6-dihydrouridine (B1360020) (dH2U) in RNA transcripts is a critical step in the development of RNA-based therapeutics and diagnostics. This guide provides an objective comparison of various methods for validating dH2U incorporation, with a focus on the role of enzymatic digestion, alongside supporting experimental data and detailed protocols.
The incorporation of modified nucleotides like dH2U into mRNA can significantly impact its structure, stability, and translational efficiency.[1][2] Therefore, robust analytical methods are required to confirm and quantify the presence of these modifications. While no single enzyme has been identified that is directly and specifically inhibited by dH2U to create a simple digestion-based validation assay, enzymatic digestion remains a cornerstone of the most reliable validation workflows. This guide will explore how enzymatic digestion is integral to the gold-standard mass spectrometry approach and compare this to alternative sequencing-based and biochemical methods.
Methods for Validating dH2U Incorporation
The validation of dH2U incorporation can be broadly categorized into three approaches:
-
Enzymatic Digestion followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold-standard method for the accurate quantification of dH2U.[3][4] It involves the complete enzymatic digestion of the RNA into its constituent nucleosides, which are then separated by liquid chromatography and identified and quantified by tandem mass spectrometry.
-
Sequencing-Based Methods: These high-throughput techniques, such as Rho-seq and D-seq , identify the locations of dH2U within the transcriptome.[4][5] They rely on chemical modification of dH2U, which then imparts a specific signature, such as a reverse transcription stop, that can be detected by next-generation sequencing.
-
Biochemical Assays: Orthogonal biochemical assays provide an independent method to validate the findings from high-throughput screens. An example is the SCARLET (Site-specific Cleavage and Radioactive-labeling Extension Test) , which can be used to confirm the presence of modified nucleotides at specific sites.[1]
Comparison of Validation Methods
| Method | Principle | Throughput | Quantitative? | Resolution | Key Advantages | Key Limitations |
| Enzymatic Digestion + LC-MS/MS | Complete digestion of RNA to nucleosides followed by separation and mass-based detection.[3][6] | Low to Medium | Yes (highly accurate) | Global | Gold standard for quantification, unambiguous identification. | Does not provide positional information, requires specialized equipment. |
| Rho-seq | Chemical labeling of dH2U with rhodamine causes reverse transcription stops, which are then mapped by sequencing.[4][5] | High | Semi-quantitative | Single nucleotide | High-throughput, provides positional information. | Indirect detection, potential for biases from chemical labeling and RT stops. |
| D-seq | Chemical treatment of dH2U leads to "pileups" of cDNA 3' ends during reverse transcription, which are then sequenced. | High | Semi-quantitative | Single nucleotide | High-throughput, provides positional information. | Indirect detection, bioinformatics analysis can be complex.[1] |
| SCARLET Assay | Site-specific cleavage and radioactive labeling to confirm modification at a particular locus.[1] | Low | No | Single nucleotide | Provides orthogonal validation for specific sites. | Low-throughput, often involves radioactivity, not suitable for discovery. |
Experimental Workflows and Protocols
Diagram: Experimental Workflow for dH2U Validation by Enzymatic Digestion and LC-MS/MS
References
- 1. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Dihydrouridine Destabilizes RNA Duplexes: A Thermal Stability Analysis
For researchers, scientists, and drug development professionals, understanding the impact of modified nucleotides on RNA structure and stability is paramount for the design of effective RNA-based therapeutics and molecular tools. This guide provides a comparative analysis of the thermal stability of RNA duplexes containing dihydrouridine (dH2U) versus their unmodified counterparts, supported by experimental data and detailed protocols.
Dihydrouridine, a common post-transcriptional modification in tRNA, significantly decreases the thermal stability of RNA duplexes. This destabilization is primarily attributed to the unique structural properties of dH2U. The saturation of the C5-C6 double bond in the uracil (B121893) base leads to a non-planar ring structure, which disrupts the co-planar stacking interactions with adjacent bases, a key stabilizing force in RNA helices. Furthermore, the ribose sugar of dH2U preferentially adopts a C2'-endo conformation, which deviates from the canonical C3'-endo pucker found in A-form RNA helices, thereby introducing local distortions in the duplex structure.[1][2][3]
Quantitative Analysis of Thermal Stability
The melting temperature (Tm), the temperature at which half of the duplex strands are dissociated, is a direct measure of the thermal stability of an RNA duplex. Experimental data consistently demonstrates that the incorporation of dH2U into an RNA duplex leads to a notable decrease in its Tm compared to the corresponding unmodified RNA duplex.
| Duplex Description | Modification | ΔTm (°C) | Reference |
| siRNA duplex with central modification | Single dH2U in antisense strand | -3.9 | [1] |
| siRNA duplex with central modification | Single dH2U in antisense strand | -6.6 | [1] |
| General RNA duplexes | Single dH2U substitution | -3 to -5 | [4] |
Table 1: Comparison of Melting Temperature (Tm) Changes in dH2U-Modified RNA Duplexes. The table summarizes the reported decrease in melting temperature (ΔTm) for RNA duplexes containing a dihydrouridine (dH2U) modification compared to their unmodified counterparts.
Experimental Protocols
The thermal stability of RNA duplexes is typically determined by UV-melting experiments.[5] This method involves monitoring the change in UV absorbance of an RNA solution as a function of temperature. As the duplex melts into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.
UV-Melting Experimental Protocol
-
Sample Preparation:
-
Synthesize and purify the unmodified and dH2U-modified RNA oligonucleotides.
-
Dissolve the complementary RNA strands in a buffer solution, typically 10 mM sodium phosphate (B84403) (pH 7.0) containing 100 mM NaCl and 0.1 mM EDTA.[6]
-
Anneal the duplexes by heating the solution to 95°C for 2 minutes, followed by slow cooling to room temperature.
-
-
UV-Melting Analysis:
-
Use a spectrophotometer equipped with a temperature-controlled cell holder.
-
Set the wavelength to 260 nm.
-
Equilibrate the RNA duplex solution at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a constant rate, typically 1°C/min.[5]
-
Record the absorbance at regular temperature intervals until the duplex is completely melted (e.g., 90°C).
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
-
Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be derived from the analysis of the melting curves.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the thermal stability analysis of RNA duplexes using UV-melting experiments.
Figure 1: Workflow for RNA duplex thermal stability analysis.
Conclusion
The presence of dihydrouridine in RNA duplexes leads to a quantifiable decrease in their thermal stability. This destabilizing effect, driven by conformational changes and disruption of base stacking, is a critical consideration for the design and application of RNA-based technologies. The experimental framework provided here offers a robust method for evaluating the thermal stability of modified RNA duplexes, enabling researchers to make informed decisions in the development of novel RNA therapeutics and diagnostics.
References
- 1. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid communication capturing the destabilizing effect of dihydrouridine through molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 6. vbn.aau.dk [vbn.aau.dk]
A Comparative Guide to the NMR Spectroscopy of Dihydrouridine-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic properties of dihydrouridine (D)-containing oligonucleotides against their unmodified uridine (B1682114) (U)-containing counterparts. The inclusion of dihydrouridine, a common post-transcriptional modification, induces significant conformational changes in RNA, impacting its structure and function. Understanding these changes at an atomic level is crucial for the rational design of RNA-based therapeutics and diagnostics. This document summarizes key quantitative NMR data, details experimental protocols, and visualizes workflows to aid researchers in this field.
Performance Comparison: Dihydrouridine vs. Uridine Oligonucleotides
The primary impact of substituting uridine with dihydrouridine in an oligonucleotide is a significant shift in the conformational equilibrium of the ribose sugar, leading to increased flexibility and a departure from the canonical A-form helical structure.[1][2] This is a direct consequence of the saturation of the C5-C6 double bond in the uracil (B121893) base, which results in a non-planar puckered ring that disfavors base stacking.[1]
Key Structural and Thermodynamic Differences
Dihydrouridine's presence introduces a notable destabilization of the C3'-endo sugar pucker, which is characteristic of A-form RNA, in favor of the C2'-endo conformation.[1][3] This conformational shift is not only localized to the dihydrouridine residue but can also be transmitted to neighboring residues.
Table 1: Comparison of Ribose Sugar Pucker Equilibrium
| Compound | Residue | Keq = [%C2'-endo]/[%C3'-endo] (at 25°C) |
| Uridine 3'-monophosphate (Up) | U | Value not explicitly provided, but C3'-endo is favored |
| Dihydrouridine 3'-monophosphate (Dp) | D | 2.08 |
| Adenylyl-(3'→5')-uridine-3'-monophosphate (ApUpA) | A (5'-terminal) | Value implies C3'-endo preference |
| U | Value implies C3'-endo preference | |
| Adenylyl-(3'→5')-dihydrouridine-3'-monophosphate (ApDpA) | A (5'-terminal) | 1.35 |
| D | 10.8 |
Table 2: Thermodynamic Parameters for C2'-endo ⇌ C3'-endo Equilibrium
| Compound | Residue | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Uridine 3'-monophosphate (Up) | U | -1.1 | -3.7 |
| Dihydrouridine 3'-monophosphate (Dp) | D | -2.6 | -7.5 |
| Adenylyl-(3'→5')-dihydrouridine-3'-monophosphate (ApDpA) | A (5'-terminal) | -3.2 | -10.4 |
| D | -5.1 | -14.1 |
Data extracted from Dalluge et al. (1996). Negative ΔH° indicates the C3'-endo conformation is enthalpically favored, but the larger negative ΔS° for dihydrouridine-containing species drives the equilibrium towards the C2'-endo state, especially at lower temperatures.
The energetic cost of ordering the flexible dihydrouridine into a stacked, helical structure is significant. For the central dihydrouridine in ApDpA, the C2'-endo conformation is stabilized by 5.3 kcal/mol compared to uridine in ApUpA. This inherent flexibility has profound implications for the overall structure and stability of RNA molecules, often leading to the formation of loops and flexible regions.
Experimental Protocols
The following sections detail standardized protocols for the synthesis and NMR analysis of dihydrouridine-containing oligonucleotides.
Synthesis of Dihydrouridine-Containing Oligonucleotides
The synthesis of RNA oligonucleotides containing dihydrouridine is achieved using standard solid-phase phosphoramidite (B1245037) chemistry.
-
Phosphoramidite Preparation : The dihydrouridine phosphoramidite is synthesized and dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Automated Solid-Phase Synthesis : The oligonucleotide is assembled on an automated DNA/RNA synthesizer using standard synthesis cycles.
-
Cleavage and Deprotection : The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups are removed. A crucial step for dihydrouridine-containing oligonucleotides is the use of a 3:1 mixture of ammonia (B1221849) and ethanol (B145695) at 55°C for 3 hours. This condition is sufficiently mild to prevent the opening of the dihydrouracil (B119008) ring.
-
Purification : The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Dissolution : The purified oligonucleotide is dissolved in a buffered solution, typically containing 10-100 mM sodium phosphate (B84403) and 0.1 mM EDTA, at a pH around 7.0. For experiments observing exchangeable protons, the sample is dissolved in 90% H2O/10% D2O. For experiments focusing on non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D2O.
-
Concentration : The typical concentration for NMR studies is in the range of 0.5 to 2.0 mM.
-
Annealing : For duplex studies, equimolar amounts of the complementary strands are mixed, heated to 90°C for 5 minutes, and then slowly cooled to room temperature to ensure proper annealing.
-
Internal Standard : An internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilyl propionate), is added for chemical shift referencing.
NMR Data Acquisition and Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the structural analysis of oligonucleotides.
1. 1D 1H NMR:
-
Purpose : To obtain a general overview of the sample's purity and conformation. The imino proton region (10-15 ppm) is particularly informative for assessing base pairing.
-
Typical Parameters : A standard 1D proton experiment with water suppression (e.g., using WATERGATE or presaturation) is used.
2. 2D NMR Experiments:
-
Total Correlation Spectroscopy (TOCSY) : Used to identify scalar-coupled proton spin systems within each ribose ring. This allows for the assignment of H1', H2', H3', and H4' protons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides information about through-space proton-proton distances (typically < 5 Å). This is the primary experiment for sequential assignment of resonances and for determining the three-dimensional structure. Key NOEs for sequential assignment in A-form RNA are between the aromatic proton (H6/H8) of a residue and the H1' proton of its own and the preceding residue.
-
Correlation Spectroscopy (COSY) : Used to identify scalar-coupled protons, particularly useful for determining J-coupling constants which provide information on dihedral angles.
-
1H-13C Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons with their directly attached carbons, aiding in the assignment of ribose and base resonances.
-
1H-31P Correlation Experiments : Used to probe the backbone conformation by correlating phosphorus signals with adjacent ribose protons.
Data Analysis Workflow:
-
Resonance Assignment : The first step is the sequential assignment of all proton resonances using a combination of TOCSY and NOESY spectra.
-
Coupling Constant Analysis : J-coupling constants, particularly 3JH1'-H2', are measured from high-resolution 1D or 2D spectra. These values are used to determine the equilibrium between the C2'-endo and C3'-endo sugar puckers.
-
NOE Restraint Generation : Cross-peak intensities from NOESY spectra are converted into distance restraints.
-
Structure Calculation : The distance and dihedral angle restraints are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA, AMBER) to generate a family of structures consistent with the NMR data.
-
Structure Validation : The quality of the calculated structures is assessed using various statistical measures and by comparing back-calculated data with the experimental results.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
A Guide to Assessing the Purity of DMTr-dH2U-amidite from Different Suppliers
For researchers and professionals in drug development, the purity of phosphoramidites, such as 5'-O-Dimethoxytrityl-2'-deoxy-5,6-dihydrouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMTr-dH2U-amidite), is a critical factor that directly impacts the yield and quality of synthesized oligonucleotides. This guide provides a framework for objectively comparing the purity of this compound from various suppliers, complete with detailed experimental protocols and data presentation formats.
The synthesis of oligonucleotides is a stepwise process where impurities in the phosphoramidite building blocks can lead to the accumulation of failure sequences and other contaminants in the final product.[1][2][3] Therefore, a rigorous quality assessment of incoming phosphoramidites is essential. The primary analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR), and Mass Spectrometry (MS).[3]
Experimental Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for assessing the purity of this compound. This process involves initial visual inspection, followed by a suite of analytical techniques to determine identity, purity, and the presence of specific impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phosphoramidite analysis and can be adapted as needed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of the phosphoramidite and for detecting and quantifying non-phosphorus impurities. Due to the presence of a chiral phosphorus center, phosphoramidites typically appear as a pair of diastereomers.[4]
-
Instrumentation: A reverse-phase HPLC (RP-HPLC) system with a UV detector is recommended.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B should be optimized to resolve the main diastereomeric peaks from any impurities. A typical gradient might be 50-100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 45°C).
-
Detection: UV detection at a wavelength appropriate for the DMTr group (e.g., 254 nm).
-
Sample Preparation: Dissolve the this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL. It is crucial to use anhydrous solvent to prevent hydrolysis of the phosphoramidite.
-
Purity Calculation: Purity is typically calculated as the percentage of the total area of the two main diastereomer peaks relative to the total area of all peaks in the chromatogram.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR is a powerful technique for specifically analyzing the phosphorus-containing compounds in the sample. It can readily distinguish between the desired P(III) phosphoramidite and its oxidized P(V) impurities.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Anhydrous acetonitrile-d3 (B32919) or chloroform-d.
-
Acquisition: A proton-decoupled ³¹P NMR spectrum should be acquired.
-
Data Analysis: The desired phosphoramidite typically exhibits signals in the range of 140-155 ppm. Oxidized P(V) species will appear in a different region of the spectrum, often between -25 and 99 ppm. The purity is determined by integrating the respective signal areas.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Characterization
LC-MS is used to confirm the molecular weight of the this compound and to identify potential impurities. Phosphoramidites are acid-labile, so care must be taken with the mobile phase composition and ionization source conditions.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: The same HPLC conditions as described above can generally be used.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used. Due to the lability of the DMTr group, soft ionization techniques are necessary.
-
Adduct Formation: The use of salts like lithium chloride or sodium chloride can aid in the formation of stable adduct ions (e.g., [M+Li]⁺ or [M+Na]⁺) for more reliable mass determination.
-
Data Analysis: The expected mass of the this compound (C₃₉H₄₇N₄O₇P, MW: 714.79 g/mol ) should be confirmed. The masses of other peaks in the chromatogram can be used to tentatively identify impurities.
-
Data Presentation
The quantitative data obtained from the analyses should be summarized in a clear and concise table to facilitate comparison between different suppliers.
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) | Acceptance Criteria |
| Appearance | White Powder | Off-white Powder | White Powder | White to off-white powder |
| Purity by HPLC (%) | 99.2 | 98.5 | 99.5 | ≥ 98.0% |
| ³¹P NMR Purity (P(III)%) | 99.5 | 98.9 | 99.6 | ≥ 98.0% |
| P(V) Impurities (%) | 0.4 | 0.9 | 0.3 | ≤ 1.0% |
| Molecular Weight (MS) | Confirmed | Confirmed | Confirmed | Confirmed |
| Major Impurity 1 (%) | 0.3 | 0.6 | 0.2 | Report |
| Major Impurity 2 (%) | 0.1 | 0.3 | 0.1 | Report |
| Water Content (%) | 0.2 | 0.4 | 0.2 | ≤ 0.3% |
Conclusion
A thorough assessment of this compound purity is a critical step in ensuring the successful synthesis of high-quality oligonucleotides for research and therapeutic applications. By employing a combination of HPLC, ³¹P NMR, and Mass Spectrometry, researchers can obtain a comprehensive purity profile of the material from different suppliers. The protocols and data presentation format outlined in this guide provide a robust framework for making an informed decision on supplier selection, ultimately contributing to the consistency and reliability of oligonucleotide synthesis. It is important to note that while typical purity levels are often above 98% or 99%, the impurity profile can vary between vendors, which may impact the performance in sensitive applications.
References
A Comparative Analysis of Deprotection Methods for Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified oligonucleotides is a cornerstone of modern therapeutics and diagnostics. The final, critical step in this process is the removal of protecting groups from the nucleobases, the phosphate (B84403) backbone, and the sugar moieties. The choice of deprotection strategy is paramount, as it directly impacts the yield, purity, and integrity of the final product, especially for oligonucleotides containing sensitive modifications. This guide provides an objective comparison of common deprotection methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Key Considerations in Oligonucleotide Deprotection
The ideal deprotection method should be efficient, rapid, and compatible with the diverse chemical modifications incorporated into synthetic oligonucleotides. The primary goal is to achieve complete removal of all protecting groups without degrading the oligonucleotide itself or any sensitive functionalities.[1][2][3] The process can be broadly divided into three stages: cleavage from the solid support, removal of phosphate protecting groups (typically cyanoethyl groups), and deprotection of the nucleobases.[2][3]
Comparison of Common Deprotection Reagents
The selection of a deprotection reagent is dictated by the stability of the nucleobase protecting groups and any modifications on the oligonucleotide. Standard protecting groups like benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG are relatively stable, while "ultra-mild" protecting groups such as phenoxyacetyl (Pac) or acetyl (Ac) are more labile and require gentler deprotection conditions.
| Deprotection Reagent | Composition | Typical Conditions | Advantages | Disadvantages | Suitable for |
| Ammonium (B1175870) Hydroxide (B78521) | Concentrated NH₄OH (28-30% NH₃ in water) | 55°C for 8-12 hours | Widely used, effective for standard protecting groups. | Long reaction times, can degrade some sensitive modifications. | Unmodified or robustly modified oligonucleotides. |
| AMA | Ammonium hydroxide / 40% aqueous Methylamine (B109427) (1:1 v/v) | 65°C for 10-15 minutes | Significantly reduces deprotection time, highly efficient. | Can cause transamination of dC if not protected with Ac group. | High-throughput synthesis, oligonucleotides with standard and some modified bases. |
| Potassium Carbonate in Methanol (B129727) | 0.05 M K₂CO₃ in anhydrous methanol | Room temperature for 4-6 hours | Ultra-mild conditions, suitable for very base-labile protecting groups. | May result in lower yields for some modifications. | Oligonucleotides with highly sensitive modifications (e.g., some dyes, base-labile groups). |
| t-Butylamine/Methanol/Water | t-Butylamine/Methanol/Water (1:1:2 v/v) | 55°C overnight | Alternative mild condition for sensitive dyes like TAMRA. | Longer reaction time compared to AMA. | Dye-labeled oligonucleotides. |
| Lithium Hydroxide/Triethylamine in Methanol | 0.5 M LiOH / 3.5 M Et₃N in Methanol | 75°C for 60 minutes | Rapid, ammonia-free method that can avoid some purification steps. | Requires careful handling of reagents. | Standard and some labile protecting groups. |
Experimental Protocols
Standard Deprotection with Concentrated Ammonium Hydroxide
This method is suitable for routine synthesis of oligonucleotides without base-labile modifications.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide (28-30% NH₃ in water).
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.
Fast Deprotection with AMA
AMA is a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine that significantly reduces deprotection time and is highly efficient for removing standard protecting groups.
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a fume hood.
-
Add 1.5 mL of the freshly prepared AMA solution to the solid support in a 2 mL screw-cap vial.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile in water and combine with the supernatant.
-
Dry the solution in a vacuum concentrator.
-
Resuspend the oligonucleotide in a suitable buffer.
Ultra-Mild Deprotection with Potassium Carbonate
This method is ideal for oligonucleotides synthesized with base-labile protecting groups such as phenoxyacetyl (Pac) on dA and iPr-Pac on dG.
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Add 1.5 mL of the potassium carbonate solution to the solid support in a 2 mL screw-cap vial.
-
Seal the vial and incubate at room temperature for 4-6 hours.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support twice with 0.5 mL of methanol and combine the washes with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer.
Logical Workflow for Selecting a Deprotection Method
The choice of deprotection strategy is a critical decision in oligonucleotide synthesis. The following diagram illustrates a logical workflow to guide this selection process based on the properties of the synthesized oligonucleotide.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DMTr-dH2U-amidite
Researchers and drug development professionals handling DMTr-dH2U-amidite must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a key reagent in oligonucleotide synthesis, this phosphoramidite (B1245037) is classified as a hazardous substance requiring careful deactivation and disposal.[1] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] The use of appropriate personal protective equipment (PPE) is mandatory and includes:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the affected area decontaminated with alcohol.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.
Experimental Protocol for Deactivation of this compound Waste
This protocol is intended for the deactivation of small quantities of expired or unused solid this compound waste or residues in empty containers.
Materials:
-
This compound waste (solid or residue in containers)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container for aqueous chemical waste
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood while wearing the necessary PPE.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis: Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis. The weak basic condition helps to neutralize any acidic byproducts.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Quantitative Data for Deactivation
| Parameter | Recommended Value/Agent | Purpose |
| Deactivating Agent | 5% NaHCO₃ (aqueous) | A weak base to facilitate hydrolysis and neutralize acidic byproducts. |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | Used to control the initiation of the hydrolysis reaction. |
| Ratio of Waste to Quenching Solution | ~1:10 (v/v) | A significant excess of the aqueous quenching solution ensures a complete reaction. |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended to ensure the complete degradation of the phosphoramidite. |
| Reaction Temperature | Room Temperature | The hydrolysis can be effectively carried out at ambient laboratory temperatures. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound waste, fostering a safe and compliant research environment. Always consult your institution's specific safety guidelines and your Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
